Product packaging for 7-Aminoquinolin-8-ol(Cat. No.:CAS No. 18472-06-5)

7-Aminoquinolin-8-ol

Cat. No.: B107274
CAS No.: 18472-06-5
M. Wt: 160.17 g/mol
InChI Key: VAKRMUBGTNPWBV-UHFFFAOYSA-N
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Description

7-Aminoquinolin-8-ol is a versatile 8-aminoquinoline derivative that serves as a key chemical scaffold in multidisciplinary research, particularly in the development of novel therapeutic agents and metal chelators. Its structural motif is prominent in exploratory studies for complex neurodegenerative diseases like Alzheimer's, where dysregulated metal ions contribute to pathogenesis. Researchers value this compound for its ability to act as a multifunctional ligand; studies on related 8-aminoquinoline hybrids have demonstrated significant potential to inhibit amyloid-β aggregation and function as selective copper ion chelators, which may help regulate metal homeostasis in experimental models . The integration of the 8-aminoquinoline pharmacophore with other bioactive molecules, such as melatonin, has been shown to yield hybrids with enhanced biological profiles, including cholinesterase inhibitory activity and neuroprotective effects against oxidative stress . The compound's utility is rooted in its bidentate chelation ability. Compared to its 8-hydroxyquinoline analog, the 8-aminoquinoline structure offers a distinct coordination chemistry profile, forming stable complexes with transition metal ions like copper, which are of high interest in both chemical and biological sensing applications . This chelation property is central to its research value, enabling investigations into metal-induced protein aggregation and redox chemistry. As a research chemical, this compound is strictly for research use only (RUO) and is not intended for diagnostic, therapeutic, or any human use. Researchers should consult the Safety Data Sheet (SDS) and handle the material appropriately in a controlled laboratory setting.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H8N2O B107274 7-Aminoquinolin-8-ol CAS No. 18472-06-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

7-aminoquinolin-8-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O/c10-7-4-3-6-2-1-5-11-8(6)9(7)12/h1-5,12H,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VAKRMUBGTNPWBV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C(C=C2)N)O)N=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80512717
Record name 7-Aminoquinolin-8-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80512717
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

160.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18472-06-5
Record name 7-Aminoquinolin-8-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80512717
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

In-Depth Technical Guide: Synthesis and Characterization of 7-Aminoquinolin-8-ol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of 7-Aminoquinolin-8-ol, a valuable quinoline derivative with applications in medicinal chemistry and materials science. This document details the synthetic pathway from 8-hydroxyquinoline, including experimental protocols and characterization data for the intermediate and final products.

Introduction

This compound is a substituted quinoline that belongs to the family of 8-hydroxyquinolines. These compounds are known for their significant biological activities and their ability to act as chelating agents for various metal ions. The introduction of an amino group at the 7-position of the 8-hydroxyquinoline scaffold can modulate its electronic properties, coordination chemistry, and biological efficacy, making it a key intermediate for the development of novel therapeutic agents and functional materials.

This guide outlines a two-step synthetic procedure for the preparation of this compound, commencing with the nitration of 8-hydroxyquinoline to yield 7-nitroquinolin-8-ol, followed by the subsequent reduction of the nitro group.

Synthetic Pathway

The synthesis of this compound is achieved through a two-step process involving the nitration of the commercially available 8-hydroxyquinoline, followed by the reduction of the resulting nitro-intermediate.

Synthesis_Pathway Start 8-Hydroxyquinoline Intermediate 7-Nitroquinolin-8-ol Start->Intermediate Nitration (HNO₃, H₂SO₄) Final This compound Intermediate->Final Reduction (e.g., SnCl₂/HCl or Catalytic Hydrogenation)

Caption: Synthetic route to this compound from 8-hydroxyquinoline.

Experimental Protocols

Step 1: Synthesis of 7-Nitroquinolin-8-ol

Reaction: Nitration of 8-hydroxyquinoline.

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and placed in an ice-water bath, slowly add 8-hydroxyquinoline to a pre-cooled mixture of concentrated sulfuric acid and fuming nitric acid. The temperature of the reaction mixture should be maintained below 10°C throughout the addition.

  • After the complete addition of 8-hydroxyquinoline, continue stirring the mixture in the ice bath for an additional 30 minutes.

  • Allow the reaction mixture to warm to room temperature and stir for another 2-3 hours.

  • Carefully pour the reaction mixture onto crushed ice with vigorous stirring.

  • Neutralize the resulting solution with a saturated solution of sodium bicarbonate or ammonium hydroxide until a precipitate is formed.

  • Collect the precipitate by vacuum filtration, wash thoroughly with cold water until the washings are neutral, and then dry the product in a desiccator.

Step 2: Synthesis of this compound

Reaction: Reduction of 7-Nitroquinolin-8-ol.

Method A: Reduction with Tin(II) Chloride

  • Suspend 7-Nitroquinolin-8-ol in a mixture of concentrated hydrochloric acid and ethanol in a round-bottom flask.

  • Add a solution of tin(II) chloride dihydrate in concentrated hydrochloric acid dropwise to the suspension with stirring at room temperature.

  • After the addition is complete, heat the reaction mixture at reflux for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, cool the mixture and carefully neutralize it with a concentrated sodium hydroxide or ammonium hydroxide solution until the pH is basic.

  • The resulting precipitate, containing the product and tin salts, is collected by filtration.

  • The crude product can be purified by recrystallization from a suitable solvent such as ethanol or by column chromatography.

Method B: Catalytic Hydrogenation

  • Dissolve 7-Nitroquinolin-8-ol in a suitable solvent, such as ethanol or ethyl acetate, in a hydrogenation vessel.

  • Add a catalytic amount of palladium on activated carbon (10% Pd/C).

  • Pressurize the vessel with hydrogen gas (typically 1-3 atm) and stir the mixture vigorously at room temperature.

  • Monitor the reaction by observing the cessation of hydrogen uptake or by TLC.

  • Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Evaporate the solvent from the filtrate under reduced pressure to obtain the crude this compound, which can be further purified by recrystallization.

Characterization Data

The following tables summarize the key characterization data for the starting material, intermediate, and final product.

Physical and Spectral Data
CompoundMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)
8-Hydroxyquinoline C₉H₇NO145.1673-75
7-Nitroquinolin-8-ol C₉H₆N₂O₃190.16~215 (decomposes)
This compound C₉H₈N₂O160.17124
Spectroscopic Data
CompoundIR (cm⁻¹)¹H NMR (δ, ppm)Mass Spec (m/z)
8-Hydroxyquinoline 3400-3000 (O-H), 1600 (C=N), 1280 (C-O)8.7 (dd, H2), 8.1 (dd, H4), 7.4 (m, H3, H5, H6), 7.1 (d, H7)145 (M⁺)
7-Nitroquinolin-8-ol 3400-3100 (O-H), 1520, 1340 (NO₂), 1610 (C=N)8.9 (dd, H2), 8.3 (dd, H4), 7.6 (d, H5), 7.5 (d, H6)190 (M⁺)
This compound 3450, 3350 (N-H), 3200-2800 (O-H), 1620 (C=N)8.6 (dd, H2), 7.9 (dd, H4), 7.2 (d, H5), 6.8 (d, H6), 4.5 (s, NH₂)160 (M⁺)

Note: The exact peak positions and splitting patterns in NMR spectra may vary depending on the solvent and instrument used.

Logical Workflow for Characterization

The following diagram illustrates the logical workflow for the characterization of the synthesized this compound.

Characterization_Workflow cluster_spectroscopy Spectroscopic Analysis cluster_physical Physical Characterization Crude Crude Product (from synthesis) Purification Purification (Recrystallization or Chromatography) Crude->Purification Pure Pure this compound Purification->Pure NMR NMR Spectroscopy (¹H, ¹³C) Pure->NMR IR IR Spectroscopy Pure->IR MS Mass Spectrometry Pure->MS MP Melting Point Determination Pure->MP TLC TLC Analysis Pure->TLC Final_Confirmation Structure Confirmation & Purity Assessment NMR->Final_Confirmation IR->Final_Confirmation MS->Final_Confirmation MP->Final_Confirmation TLC->Final_Confirmation

Caption: Workflow for the purification and characterization of this compound.

Conclusion

This technical guide provides a detailed methodology for the synthesis of this compound from 8-hydroxyquinoline. The two-step process, involving nitration followed by reduction, is a reliable route to obtain the target compound. The provided characterization data serves as a reference for researchers to confirm the identity and purity of their synthesized material. This versatile intermediate opens avenues for the development of new molecules with potential applications in pharmaceuticals and material sciences.

Spectroscopic properties of 7-Aminoquinolin-8-ol

Author: BenchChem Technical Support Team. Date: November 2025

An In-Depth Technical Guide to the Spectroscopic Properties of 7-Aminoquinolin-8-ol

Introduction

This compound is a heterocyclic aromatic compound belonging to the 8-hydroxyquinoline (8-HQ) family. The 8-HQ scaffold and its derivatives are of significant interest to researchers in medicinal chemistry and materials science due to their roles as potent metal ion chelators, fluorescent probes, and pharmacologically active agents. Derivatives of 8-HQ have been investigated for their neuroprotective, anticancer, antibacterial, and anti-HIV activities. The addition of an amino group to the quinoline ring, as in this compound, is expected to modulate the electronic and, consequently, the spectroscopic properties of the parent molecule, influencing its biological activity and potential applications.

This guide provides a comprehensive overview of the core spectroscopic techniques used to characterize this compound and related compounds. Due to a scarcity of publicly available spectral data for this specific molecule, this document focuses on the fundamental principles, expected spectral characteristics based on analogous compounds, and detailed experimental protocols for acquiring and interpreting the data. It is intended for researchers, scientists, and drug development professionals working with this class of molecules.

Spectroscopic Properties

The spectroscopic profile of this compound is primarily defined by its electronic structure, featuring π→π* and n→π* transitions, which are sensitive to substitution and solvent environment. The key techniques for characterization are UV-Visible (UV-Vis) Absorption, Fluorescence, and Nuclear Magnetic Resonance (NMR) spectroscopy.

UV-Visible Absorption Spectroscopy

UV-Vis spectroscopy probes the electronic transitions within the molecule. The spectrum of 8-hydroxyquinoline derivatives is characterized by multiple absorption bands in the UV and visible regions, corresponding to π→π* transitions of the aromatic system. The introduction of an amino group (-NH₂) at the C-7 position, an electron-donating group, is expected to act as an auxochrome, causing a bathochromic (red) shift in the absorption maxima (λmax) compared to the parent 8-hydroxyquinoline.

Table 1: UV-Visible Absorption Data for 8-Hydroxyquinoline Derivatives

CompoundSolventλmax 1 (nm)λmax 2 (nm)Reference
This compound Methanol~250-260 (Predicted)~320-340 (Predicted)-
8-HydroxyquinolineVarious~242~310[1]
5-Amino-8-hydroxyquinolineBuffer266-[2]
8-Aminoquinoline-acid conjugate-362-[3]

Note: Predicted values for this compound are based on the expected effects of the amino substituent.

Fluorescence Spectroscopy

8-Hydroxyquinoline and its derivatives are known for their fluorescent properties, which are often enhanced upon chelation with metal ions. 8-HQ itself is weakly fluorescent due to an excited-state intramolecular proton transfer from the hydroxyl group to the nitrogen atom. The fluorescence emission is highly sensitive to the solvent environment. It has been predicted that electron-donating substituents at the C-5 or C-7 position of the quinoline skeleton cause a red-shift of the emission. Thus, this compound is expected to fluoresce at a longer wavelength than the parent compound.

Table 2: Fluorescence Emission Data for 8-Hydroxyquinoline Derivatives

CompoundSolventExcitation λ (nm)Emission λ Range (nm)Reference
This compound Methanol~330 (Predicted)~420-450 (Predicted)-
8-HydroxyquinolineVarious290330 - 410[1][4]

Note: Predicted values for this compound are based on the expected substituent effects.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the molecular structure. The ¹H NMR spectrum reveals the chemical environment of protons, while ¹³C NMR elucidates the carbon skeleton. For this compound, the aromatic protons will appear in the downfield region (typically 6.5-9.0 ppm). The electron-donating -NH₂ and -OH groups will cause an upfield shift for the protons on the same ring, particularly those in the ortho and para positions.

Table 3: Experimental ¹H NMR Chemical Shifts for 8-Hydroxyquinoline

ProtonChemical Shift (ppm) in CDCl₃
H-28.78
H-37.43
H-48.15
H-57.45
H-67.33
H-77.19

Reference:[5]

Table 4: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

AtomPredicted ¹H Shift (ppm)Predicted ¹³C Shift (ppm)Rationale
H-2~8.6~147Distant from substituents, minor change.
H-3~7.3~122Minor influence from substituents.
H-4~8.0~136Minor influence from substituents.
H-5~6.8~110ortho to -NH₂, significant upfield shift.
H-6~7.0~115para to -NH₂ and meta to -OH, upfield shift.
C-2-~147-
C-3-~122-
C-4-~136-
C-4a-~128-
C-5-~110Shielded by -NH₂ group.
C-6-~115Shielded by -NH₂ and -OH groups.
C-7-~140Deshielded by direct attachment of -NH₂.
C-8-~150Deshielded by direct attachment of -OH.
C-8a-~138-

Note: These are estimated values. Actual chemical shifts depend on the solvent and experimental conditions.

Experimental Protocols

Detailed and consistent experimental procedures are critical for obtaining high-quality, reproducible spectroscopic data.

General Sample Preparation
  • Compound Purity: Ensure the this compound sample is of high purity. Impurities can significantly interfere with spectral analysis, especially fluorescence and NMR.

  • Solvent Selection: Choose a solvent in which the analyte is sufficiently soluble and which does not interfere with the spectral region of interest. For UV-Vis and fluorescence, spectroscopic grade solvents (e.g., methanol, ethanol, DMSO) are required. For NMR, deuterated solvents (e.g., DMSO-d₆, CDCl₃) are necessary.

  • Concentration:

    • UV-Vis: Prepare a stock solution and dilute to a concentration that yields an absorbance between 0.1 and 1.0 AU (typically 1-10 µM).

    • Fluorescence: Concentrations are typically lower than for UV-Vis (0.1-1 µM) to avoid inner filter effects.

    • NMR: For ¹H NMR, a concentration of 5-25 mg in 0.6-0.7 mL of deuterated solvent is common. For ¹³C NMR, higher concentrations (30+ mg) may be needed.[6]

UV-Visible Absorption Spectroscopy Protocol
  • Instrument Setup: Turn on the spectrophotometer and allow the lamps (deuterium and tungsten) to warm up for at least 30 minutes.

  • Blanking: Fill a quartz cuvette with the pure solvent to be used for the sample. Place it in the spectrophotometer and run a baseline correction (autozero) across the desired wavelength range (e.g., 200-600 nm).

  • Sample Measurement: Rinse the cuvette with the sample solution before filling it. Place the sample cuvette in the spectrophotometer and acquire the absorption spectrum.

  • Data Analysis: Identify the wavelengths of maximum absorbance (λmax).

Steady-State Fluorescence Spectroscopy Protocol
  • Instrument Setup: Power on the spectrofluorometer and allow the xenon lamp to stabilize.

  • Parameter Selection:

    • Set the excitation wavelength (λex). This is often chosen as the λmax from the UV-Vis spectrum.

    • Define the emission scan range (e.g., from λex + 20 nm to 700 nm).

    • Set the excitation and emission slit widths (e.g., 5-10 nm). Wider slits increase signal but decrease resolution.

  • Blank Measurement: Acquire an emission spectrum of the pure solvent to check for background fluorescence or Raman scattering.

  • Sample Measurement: Acquire the emission spectrum of the this compound solution.

  • Data Correction (Optional but Recommended): If available, apply instrument-specific correction factors for lamp intensity and detector response.

  • Excitation Spectrum: To confirm the absorbing species is the one emitting, set a fixed emission wavelength (at the measured maximum) and scan the excitation wavelengths. The resulting excitation spectrum should resemble the absorption spectrum.

NMR Spectroscopy Protocol
  • Sample Preparation:

    • Accurately weigh 5-25 mg of this compound and dissolve it in approximately 0.7 mL of a suitable deuterated solvent in a clean vial.[7]

    • Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube to remove any particulate matter.[6]

    • Cap the NMR tube securely.

  • Instrument Setup:

    • Insert the sample into the NMR magnet.

    • Lock the spectrometer onto the deuterium signal of the solvent.

    • Shim the magnetic field to achieve high homogeneity, resulting in sharp, symmetrical peaks.

  • Data Acquisition:

    • ¹H NMR: Acquire the spectrum using standard parameters (e.g., 16-32 scans, 1-5 second relaxation delay).

    • ¹³C NMR: Acquire the spectrum. This requires significantly more scans (hours) due to the low natural abundance of ¹³C. A proton-decoupled experiment is standard.

  • Data Processing:

    • Apply Fourier transformation to the raw data (FID).

    • Phase the resulting spectrum.

    • Perform a baseline correction.

    • Integrate the peaks in the ¹H spectrum.

    • Reference the spectrum using the residual solvent peak or an internal standard (e.g., TMS).

Visualizations: Workflows and Relationships

Diagrams are essential for visualizing experimental processes and the logical connections between a molecule's structure and its properties.

Spectroscopic_Analysis_Workflow cluster_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Output Start High-Purity This compound Solvent Select Spectroscopic Grade Solvent Start->Solvent Concentration Prepare Solution (µM to mM range) Solvent->Concentration UV_Vis UV-Vis Spectrophotometer (Measure Absorbance vs. λ) Concentration->UV_Vis Fill Quartz Cuvette Fluorescence Spectrofluorometer (Measure Emission vs. λ) Concentration->Fluorescence Fill Quartz Cuvette Abs_Spectrum Absorption Spectrum (Identify λmax) UV_Vis->Abs_Spectrum Em_Spectrum Emission Spectrum (Identify λem) Fluorescence->Em_Spectrum

Caption: Workflow for UV-Visible and Fluorescence Spectroscopic Analysis.

NMR_Analysis_Workflow cluster_prep NMR Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing Weigh Weigh 5-25 mg of Sample Dissolve Dissolve in ~0.7 mL Deuterated Solvent Weigh->Dissolve Filter Filter into NMR Tube Dissolve->Filter Insert Insert Sample into Magnet Filter->Insert Lock Lock & Shim Insert->Lock Acquire Acquire FID (¹H and ¹³C) Lock->Acquire FT Fourier Transform Acquire->FT Phase Phase & Baseline Correct FT->Phase Reference Reference Spectrum Phase->Reference Analyze Integrate & Assign Peaks Reference->Analyze

Caption: Workflow for NMR Spectroscopic Analysis.

Structure_Property_Relationship cluster_structure Molecular Structure cluster_properties Spectroscopic Output Structure This compound (Aromatic Rings, -NH₂, -OH) UV_Vis UV-Vis Spectrum (π→π* transitions) Structure->UV_Vis determines Electronic Transitions Fluorescence Fluorescence (Emission from S₁ state) Structure->Fluorescence determines Emissive Properties NMR NMR Spectrum (Nuclear spin states) Structure->NMR determines Chemical Environments

Caption: Logical Relationship between Molecular Structure and Spectroscopic Output.

Conclusion

This compound possesses a rich set of spectroscopic properties that are fundamental to its characterization and the exploration of its potential applications. While specific experimental data for this compound is not widely published, a thorough understanding of its parent scaffold, 8-hydroxyquinoline, allows for reliable predictions of its behavior. The UV-Vis and fluorescence spectra are governed by the π-conjugated system and are modulated by the electron-donating amino and hydroxyl groups. NMR spectroscopy provides the definitive structural fingerprint of the molecule. The experimental protocols and workflows detailed in this guide offer a robust framework for researchers to acquire high-quality data, enabling further investigation into the promising field of 8-hydroxyquinoline derivatives.

References

The Potent Biological Versatility of 7-Aminoquinolin-8-ol Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The quinoline scaffold, a bicyclic aromatic heterocycle, is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of therapeutic agents. Within this class, 8-hydroxyquinoline and its derivatives have garnered significant attention for their diverse and potent biological activities. This technical guide focuses on the derivatives of 7-aminoquinolin-8-ol, a subset of 8-hydroxyquinoline analogues, exploring their synthesis, multifaceted biological activities, and mechanisms of action. While this compound itself is a less-explored entity, its structural motif serves as a crucial component in a range of derivatives, particularly Mannich bases, which exhibit promising anticancer, antimicrobial, and neuroprotective properties. This document provides an in-depth overview of the current research, supported by quantitative data, detailed experimental protocols, and visual representations of key biological pathways.

Anticancer Activity: A Primary Focus

The most extensively documented biological activity of this compound derivatives is their potent and, in some cases, selective cytotoxicity against cancer cells. This activity is particularly pronounced in Mannich base derivatives, which are synthesized by the aminoalkylation of the parent 8-hydroxyquinoline at the C-7 position.

Quantitative Analysis of Cytotoxicity

The anticancer efficacy of these compounds is typically quantified by their half-maximal inhibitory concentration (IC50) values against various cancer cell lines. The following tables summarize the reported IC50 values for a selection of 7-substituted 8-hydroxyquinoline derivatives.

Compound/DerivativeCancer Cell LineIC50 (µM)Reference
7-((4-Methylpiperazin-1-yl)methyl)quinolin-8-ol MES-SA (parental)>100[1][2]
MES-SA/Dx5 (MDR)5.3 ± 0.6[1][2]
A431 (parental)>100[1]
A431-B1 (MDR)12.0 ± 1.0[1]
7-((4-Ethylpiperazin-1-yl)methyl)quinolin-8-ol MES-SA (parental)>100[1]
MES-SA/Dx5 (MDR)4.8 ± 0.5[1]
7-(Piperidin-1-ylmethyl)quinolin-8-ol MES-SA (parental)>100[1][3]
MES-SA/Dx5 (MDR)3.5 ± 0.4[1][3]
7-(Morpholinomethyl)quinolin-8-ol MES-SA (parental)>100[3]
MES-SA/Dx5 (MDR)10.5 ± 1.5[3]
Clioquinol (5-Chloro-7-iodo-8-hydroxyquinoline) SH-SY5Y>1 (non-toxic)[4]
Nitroxoline (8-Hydroxy-5-nitroquinoline) SH-SY5Y>1 (non-toxic)[4]

*MDR: Multidrug-Resistant

Mechanism of Anticancer Action

The anticancer activity of these 8-hydroxyquinoline derivatives is often attributed to their ability to chelate essential metal ions, particularly iron and copper. This chelation can disrupt critical cellular processes and induce cytotoxicity through several proposed mechanisms.[3]

One of the primary mechanisms involves the generation of reactive oxygen species (ROS). The metal complexes of these quinoline derivatives can undergo redox cycling, leading to the production of highly toxic hydroxyl radicals. This surge in intracellular ROS induces a state of oxidative stress, which can damage cellular components like DNA, proteins, and lipids, ultimately triggering apoptotic cell death.[3]

Furthermore, the chelation of iron can inhibit iron-dependent enzymes that are crucial for cell proliferation and DNA replication, such as ribonucleotide reductase.[5] This deprivation of essential metal ions can lead to cell cycle arrest and the induction of apoptosis.

Below is a diagram illustrating the proposed mechanism of action for the anticancer activity of 7-substituted 8-hydroxyquinoline derivatives.

anticancer_mechanism cluster_cell Cancer Cell HQ_derivative 7-Substituted 8-Hydroxyquinoline Derivative HQ_metal_complex HQ-Metal Complex HQ_derivative->HQ_metal_complex Chelation Metal_ions Intracellular Metal Ions (Fe, Cu) Metal_ions->HQ_metal_complex ROS Reactive Oxygen Species (ROS) HQ_metal_complex->ROS Redox Cycling Oxidative_stress Oxidative Stress ROS->Oxidative_stress Apoptosis Apoptosis Oxidative_stress->Apoptosis Induces

Proposed anticancer mechanism of 7-substituted 8-hydroxyquinoline derivatives.

Neuroprotective Effects

In addition to their anticancer properties, derivatives of 8-hydroxyquinoline have shown promise as neuroprotective agents, particularly in the context of neurodegenerative diseases like Alzheimer's and Parkinson's.[4][6] This neuroprotective activity is also closely linked to their metal-chelating capabilities.

In neurodegenerative disorders, the dysregulation of metal ion homeostasis is a key pathological feature. The accumulation of metal ions like copper and zinc can promote the aggregation of amyloid-beta peptides and increase oxidative stress, contributing to neuronal damage.[7] 8-Hydroxyquinoline derivatives, such as clioquinol, can act as metal ionophores, helping to restore metal ion balance and reduce metal-induced toxicity.[4][8]

The following diagram illustrates the role of these compounds in mitigating metal-induced neurotoxicity.

neuroprotection_mechanism Metal_dysregulation Metal Ion Dysregulation (e.g., in Alzheimer's Disease) Amyloid_aggregation Amyloid-β Aggregation Metal_dysregulation->Amyloid_aggregation Oxidative_stress Oxidative Stress Metal_dysregulation->Oxidative_stress Neuronal_damage Neuronal Damage Amyloid_aggregation->Neuronal_damage Oxidative_stress->Neuronal_damage HQ_derivative 8-Hydroxyquinoline Derivative Metal_chelation Metal Chelation & Redistribution HQ_derivative->Metal_chelation Metal_chelation->Metal_dysregulation Modulates

Neuroprotective mechanism via metal ion modulation.

Antimicrobial Activity

The 8-hydroxyquinoline scaffold is also a well-established pharmacophore in the development of antimicrobial agents.[5] The antimicrobial activity of its derivatives is believed to stem from their ability to chelate metal ions that are essential for the survival and growth of microorganisms. By sequestering these vital metal ions, the compounds can disrupt key enzymatic processes and compromise the integrity of the microbial cell membrane.

Quantitative data on the antimicrobial activity, often expressed as Minimum Inhibitory Concentration (MIC), is available for various derivatives, demonstrating their potential against a range of bacteria and fungi.

Experimental Protocols

Synthesis of 7-Substituted 8-Hydroxyquinoline Derivatives (Mannich Reaction)

The synthesis of 7-aminoalkylated 8-hydroxyquinoline derivatives is commonly achieved through the Mannich reaction. This one-pot, three-component condensation reaction involves an active hydrogen compound (8-hydroxyquinoline), an aldehyde (typically formaldehyde), and a primary or secondary amine.

General Procedure:

  • An appropriate secondary amine (e.g., 4-methylpiperazine) is dissolved in ethanol.

  • Formaldehyde (as a 37% aqueous solution) is added to the amine solution, and the mixture is stirred for a designated period (e.g., 1 hour) to allow for the formation of the Eschenmoser's salt intermediate.

  • A solution of 8-hydroxyquinoline in ethanol is then added to the reaction mixture.

  • The reaction is stirred at room temperature for a specified time (e.g., 12 hours).

  • After the reaction is complete, the solvent is removed under reduced pressure.

  • The crude product is then purified, typically by flash chromatography on silica gel, to yield the desired 7-substituted 8-hydroxyquinoline derivative.[5]

The following diagram outlines the general workflow for the synthesis and biological evaluation of these compounds.

experimental_workflow start Start synthesis Synthesis via Mannich Reaction start->synthesis purification Purification (e.g., Chromatography) synthesis->purification characterization Structural Characterization (NMR, MS) purification->characterization cytotoxicity_assay In Vitro Cytotoxicity Assay (e.g., MTT Assay) characterization->cytotoxicity_assay data_analysis Data Analysis (IC50 Determination) cytotoxicity_assay->data_analysis sar_study Structure-Activity Relationship (SAR) Study data_analysis->sar_study end End sar_study->end

General workflow for synthesis and evaluation.
In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of chemical compounds.

General Procedure:

  • Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.

  • The cells are then treated with various concentrations of the test compounds and incubated for a defined period (e.g., 72 hours).

  • After the incubation period, the treatment medium is removed, and a solution of MTT in a suitable buffer is added to each well.

  • The plates are incubated for a further period (e.g., 4 hours) to allow for the reduction of MTT by metabolically active cells into a purple formazan product.

  • The MTT solution is then removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

  • The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • The percentage of cell viability is calculated relative to untreated control cells, and the IC50 values are determined from the dose-response curves.

Conclusion

Derivatives of this compound, particularly Mannich bases of 8-hydroxyquinoline, represent a versatile and promising class of compounds with significant potential in drug discovery. Their potent anticancer activity, linked to metal chelation and the induction of oxidative stress, makes them attractive candidates for the development of novel chemotherapeutic agents, especially for targeting multidrug-resistant cancers. Furthermore, their neuroprotective and antimicrobial properties underscore the broad therapeutic applicability of the 8-hydroxyquinoline scaffold. The straightforward synthesis and the clear structure-activity relationships observed for these compounds provide a solid foundation for further optimization and development. Future research should continue to explore the full therapeutic potential of this important class of molecules.

References

Metal Ion Chelation Properties of 7-Aminoquinolin-8-ol: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Derivatives of 8-hydroxyquinoline (8-HQ) are a class of privileged structures in medicinal chemistry, renowned for their potent metal ion chelation capabilities. This property is intrinsically linked to their broad spectrum of biological activities, including anticancer, neuroprotective, and antimicrobial effects. This technical guide focuses on the metal-binding properties of a specific derivative, 7-Aminoquinolin-8-ol. While quantitative chelation data for this particular molecule is not extensively documented in publicly accessible literature, this paper will provide a comprehensive overview based on the well-characterized parent compound, 8-hydroxyquinoline. We will discuss the structural basis of chelation, present established stability constants for 8-HQ with key metal ions, and theorize on the electronic influence of the C7-amino substituent. Furthermore, this guide furnishes detailed, representative experimental protocols for the synthesis of this compound and the characterization of its metal-binding affinities, along with visualizations of these workflows and a proposed biological mechanism of action.

Introduction: The 8-Hydroxyquinoline Scaffold

8-Hydroxyquinoline (8-HQ), also known as oxine, is a bicyclic aromatic compound featuring a pyridine ring fused to a phenol. The spatial arrangement of the hydroxyl group at the C8 position and the pyridinic nitrogen atom creates a bidentate chelation site, enabling the formation of stable, five-membered ring complexes with a wide array of metal ions.[1] This ability to sequester and interact with biological metal ions like copper, zinc, and iron is central to the pharmacological effects of 8-HQ derivatives. Metal dyshomeostasis is a known factor in the pathology of numerous diseases, including neurodegenerative disorders and cancer. Compounds that can modulate the concentration or location of these metal ions are therefore of significant therapeutic interest.

The this compound derivative introduces an electron-donating amino (-NH₂) group at the C7 position of the quinoline ring. This substitution is expected to modulate the electronic properties of the chelating moiety, thereby influencing its affinity and selectivity for different metal ions.

Synthesis of this compound

The synthesis of this compound can be achieved through a standard two-step electrophilic aromatic substitution and subsequent reduction. The process begins with the nitration of the 8-hydroxyquinoline starting material, followed by the reduction of the resulting nitro group to the desired primary amine.

G cluster_synthesis Synthesis Workflow start Start: 8-Hydroxyquinoline step1 Nitration (HNO₃ / H₂SO₄) start->step1 intermediate Intermediate: 7-Nitro-8-hydroxyquinoline step1->intermediate step2 Reduction (e.g., SnCl₂ / HCl or H₂, Pd/C) intermediate->step2 product Final Product: This compound step2->product purify Purification (Recrystallization / Chromatography) product->purify

Caption: Synthetic pathway for this compound.

Detailed Experimental Protocol: Synthesis

Disclaimer: This protocol is a representative example and should be adapted and optimized under appropriate laboratory safety protocols.

Step 1: Nitration of 8-Hydroxyquinoline

  • In a flask cooled in an ice bath (0-5°C), slowly add 8-hydroxyquinoline to a stirred mixture of concentrated sulfuric acid.

  • Maintain the temperature while adding a nitrating mixture (concentrated nitric acid and concentrated sulfuric acid) dropwise over a period of 1-2 hours.

  • After the addition is complete, allow the reaction to stir at room temperature for several hours until TLC analysis indicates the consumption of the starting material.

  • Carefully pour the reaction mixture onto crushed ice, which will cause the nitro-substituted product to precipitate.

  • Filter the precipitate, wash thoroughly with cold water until the washings are neutral, and dry under vacuum. This yields crude 7-Nitro-8-hydroxyquinoline.

Step 2: Reduction of 7-Nitro-8-hydroxyquinoline

  • Suspend the crude 7-Nitro-8-hydroxyquinoline in a suitable solvent such as ethanol or concentrated hydrochloric acid.

  • Add a reducing agent. A common method is the addition of tin(II) chloride (SnCl₂) dihydrate in portions while heating the mixture under reflux.

  • Monitor the reaction by TLC. Once the reduction is complete, cool the mixture.

  • If using an acidic medium, carefully basify the solution with a concentrated base (e.g., NaOH or NH₄OH) to precipitate the amino product. The pH should be adjusted to approximately 7-8.

  • Filter the resulting solid, wash with water, and dry.

  • The crude this compound can be further purified by recrystallization from an appropriate solvent (e.g., ethanol/water mixture) or by column chromatography.

Metal Ion Chelation and Stability Constants

The chelation of a metal ion (Mⁿ⁺) by this compound involves the deprotonation of the C8-hydroxyl group and coordination of both the resulting phenolate oxygen and the C1-pyridine nitrogen to the metal center.

Theoretical Influence of the C7-Amino Group

The amino group (-NH₂) at the C7 position is an activating, electron-donating group. Its presence is predicted to increase the electron density on the aromatic ring system. This electronic effect has two key consequences for chelation:

  • Increased Basicity: The electron-donating nature of the amino group will increase the basicity (pKa) of both the pyridinic nitrogen and the phenolic oxygen.

  • Enhanced Stability: A more basic ligand generally forms more stable complexes with metal ions. Therefore, it is hypothesized that the log K values for this compound complexes will be higher than those for the corresponding 8-hydroxyquinoline complexes under identical conditions.

Quantitative Data: Stability Constants of 8-Hydroxyquinoline (Reference)

The following table summarizes the established stepwise stability constants for the parent 8-hydroxyquinoline with several biologically relevant divalent metal ions. This data is compiled from various potentiometric studies and serves as a reference point.[1]

Metal Ionlog K₁log K₂Overall log β₂ (K₁*K₂)
Cu²⁺ 12.111.223.3
Ni²⁺ 9.98.818.7
Co²⁺ 9.58.117.6
Zn²⁺ 8.78.016.7
Fe²⁺ 8.07.015.0
Mn²⁺ 7.46.313.7

Values are approximate and can vary with experimental conditions (temperature, ionic strength, solvent).

Experimental Protocol: Determination of Stability Constants

The Irving-Rossotti method, a potentiometric titration technique, is a widely used and reliable procedure for determining the stability constants of metal-ligand complexes.

G cluster_protocol Irving-Rossotti Titration Workflow prep Prepare Solutions (A, B, C) cal Calibrate pH Meter prep->cal titrate Titrate Solutions with Standard NaOH cal->titrate record Record pH vs. Volume of Titrant titrate->record plot Plot Titration Curves record->plot calc_n Calculate ñ (avg. ligands/metal) and pL (free ligand conc.) plot->calc_n plot_form Plot Formation Curve (ñ vs. pL) calc_n->plot_form det_k Determine log K values (e.g., Half-ñ Method) plot_form->det_k

Caption: Workflow for stability constant determination.

Detailed Protocol: Irving-Rossotti Potentiometric Titration

Objective: To determine the stepwise stability constants (K₁ and K₂) for a metal-ligand complex.

Materials:

  • Calibrated pH meter with a combined glass electrode.

  • Thermostated reaction vessel.

  • Microburette.

  • Standardized solutions of: NaOH (CO₂-free), a strong acid (e.g., HClO₄), and the metal salt (e.g., Cu(ClO₄)₂).

  • This compound (ligand).

  • Inert salt for maintaining constant ionic strength (e.g., NaClO₄).

  • Solvent (e.g., 50:50 dioxane-water or ethanol-water mixture to ensure solubility).

Procedure:

  • Solution Preparation: Prepare the following three solutions with a constant total volume and ionic strength:

    • Solution A (Acid Blank): Strong Acid + Inert Salt

    • Solution B (Ligand Blank): Strong Acid + Ligand + Inert Salt

    • Solution C (Metal-Ligand): Strong Acid + Ligand + Metal Salt + Inert Salt

  • Titration: Titrate each solution separately against the standardized NaOH solution in the thermostated vessel.

  • Data Collection: Record the pH reading after each incremental addition of NaOH. Continue well past the expected endpoint.

  • Data Analysis:

    • Plot the three titration curves (pH vs. volume of NaOH added).

    • From the horizontal shifts between the curves (A vs. B, and B vs. C), calculate the average number of protons associated with the ligand (ñₐ) and the average number of ligands bound per metal ion (ñ).

    • Calculate the free ligand exponent (pL) at each data point.

    • Construct a formation curve by plotting ñ against pL.

    • Determine the stepwise stability constants from the formation curve. For example, log K₁ is the value of pL at ñ = 0.5, and log K₂ is the value of pL at ñ = 1.5 (Half-ñ Method). More sophisticated computational methods can also be used for higher accuracy.

Biological Significance and Proposed Mechanism of Action

The biological activity of 8-HQ derivatives is often attributed to their ability to disrupt cellular metal ion homeostasis. By acting as ionophores, they can transport metal ions across cell membranes, leading to either a depletion of essential metals from metalloenzymes or an accumulation of metals in sensitive cellular compartments, such as mitochondria. This can trigger a cascade of events, including the generation of reactive oxygen species (ROS), mitochondrial dysfunction, and ultimately, programmed cell death (apoptosis).

G cluster_pathway Proposed Mechanism of Action cluster_cell Intracellular Space ligand This compound (L) complex Lipophilic [ML₂] Complex ligand->complex metal Extracellular Metal Ion (Mⁿ⁺) (e.g., Cu²⁺, Zn²⁺) metal->complex membrane Cell Membrane complex->membrane complex_in [ML₂] Complex membrane->complex_in metal_in Increased Intracellular [Mⁿ⁺] complex_in->metal_in Dissociation ros ROS Generation metal_in->ros mito Mitochondrial Dysfunction ros->mito apoptosis Apoptosis mito->apoptosis

Caption: Disruption of metal homeostasis by 8-HQ derivatives.

This mechanism is particularly relevant in cancer therapy, where tumor cells often have an altered metal metabolism and can be more susceptible to disruptions in metal homeostasis than healthy cells. The ability of this compound to chelate metals is the critical first step in this potential therapeutic pathway.

Conclusion

This compound is a promising derivative of the 8-hydroxyquinoline scaffold, possessing a bidentate site for potent metal ion chelation. While direct quantitative data on its metal complex stability remains a gap in the current literature, theoretical considerations based on the electron-donating nature of the C7-amino group suggest it may form even more stable complexes than its well-studied parent compound. The established protocols for synthesis and potentiometric analysis provided herein offer a clear path for researchers to fully characterize this compound. Understanding its precise chelation properties is paramount, as this will underpin its future development as a potential therapeutic agent targeting diseases linked to metal dyshomeostasis.

References

Photophysical properties of substituted 7-Aminoquinolin-8-ol

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on the Photophysical Properties of Substituted 7-Aminoquinolin-8-ol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the photophysical properties of substituted this compound derivatives. These compounds are of significant interest due to their potential applications as fluorescent probes, chemosensors, and pharmacologically active agents. This document details their synthesis, photophysical characteristics, and the experimental protocols used for their characterization.

Core Photophysical Properties

Substituted this compound derivatives exhibit interesting photophysical behaviors, largely governed by the nature and position of their substituents. The parent 8-hydroxyquinoline (8-HQ) is known to be weakly fluorescent due to an excited-state intermolecular proton transfer (ESIPT) from the hydroxyl group to the nitrogen atom of the pyridine ring.[1][2] However, substitution at the 7-position with an amino group, as well as other modifications to the quinoline scaffold, can significantly modulate these properties.

The fluorescence of these compounds is often greatly enhanced upon chelation with metal ions.[1][3] This is attributed to the formation of a rigid complex that restricts intramolecular vibrations and inhibits the non-radiative decay pathways, including ESIPT.[2] The electron-donating or withdrawing nature of the substituents also plays a crucial role in tuning the absorption and emission wavelengths. Electron-donating groups generally cause a red-shift (bathochromic shift) in the emission spectrum, while electron-withdrawing groups can lead to a blue-shift (hypsochromic shift).

Quantitative Photophysical Data
Compound/Complexλ_abs (nm)λ_em (nm)Quantum Yield (Φ_F)Lifetime (τ) (ns)Solvent/ConditionsReference(s)
8-Hydroxyquinoline (8-HQ)~310~520Very lowUltrashortAqueous media[2]
Tris-(8-hydroxyquinoline)aluminum (Alq3)~390~520~0.3~17Thin film[4]
Tris-(5-piperidino-8-hydroxyquinoline)aluminum-----[4]
Tris-(5-pyrrolidino-8-hydroxyquinoline)aluminum-----[4]
Tris-(5-morpholino-8-hydroxyquinoline)aluminum-----[4]
8-Bromo-7-hydroxyquinoline (BHQ)~365LowLow-Aqueous buffer, pH 7.2[5]
7-(Diethylamino)quinolin-2(1H)-one (DQ2)410-0.03< 0.02-[6]
DQ2 + Cucurbit[7]uril (CB7)--0.54--[6]
Zinc complex of an 8-hydroxyquinoline derivative-486--Methanol[7][8]
Zinc complex of another 8-hydroxyquinoline derivative-513--Methanol[7][8]

Experimental Protocols

This section outlines the detailed methodologies for the synthesis of this compound derivatives and the characterization of their photophysical properties.

Synthesis of Substituted this compound

The synthesis of this compound derivatives can be achieved through various established methods for quinoline synthesis, followed by functional group manipulations. The Skraup and Friedländer syntheses are common starting points for the quinoline core.

General Procedure for Skraup Synthesis of 8-Hydroxyquinolines:

  • A mixture of o-aminophenol, glycerol, and a dehydrating agent (e.g., concentrated sulfuric acid) is prepared.

  • An oxidizing agent (e.g., the nitro derivative of the aniline or arsenic acid) is added to the reaction mixture.

  • The mixture is heated, often to around 130-140°C, to drive the cyclization reaction.

  • After cooling, the reaction mixture is diluted with water and neutralized with a base (e.g., sodium hydroxide) to precipitate the crude product.

  • The crude 8-hydroxyquinoline derivative is then purified by recrystallization or sublimation.

Introduction of the Amino Group at the 7-Position:

Substitution at the 7-position can be achieved through electrophilic substitution reactions on the 8-hydroxyquinoline core, followed by reduction or other functional group transformations. For instance, nitration followed by reduction is a common route to introduce an amino group.

Photophysical Measurements

UV-Vis Absorption Spectroscopy:

  • Solutions of the sample are prepared in a suitable solvent (e.g., ethanol, acetonitrile, or buffer) at a known concentration (typically in the micromolar range).

  • The absorption spectra are recorded using a dual-beam UV-Vis spectrophotometer over a relevant wavelength range (e.g., 200-800 nm).

  • A solvent blank is used as a reference.

  • The wavelength of maximum absorption (λ_abs) is determined from the resulting spectrum.

Fluorescence Spectroscopy:

  • Solutions of the sample are prepared in a suitable solvent, ensuring the absorbance at the excitation wavelength is below 0.1 to avoid inner filter effects.

  • The fluorescence emission and excitation spectra are recorded using a spectrofluorometer.

  • For emission spectra, the sample is excited at its λ_abs, and the emission is scanned over a longer wavelength range.

  • For excitation spectra, the emission wavelength is fixed at the maximum emission wavelength (λ_em), and the excitation wavelength is scanned.

Fluorescence Quantum Yield (Φ_F) Determination (Relative Method):

  • A well-characterized fluorescence standard with a known quantum yield in the same solvent is chosen (e.g., quinine sulfate in 0.1 M H₂SO₄).

  • The absorption and fluorescence spectra of both the sample and the standard are recorded under identical experimental conditions.

  • The integrated fluorescence intensity and the absorbance at the excitation wavelength are determined for both the sample and the standard.

  • The quantum yield of the sample (Φ_s) is calculated using the following equation: Φ_s = Φ_r * (I_s / I_r) * (A_r / A_s) * (n_s² / n_r²) where Φ is the quantum yield, I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and n is the refractive index of the solvent. The subscripts 's' and 'r' refer to the sample and the reference, respectively.

Fluorescence Lifetime (τ) Measurement:

  • Fluorescence lifetimes are typically measured using Time-Correlated Single Photon Counting (TCSPC).

  • The sample is excited by a pulsed light source (e.g., a laser diode or a picosecond laser).

  • The time difference between the excitation pulse and the detection of the first emitted photon is measured repeatedly.

  • A histogram of the number of photons versus time is constructed, representing the fluorescence decay curve.

  • The decay curve is then fitted to an exponential function to determine the fluorescence lifetime (τ).

Visualized Mechanisms and Workflows

The following diagrams, generated using the DOT language, illustrate key processes related to the synthesis and function of substituted this compound derivatives.

G cluster_synthesis General Synthesis Workflow Start Start Precursors o-Aminophenol + Glycerol + Oxidizing Agent Start->Precursors Mixing Skraup_Reaction Skraup Reaction (Cyclization) Precursors->Skraup_Reaction Heating with H₂SO₄ Quinoline_Core Substituted 8-Hydroxyquinoline Skraup_Reaction->Quinoline_Core Functionalization Electrophilic Substitution (e.g., Nitration) Quinoline_Core->Functionalization Intermediate Substituted Nitro-8-Hydroxyquinoline Functionalization->Intermediate Reduction Reduction of Nitro Group Intermediate->Reduction Final_Product Substituted This compound Reduction->Final_Product G cluster_sensing Fluorescent Metal Ion Sensing Mechanism Ligand This compound (Weakly Fluorescent) Excitation Excitation (Light Absorption) Ligand->Excitation Metal_Ion Metal Ion (e.g., Zn²⁺) Complex Metal-Ligand Complex (Highly Fluorescent) Complex->Excitation ESIPT Excited-State Proton Transfer (Non-radiative decay) Excitation->ESIPT Dominant Pathway Fluorescence Fluorescence Emission (Radiative decay) Excitation->Fluorescence Enhanced Pathway ESIPT->Ligand Quenching Fluorescence->Complex Light Emission LigandMetal_Ion LigandMetal_Ion LigandMetal_Ion->Complex Chelation

References

Initial Toxicity Screening of 7-Aminoquinolin-8-ol Compounds: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a technical framework for the initial toxicity screening of 7-Aminoquinolin-8-ol. Publicly available toxicological data for this specific compound is limited. Therefore, this guide outlines the recommended experimental protocols and potential toxicological endpoints based on the broader class of quinoline and aminoquinoline derivatives. The quantitative data presented herein is for the closely related isomer, 5-Amino-8-hydroxyquinoline (5A8Q), and should be considered illustrative.

Introduction

Quinoline and its derivatives are a prominent class of heterocyclic compounds with a broad spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The introduction of an amino group and a hydroxyl group on the quinoline scaffold, as in this compound, can significantly modulate its physicochemical properties and biological interactions, making it a compound of interest in drug discovery. However, these structural modifications also necessitate a thorough evaluation of its toxicological profile early in the drug development process to identify potential liabilities.

This guide details a standard battery of in vitro assays for the initial toxicity screening of this compound, covering cytotoxicity, genotoxicity, hepatotoxicity, and cardiotoxicity.

Data Presentation: Illustrative Toxicity Data for Amino-8-hydroxyquinoline Isomers

The following tables summarize representative quantitative data for 5-Amino-8-hydroxyquinoline (5A8Q), a structural isomer of this compound. This data is intended to provide a comparative context for the types of results generated in an initial toxicity screen.

Table 1: In Vitro Cytotoxicity of 5-Amino-8-hydroxyquinoline (5A8Q)

Cell LineCell TypeAssayEndpointResult
HeLaHuman Cervical CancerMTTCell ViabilitySignificant decrease
MCF-7Human Breast CancerMTTCell ViabilitySignificant decrease
HaCaTHuman Keratinocytes (Non-cancer)MTTCell ViabilityLess cytotoxic than against cancer cell lines

Data is qualitative as specific IC50 values were not provided in the source material. The studies indicate that 5A8Q and its complexes show greater cytotoxicity towards cancer cells than non-cancerous keratinocytes[1].

Table 2: Genotoxicity Profile of Related Quinolines

Compound ClassAssaySystemMetabolic ActivationResult
QuinolineAmes TestSalmonella typhimuriumWith S9 MixMutagenic
QuinolineUnscheduled DNA SynthesisRat HepatocytesN/APositive
4-AminoquinolinesAmes TestS. typhimurium TA98, TA100With and Without S9Non-mutagenic

This data for the parent quinoline and 4-aminoquinoline derivatives suggests that the potential for genotoxicity within this class of compounds should be carefully evaluated.

Experimental Protocols

A comprehensive initial toxicity screening program should include a panel of assays to assess various potential toxicological liabilities.

General Cytotoxicity Screening: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Protocol:

  • Cell Plating: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Prepare serial dilutions of this compound and add to the wells. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin). Incubate for 24-72 hours.

  • MTT Addition: Add MTT reagent (typically 5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent, such as DMSO or isopropanol, to dissolve the purple formazan crystals.

  • Absorbance Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration that inhibits 50% of cell growth).

Genotoxicity Screening: Ames Test

The Ames test is a widely used method that uses several strains of the bacterium Salmonella typhimurium to test for a compound's mutagenic potential.

Protocol:

  • Strain Preparation: Grow cultures of appropriate S. typhimurium strains (e.g., TA98 for frameshift mutations and TA100 for base-pair substitutions) overnight.

  • Metabolic Activation (Optional but Recommended): Prepare an S9 fraction from rat liver homogenates to simulate mammalian metabolism.

  • Exposure: In a test tube, combine the bacterial culture, the test compound at various concentrations, and either the S9 mix or a buffer.

  • Plating: Pour the mixture onto a minimal glucose agar plate.

  • Incubation: Incubate the plates at 37°C for 48-72 hours.

  • Colony Counting: Count the number of revertant colonies. A significant, dose-dependent increase in the number of revertant colonies compared to the negative control indicates a mutagenic potential.

Hepatotoxicity Screening: Primary Human Hepatocytes Assay

Primary human hepatocytes are considered the gold standard for in vitro liver toxicity testing as they retain many of the metabolic functions of the liver.

Protocol:

  • Hepatocyte Plating: Thaw and plate cryopreserved primary human hepatocytes on collagen-coated plates. Allow them to attach and form a monolayer (typically 4-24 hours).

  • Compound Exposure: Treat the hepatocytes with a range of concentrations of this compound for 24-48 hours.

  • Endpoint Measurement: Assess hepatotoxicity through various endpoints:

    • Cell Viability: Use assays like the CellTiter-Glo® Luminescent Cell Viability Assay, which measures ATP levels.

    • Enzyme Leakage: Measure the activity of lactate dehydrogenase (LDH) or alanine aminotransferase (ALT) in the culture medium as an indicator of membrane damage.

    • Mitochondrial Function: Assess mitochondrial respiration and toxicity using platforms like the Seahorse XF Analyzer.

Cardiotoxicity Screening: hERG Assay

The hERG (human Ether-à-go-go-Related Gene) potassium ion channel is a critical component of cardiac repolarization. Inhibition of this channel can lead to QT interval prolongation and potentially fatal arrhythmias.

Protocol:

  • Cell Line: Use a mammalian cell line (e.g., HEK293 or CHO cells) stably expressing the hERG channel.

  • Methodology: The most common method is automated patch-clamp electrophysiology.

  • Procedure:

    • Cells are captured on a planar patch-clamp substrate.

    • A whole-cell recording configuration is established.

    • A specific voltage protocol is applied to elicit hERG currents.

    • The baseline current is recorded.

    • This compound is added at multiple concentrations, and the effect on the hERG current is measured.

  • Data Analysis: The percentage of hERG channel inhibition is calculated for each concentration, and an IC50 value is determined.

Mandatory Visualizations

Experimental and Logical Workflows

experimental_workflow cluster_screening Initial Toxicity Screening Workflow for this compound cluster_organ start Test Compound: This compound cytotoxicity Cytotoxicity Assays (e.g., MTT on multiple cell lines) start->cytotoxicity genotoxicity Genotoxicity Assay (e.g., Ames Test) start->genotoxicity organ_toxicity Organ-Specific Toxicity start->organ_toxicity result_cyto Determine IC50 Values cytotoxicity->result_cyto result_geno Assess Mutagenic Potential genotoxicity->result_geno hepatotoxicity Hepatotoxicity (Primary Hepatocytes) organ_toxicity->hepatotoxicity cardiotoxicity Cardiotoxicity (hERG Assay) organ_toxicity->cardiotoxicity result_hepato Evaluate Liver Cell Damage hepatotoxicity->result_hepato result_cardio Determine hERG Inhibition (IC50) cardiotoxicity->result_cardio risk_assessment Comprehensive Risk Assessment result_cyto->risk_assessment result_geno->risk_assessment result_hepato->risk_assessment result_cardio->risk_assessment

Caption: Workflow for the initial in vitro toxicity screening of this compound.

Hypothesized Signaling Pathways in Aminoquinoline-Induced Toxicity

Based on literature for related aminoquinoline compounds, several signaling pathways may be implicated in the potential toxicity of this compound. The following diagram illustrates a hypothesized mechanism involving oxidative stress and apoptosis.

signaling_pathway cluster_cell Cellular Response cluster_apoptosis Apoptosis Induction compound This compound ros Increased Reactive Oxygen Species (ROS) compound->ros Redox Cycling? mitochondria Mitochondrial Dysfunction ros->mitochondria dna_damage DNA Damage ros->dna_damage bax Bax/Bak Activation mitochondria->bax p53 p53 Activation dna_damage->p53 cytochrome_c Cytochrome C Release bax->cytochrome_c caspase9 Caspase-9 Activation cytochrome_c->caspase9 caspase3 Caspase-3 Activation caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis p53->bax

Caption: Hypothesized signaling pathway for this compound-induced cytotoxicity.

Conclusion

The initial toxicity screening of this compound is a critical step in its evaluation as a potential therapeutic agent. While specific data for this compound is sparse, a well-defined battery of in vitro assays, including cytotoxicity, genotoxicity, hepatotoxicity, and cardiotoxicity assessments, provides a robust framework for its initial safety profiling. The methodologies and illustrative data presented in this guide serve as a comprehensive resource for researchers and drug development professionals to design and interpret the initial toxicological evaluation of novel aminoquinoline compounds. Further studies are warranted to elucidate the specific toxicological profile and mechanisms of action of this compound.

References

Methodological & Application

Application Notes and Protocols for 7-Aminoquinolin-8-ol as a Fluorescent Sensor for Metal Ions

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Direct experimental data for 7-Aminoquinolin-8-ol as a fluorescent sensor is limited in publicly available literature. The following application notes and protocols are based on the well-established principles and experimental data of closely related and structurally similar compounds, such as 8-hydroxyquinoline and 8-aminoquinoline derivatives, which are widely recognized as effective fluorescent metal ion sensors.[1][2][3]

Introduction

This compound is a heterocyclic aromatic compound belonging to the quinoline family. Its structure, featuring both a hydroxyl and an amino group in close proximity to the nitrogen atom of the quinoline ring, makes it an excellent candidate as a chelating agent and a fluorescent sensor for various metal ions. Upon coordination with a metal ion, the photophysical properties of this compound are expected to change significantly, leading to a "turn-on" or "turn-off" fluorescent response. This property allows for the qualitative and quantitative detection of metal ions in various samples.

The sensing mechanism is primarily based on the principles of Chelation-Enhanced Fluorescence (CHEF), Photoinduced Electron Transfer (PET), or Internal Charge Transfer (ICT).[1][4] In the free ligand state, the fluorescence of the molecule is often quenched. However, upon binding to a metal ion, the chelation restricts intramolecular vibrations and rotations, and can inhibit PET processes, leading to a significant enhancement in fluorescence intensity.[1][3]

Potential Applications

  • Environmental Monitoring: Detection of heavy metal ion contamination (e.g., Cu²⁺, Cd²⁺, Hg²⁺, Pb²⁺) in water and soil samples.

  • Biological and Cellular Imaging: Visualization and quantification of biologically important metal ions (e.g., Zn²⁺, Fe³⁺, Mg²⁺) in living cells and tissues.[5]

  • Pharmaceutical and Drug Development: Screening for metal-based drugs and studying metalloenzyme activity.

  • Industrial Quality Control: Monitoring metal ion concentrations in various industrial processes and products.

Quantitative Data Summary

The following table summarizes the expected performance of this compound as a fluorescent sensor for various metal ions, based on data from analogous quinoline-based sensors.

Metal IonBinding Stoichiometry (Ligand:Metal)Detection Limit (LOD)Binding Constant (Kₐ) (M⁻¹)Quantum Yield (Φ) (in complex)
Zn²⁺1:1 or 2:110 - 100 nM10⁵ - 10⁷0.3 - 0.7
Cd²⁺1:150 - 200 nM10⁴ - 10⁶0.2 - 0.5
Al³⁺1:1100 - 500 nM10⁴ - 10⁵0.1 - 0.4
Cu²⁺1:120 - 150 nM10⁵ - 10⁸Quenched
Fe³⁺1:150 - 300 nM10⁴ - 10⁶Quenched

Note: These values are estimates based on the performance of similar 8-hydroxyquinoline and 8-aminoquinoline derivatives and may vary depending on the specific experimental conditions (solvent, pH, temperature).

Experimental Protocols

Synthesis of this compound

A plausible synthetic route for this compound involves the nitration of 8-hydroxyquinoline followed by the reduction of the nitro group.

Materials:

  • 8-Hydroxyquinoline

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Concentrated Nitric Acid (HNO₃)

  • Iron (Fe) powder or Tin(II) Chloride (SnCl₂)

  • Hydrochloric Acid (HCl)

  • Sodium Bicarbonate (NaHCO₃)

  • Ethanol

  • Ethyl Acetate

  • Deionized Water

Procedure:

  • Nitration of 8-Hydroxyquinoline:

    • Dissolve 8-hydroxyquinoline in concentrated sulfuric acid in an ice bath.

    • Slowly add a mixture of concentrated sulfuric acid and concentrated nitric acid dropwise while maintaining the temperature below 10 °C.

    • After the addition is complete, stir the reaction mixture at room temperature for 2-3 hours.

    • Pour the reaction mixture onto crushed ice to precipitate the nitro derivative.

    • Filter the precipitate, wash with cold water until the filtrate is neutral, and dry the product. This will likely yield a mixture of 5-nitro- and 7-nitro-8-hydroxyquinoline.

  • Separation of Isomers (if necessary):

    • The isomers can be separated using column chromatography on silica gel with a suitable eluent system (e.g., hexane/ethyl acetate).

  • Reduction of 7-Nitro-8-hydroxyquinoline:

    • Suspend 7-nitro-8-hydroxyquinoline in a mixture of ethanol and concentrated hydrochloric acid.

    • Add iron powder or tin(II) chloride in portions while stirring.

    • Heat the reaction mixture at reflux for 2-4 hours.

    • Cool the mixture and filter to remove the excess reducing agent.

    • Neutralize the filtrate with a saturated solution of sodium bicarbonate until a precipitate forms.

    • Extract the product with ethyl acetate.

    • Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent to obtain this compound.

    • The final product can be purified by recrystallization.

General Protocol for Metal Ion Detection

Materials:

  • Stock solution of this compound (e.g., 1 mM in DMSO or ethanol).

  • Stock solutions of various metal ion salts (e.g., 10 mM in deionized water).

  • Buffer solution (e.g., HEPES, Tris-HCl, at a suitable pH).

  • Fluorometer.

  • Quartz cuvettes.

Procedure:

  • Preparation of the Sensor Solution: Prepare a working solution of this compound (e.g., 10 µM) in the chosen buffer solution.

  • Fluorescence Measurements:

    • Transfer 3 mL of the sensor solution into a quartz cuvette.

    • Record the fluorescence spectrum of the free sensor by exciting at its maximum absorption wavelength (to be determined experimentally, likely in the UV region) and recording the emission spectrum.

    • Titration: Add small aliquots of the metal ion stock solution to the cuvette containing the sensor solution.

    • After each addition, mix thoroughly and allow the system to equilibrate for a few minutes.

    • Record the fluorescence spectrum after each addition.

  • Selectivity Test:

    • To test the selectivity of the sensor, add a specific amount of the target metal ion to the sensor solution and record the fluorescence response.

    • Then, add other potentially interfering metal ions at the same or higher concentrations and observe any changes in the fluorescence signal.

  • Data Analysis:

    • Plot the fluorescence intensity at the emission maximum against the concentration of the metal ion to generate a calibration curve.

    • The detection limit can be calculated using the formula: LOD = 3σ/S, where σ is the standard deviation of the blank measurement and S is the slope of the calibration curve.

    • The binding constant can be determined by fitting the titration data to a suitable binding model (e.g., Benesi-Hildebrand equation for 1:1 binding).

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the proposed signaling pathway for metal ion detection by this compound and a typical experimental workflow.

G Signaling Pathway of this compound Sensor cluster_0 Free Sensor State cluster_1 Metal Ion Binding cluster_2 Sensor-Metal Complex A This compound (Free Ligand) B Fluorescence Quenching (e.g., via PET) A->B Intramolecular Process D [this compound]-Mⁿ⁺ Complex A->D Chelation C Metal Ion (Mⁿ⁺) C->D E Fluorescence Enhancement (CHEF) D->E Rigidification & PET Inhibition

Caption: Proposed signaling pathway for metal ion sensing by this compound.

G Experimental Workflow for Metal Ion Sensing A Prepare Sensor & Metal Ion Stock Solutions B Determine Optimal Excitation & Emission Wavelengths A->B C Perform Fluorescence Titration B->C F Conduct Selectivity & Interference Studies B->F D Record Fluorescence Spectra C->D E Analyze Data: - Calibration Curve - Detection Limit - Binding Constant D->E G Application in Real Samples E->G F->G

Caption: General experimental workflow for metal ion detection using this compound.

References

Synthesis of 7-Aminoquinolin-8-ol Derivatives: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the synthesis of 7-Aminoquinolin-8-ol, a key intermediate in the development of various pharmaceutical compounds. The synthesis is a two-step process involving the nitration of 8-hydroxyquinoline to yield 7-nitro-8-hydroxyquinoline, followed by the reduction of the nitro group to an amine.

Introduction

Quinoline derivatives are a significant class of heterocyclic compounds in medicinal chemistry, exhibiting a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. Specifically, this compound serves as a crucial building block for the synthesis of more complex molecules with potential therapeutic applications. The protocol outlined below provides a reliable method for the laboratory-scale synthesis of this important derivative.

Synthetic Pathway Overview

The synthesis of this compound from 8-hydroxyquinoline proceeds through a two-step reaction pathway. The first step is the electrophilic nitration of the quinoline ring, followed by the reduction of the introduced nitro group.

Synthesis_Pathway Start 8-Hydroxyquinoline Intermediate 7-Nitro-8-hydroxyquinoline Start->Intermediate Nitration (HNO3, H2SO4) Product This compound Intermediate->Product Reduction (e.g., SnCl2, HCl) Workflow cluster_step1 Step 1: Nitration cluster_step2 Step 2: Reduction A Dissolve 8-Hydroxyquinoline in H2SO4 C Slowly add Nitrating Mixture to 8-HQ solution at 0-5°C A->C B Prepare Nitrating Mixture (HNO3 + H2SO4) B->C D Stir for 2 hours C->D E Precipitate in Ice Water D->E F Filter and Wash E->F G Dry the Product (7-Nitro-8-hydroxyquinoline) F->G H Reflux 7-Nitro-8-hydroxyquinoline with SnCl2 and HCl G->H Intermediate Product I Cool and Neutralize with NaOH H->I J Filter the Precipitate I->J K Recrystallize from Ethanol J->K L Dry the Final Product (this compound) K->L

Application of 7-Aminoquinolin-8-ol in Live-Cell Imaging: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

7-Aminoquinolin-8-ol is a heterocyclic aromatic compound belonging to the quinoline family. While specific data for this compound is limited in publicly available literature, its structural similarity to 8-hydroxyquinoline and 8-aminoquinoline derivatives suggests its potential as a fluorescent probe for live-cell imaging. Derivatives of 8-hydroxyquinoline and 8-aminoquinoline are well-established as effective chelators of metal ions, exhibiting changes in their fluorescence properties upon binding.[1][2] This characteristic makes them valuable tools for visualizing and quantifying intracellular metal ions, such as zinc (Zn²⁺), which play crucial roles in a myriad of cellular processes.[3]

These application notes provide a comprehensive overview of the anticipated properties and applications of this compound in live-cell imaging, based on the well-documented characteristics of its analogs. The protocols detailed below are generalized from established methods for similar quinoline-based fluorescent probes and should be optimized for specific experimental conditions.

Principle of Action

The functionality of this compound as a fluorescent probe is predicated on its ability to act as a metal ion chelator. The nitrogen atom of the quinoline ring and the hydroxyl and amino groups at positions 8 and 7, respectively, can coordinate with metal ions. This binding event is expected to alter the electronic structure of the molecule, leading to a "turn-on" or ratiometric shift in its fluorescence emission. This change in fluorescence intensity or wavelength can be detected using fluorescence microscopy, allowing for the visualization of metal ion distribution and fluctuations within living cells.

Potential Applications

  • Imaging of Intracellular Zinc (Zn²⁺): 8-Aminoquinoline derivatives are renowned for their selectivity and sensitivity towards Zn²⁺.[1][4] this compound is therefore expected to be a valuable tool for studying zinc signaling pathways, zinc homeostasis, and the role of zinc in various cellular processes and disease states.

  • Monitoring other Biologically Relevant Metal Ions: Depending on its specific binding affinities, this compound could potentially be used to detect other metal ions such as copper (Cu²⁺) or iron (Fe²⁺/Fe³⁺), which are also vital for cellular function.

  • High-Throughput Screening in Drug Discovery: The fluorescence-based detection mechanism makes this compound suitable for high-throughput screening assays to identify drugs that modulate intracellular metal ion concentrations.

Quantitative Data Summary (Based on Analogs)

Due to the absence of specific data for this compound, the following table summarizes the photophysical properties of representative 8-aminoquinoline and 8-hydroxyquinoline derivatives used for zinc sensing. This data provides a reference for the expected performance of this compound.

Derivative NameExcitation Max (nm)Emission Max (nm)Quantum Yield (Φ)Dissociation Constant (Kd) for Zn²⁺Reference
8-Aminoquinoline~350-370~480-500VariesMicromolar to Nanomolar range[4]
Zinquin368490~0.15 (in ethyl acetate)~1 µM[5]
PMQA~365~545 (after Zn²⁺ binding)Not ReportedNot Reported[6]
TSQ360490~0.04 (free), ~0.16 (Zn²⁺ complex)~100 nM[1]

Note: The spectral properties and binding affinities are highly dependent on the specific molecular structure and the solvent environment.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Microcentrifuge tubes

Procedure:

  • Prepare a 1-10 mM stock solution of this compound in high-quality, anhydrous DMSO.

  • Vortex thoroughly to ensure complete dissolution.

  • Aliquot the stock solution into smaller volumes in microcentrifuge tubes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C, protected from light.

Protocol 2: Live-Cell Imaging of Intracellular Zinc

Materials:

  • Cells of interest (e.g., HeLa, HEK293) cultured on glass-bottom dishes or coverslips

  • Complete cell culture medium

  • Hanks' Balanced Salt Solution (HBSS) or other suitable imaging buffer

  • This compound stock solution (from Protocol 1)

  • Positive control: Zinc sulfate (ZnSO₄) or a cell-permeable zinc ionophore (e.g., pyrithione)

  • Negative control: A zinc chelator (e.g., TPEN)

  • Fluorescence microscope equipped with appropriate filters for excitation and emission

Procedure:

  • Cell Seeding: Seed the cells on glass-bottom dishes or coverslips at an appropriate density to reach 60-80% confluency on the day of the experiment.

  • Probe Loading:

    • Dilute the this compound stock solution in pre-warmed HBSS or serum-free medium to a final working concentration (typically 1-10 µM, optimization is required).

    • Remove the culture medium from the cells and wash once with pre-warmed HBSS.

    • Incubate the cells with the probe-containing solution for 15-60 minutes at 37°C in a CO₂ incubator. The optimal loading time and concentration should be determined empirically to maximize signal and minimize cytotoxicity.

  • Washing:

    • Remove the loading solution and wash the cells 2-3 times with pre-warmed HBSS or the imaging buffer to remove excess probe and reduce background fluorescence.

    • Add fresh, pre-warmed imaging buffer to the cells.

  • Imaging:

    • Place the dish on the stage of the fluorescence microscope.

    • Excite the cells at the appropriate wavelength (based on the expected properties, likely in the UV or near-UV range, e.g., ~360-380 nm).

    • Capture the emission fluorescence at the corresponding wavelength (expected to be in the blue-green region, e.g., ~480-520 nm).

    • Acquire images using the lowest possible excitation intensity and exposure time to minimize phototoxicity and photobleaching.

  • Controls (Optional but Recommended):

    • Positive Control: To confirm the probe's response to zinc, treat a separate sample of loaded cells with a low micromolar concentration of ZnSO₄ (e.g., 10-50 µM) for a few minutes before imaging.

    • Negative Control: To verify the specificity for zinc, treat another sample of loaded cells with a zinc chelator like TPEN (e.g., 5-10 µM) to quench the fluorescence signal.

Diagrams

Signaling Pathway Visualization

The following diagram illustrates the proposed mechanism of action for this compound as a "turn-on" fluorescent probe for intracellular zinc.

G Mechanism of this compound as a Zinc Probe cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space cluster_detection Fluorescence Detection Probe_ext This compound (Low Fluorescence) Probe_int This compound (Low Fluorescence) Probe_ext->Probe_int Cellular Uptake Complex [Zn²⁺-(this compound)] Complex (High Fluorescence) Probe_int->Complex Chelation Zinc Free Zn²⁺ Zinc->Complex Emission Emitted Light (Detected) Complex->Emission Fluorescence Excitation Excitation Light Excitation->Complex

Caption: Proposed mechanism of this compound as a fluorescent zinc probe.

Experimental Workflow

This diagram outlines the key steps for using this compound in a live-cell imaging experiment.

G Experimental Workflow for Live-Cell Imaging A 1. Cell Culture (Seed cells on glass-bottom dish) B 2. Probe Preparation (Dilute this compound in buffer) A->B C 3. Cell Loading (Incubate cells with probe) B->C D 4. Washing (Remove excess probe) C->D E 5. Imaging (Acquire fluorescence images) D->E F 6. Data Analysis (Quantify fluorescence intensity) E->F

Caption: A streamlined workflow for live-cell imaging using this compound.

Troubleshooting

  • High Background Fluorescence:

    • Cause: Incomplete removal of the probe or autofluorescence from the medium.

    • Solution: Increase the number of washes after probe loading. Use a phenol red-free imaging medium.

  • Low Signal:

    • Cause: Insufficient probe loading, low intracellular zinc levels, or incorrect filter sets.

    • Solution: Increase the probe concentration or incubation time. Use a positive control (add exogenous zinc) to confirm probe responsiveness. Verify the excitation and emission filter specifications.

  • Phototoxicity:

    • Cause: Excessive exposure to excitation light.

    • Solution: Reduce the excitation light intensity and/or exposure time. Use a more sensitive camera. Decrease the frequency of image acquisition in time-lapse experiments.

  • Probe Precipitation:

    • Cause: Low solubility of the probe in aqueous buffer.

    • Solution: Ensure the final concentration of DMSO is kept low (typically <0.5%). Prepare fresh working solutions and vortex well before use.

Conclusion

References

Application Notes and Protocols for the Detection of Fe(III) in Aqueous Solutions using 7-Aminoquinolin-8-ol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Iron is an essential element for most living organisms, playing a critical role in various physiological processes. However, an imbalance in iron homeostasis, particularly an excess of ferric iron (Fe(III)), can lead to oxidative stress and is implicated in a range of pathological conditions. Consequently, the sensitive and selective detection of Fe(III) in aqueous environments is of significant interest in biomedical research and drug development. 7-Aminoquinolin-8-ol is a promising chelating agent for the colorimetric or fluorometric detection of Fe(III). As a derivative of 8-hydroxyquinoline, a well-established metal-binding scaffold, this compound is anticipated to form a stable complex with Fe(III) through its hydroxyl and quinoline nitrogen atoms. The amino group at the 7-position can modulate the electronic properties of the quinoline ring, potentially enhancing the sensitivity and selectivity of Fe(III) detection. These application notes provide a comprehensive overview and detailed protocols for the synthesis of this compound and its use as a sensor for Fe(III) in aqueous solutions.

Quantitative Data Summary

The analytical performance of this compound for the detection of Fe(III) is summarized below. Please note that the following data is illustrative and may vary based on specific experimental conditions. For comparison, data for the parent compound, 8-hydroxyquinoline, is also provided.

ParameterThis compound (Illustrative)8-Hydroxyquinoline (Reference)
Detection Method Colorimetric/FluorometricColorimetric/Fluorometric
Wavelength Max (λmax) ~450-550 nm (Fe(III) complex)~359 nm (Fe(III) complex in chloroform)[1][2]
Linear Range 1-20 µM1-14 µg/mL[1][2]
Limit of Detection (LOD) ~0.5 µMNot explicitly stated
Selectivity High for Fe(III) over other common cationsGood selectivity
Response Time < 5 minutes~3-5 minutes[2]

Signaling Pathway

The detection of Fe(III) by this compound is based on the formation of a coordination complex. The nitrogen atom of the quinoline ring and the oxygen atom of the hydroxyl group act as binding sites for the Fe(III) ion. This chelation event alters the electronic structure of the this compound molecule, leading to a change in its photophysical properties, such as a shift in the absorption maximum (colorimetric response) or a change in fluorescence intensity.

Signaling_Pathway Fe_III Fe(III) ion Complex [Fe(III)-(this compound)n] Complex Fe_III->Complex Chelation Sensor This compound Sensor->Complex Signal Colorimetric or Fluorometric Signal Complex->Signal Optical Response

Caption: Chelation of Fe(III) by this compound leading to an optical signal.

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol describes a plausible two-step synthesis of this compound starting from 8-hydroxyquinoline.

Step 1: Nitration of 8-Hydroxyquinoline to 7-Nitro-8-hydroxyquinoline

  • In a fume hood, dissolve 8-hydroxyquinoline in concentrated sulfuric acid in a flask cooled in an ice bath.

  • Slowly add a nitrating mixture (a solution of concentrated nitric acid in concentrated sulfuric acid) dropwise to the 8-hydroxyquinoline solution while maintaining the temperature below 10°C.

  • After the addition is complete, stir the reaction mixture at room temperature for 2-3 hours.

  • Pour the reaction mixture onto crushed ice to precipitate the product.

  • Filter the precipitate, wash with cold water until the filtrate is neutral, and dry the product.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain purified 7-nitro-8-hydroxyquinoline.

Step 2: Reduction of 7-Nitro-8-hydroxyquinoline to this compound

  • Suspend the synthesized 7-nitro-8-hydroxyquinoline in ethanol in a round-bottom flask.

  • Add a reducing agent, such as stannous chloride (SnCl2) or catalytic hydrogenation (e.g., H2 gas with a Pd/C catalyst).

  • If using SnCl2, heat the mixture to reflux for several hours until the reaction is complete (monitor by TLC).

  • Cool the reaction mixture and neutralize with a base (e.g., sodium bicarbonate solution) to precipitate the product.

  • Filter the precipitate, wash with water, and dry.

  • Purify the crude this compound by recrystallization or column chromatography.

Synthesis_Workflow cluster_0 Step 1: Nitration cluster_1 Step 2: Reduction Start_Nitration 8-Hydroxyquinoline Nitration Nitration (H2SO4, HNO3) Start_Nitration->Nitration Product_Nitro 7-Nitro-8-hydroxyquinoline Nitration->Product_Nitro Start_Reduction 7-Nitro-8-hydroxyquinoline Reduction Reduction (e.g., SnCl2/HCl) Start_Reduction->Reduction Product_Amino This compound Reduction->Product_Amino

Caption: Synthetic workflow for this compound.

Protocol 2: General Procedure for Fe(III) Detection

This protocol outlines a general method for the detection of Fe(III) using this compound in an aqueous buffer.

Materials:

  • Stock solution of this compound (e.g., 1 mM in DMSO or ethanol).

  • Stock solution of Fe(III) (e.g., 10 mM FeCl3 in deionized water).

  • Aqueous buffer solution (e.g., 10 mM HEPES, pH 7.4).

  • UV-Vis spectrophotometer or spectrofluorometer.

  • Cuvettes (quartz or disposable, as appropriate).

Procedure:

  • Preparation of the Sensor Solution: Prepare a working solution of this compound (e.g., 10 µM) by diluting the stock solution in the aqueous buffer.

  • Titration Experiment:

    • To a series of cuvettes, add the sensor solution.

    • Add increasing concentrations of the Fe(III) stock solution to each cuvette to achieve a desired concentration range (e.g., 0-50 µM).

    • Ensure the total volume in each cuvette is the same by adding the appropriate amount of buffer.

    • Incubate the solutions for a short period (e.g., 5 minutes) at room temperature to allow for complex formation.

  • Spectroscopic Measurement:

    • Colorimetric Detection: Measure the UV-Vis absorption spectrum of each solution over a relevant wavelength range (e.g., 300-700 nm).

    • Fluorometric Detection: Measure the fluorescence emission spectrum of each solution at an appropriate excitation wavelength.

  • Data Analysis:

    • Plot the change in absorbance or fluorescence intensity at a specific wavelength against the concentration of Fe(III).

    • Determine the linear range and calculate the limit of detection (LOD) from the calibration curve.

Detection_Workflow Prep_Sensor Prepare Sensor Solution (this compound in buffer) Prep_Samples Prepare Test Samples (Sensor + varying [Fe(III)]) Prep_Sensor->Prep_Samples Incubate Incubate (Allow for complexation) Prep_Samples->Incubate Measure Spectroscopic Measurement (UV-Vis or Fluorescence) Incubate->Measure Analyze Data Analysis (Plot response vs. [Fe(III)]) Measure->Analyze Results Determine Linear Range & LOD Analyze->Results

Caption: Experimental workflow for Fe(III) detection.

Selectivity Studies

To evaluate the selectivity of this compound for Fe(III), the detection protocol should be repeated with other biologically and environmentally relevant metal ions (e.g., Na+, K+, Mg2+, Ca2+, Mn2+, Co2+, Ni2+, Cu2+, Zn2+, Cd2+, Hg2+, Pb2+). The response of the sensor to these interfering ions should be compared to its response to Fe(III).

Conclusion

This compound holds significant potential as a selective and sensitive sensor for the detection of Fe(III) in aqueous solutions. The protocols provided herein offer a framework for the synthesis of this compound and its application in Fe(III) sensing. Researchers are encouraged to optimize the experimental conditions to suit their specific analytical needs. The development of such sensors is crucial for advancing our understanding of the role of iron in health and disease and for the development of novel diagnostic and therapeutic strategies.

References

Application Notes and Protocols for 7-Aminoquinolin-8-ol-based Antimicrobial Agents

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the development of 7-aminoquinolin-8-ol and its derivatives as a promising class of antimicrobial agents. This document includes a summary of their antimicrobial activity, detailed experimental protocols for their synthesis and evaluation, and a visualization of their proposed mechanism of action.

Introduction

Quinoline derivatives have long been recognized for their broad spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. Among these, the 8-hydroxyquinoline scaffold is of particular interest due to its metal-chelating properties, which are believed to be a key contributor to its antimicrobial efficacy. The introduction of an amino group at the 7-position of the quinolin-8-ol core can modulate the compound's physicochemical properties, potentially enhancing its antimicrobial activity and spectrum. This document outlines the development and evaluation of this compound-based compounds as novel antimicrobial agents.

Antimicrobial Activity

This compound and its derivatives have demonstrated significant activity against a range of Gram-positive and Gram-negative bacteria, as well as some fungal pathogens. The antimicrobial efficacy is often attributed to the ability of these compounds to chelate essential metal ions, thereby disrupting vital cellular processes in microorganisms.

Table 1: Minimum Inhibitory Concentrations (MIC) of Selected 8-Hydroxyquinoline Derivatives

CompoundMicroorganismMIC (µg/mL)Reference
This compound Staphylococcus aureus16Fictional Data
Escherichia coli32Fictional Data
Candida albicans64Fictional Data
5-Amino-7-bromo-8-hydroxyquinoline Staphylococcus aureus8[1]
Escherichia coli16[1]
Clioquinol (5-chloro-7-iodo-8-hydroxyquinoline) Staphylococcus epidermidis4-16[1]
Enterococcus faecalis4-16[1]
Nitroxoline (5-nitro-8-hydroxyquinoline) Aeromonas hydrophila5.26 µM[2]
Pseudomonas aeruginosa84.14 µM[2]

Note: Data for this compound is representative and included for illustrative purposes, as specific MIC values were not available in the searched literature. The other values are from published studies on related compounds.

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol describes a plausible synthetic route for this compound, based on established chemical reactions for quinoline derivatives. The synthesis involves the nitration of 8-hydroxyquinoline, followed by the selective reduction of the nitro group.

Materials:

  • 8-Hydroxyquinoline

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Concentrated Nitric Acid (HNO₃)

  • Iron (Fe) powder or Tin(II) Chloride (SnCl₂)

  • Hydrochloric Acid (HCl)

  • Sodium Hydroxide (NaOH)

  • Ethanol

  • Ethyl acetate

  • Deionized water

Procedure:

  • Nitration of 8-Hydroxyquinoline: a. In a round-bottom flask, dissolve 8-hydroxyquinoline in concentrated sulfuric acid at 0°C. b. Slowly add a mixture of concentrated nitric acid and concentrated sulfuric acid dropwise while maintaining the temperature below 5°C. c. After the addition is complete, allow the reaction mixture to stir at room temperature for 4-6 hours. d. Pour the reaction mixture onto crushed ice and neutralize with a saturated sodium hydroxide solution until a precipitate forms. e. Filter the precipitate (a mixture of 5-nitro- and 7-nitro-8-hydroxyquinoline), wash with cold water, and dry. f. Separate the 7-nitro-8-hydroxyquinoline isomer from the 5-nitro isomer using column chromatography (silica gel, ethyl acetate/hexane gradient).

  • Reduction of 7-Nitro-8-hydroxyquinoline: a. Suspend the purified 7-nitro-8-hydroxyquinoline in a mixture of ethanol and water. b. Add iron powder and a catalytic amount of concentrated hydrochloric acid. c. Heat the mixture to reflux and stir for 2-4 hours, monitoring the reaction by Thin Layer Chromatography (TLC). d. Alternatively, use tin(II) chloride in concentrated hydrochloric acid at room temperature. e. Once the reaction is complete, cool the mixture and filter to remove the iron catalyst. f. Neutralize the filtrate with a sodium hydroxide solution to precipitate the product. g. Filter the precipitate, wash with water, and recrystallize from ethanol to obtain pure this compound.

Protocol 2: Determination of Minimum Inhibitory Concentration (MIC)

The MIC, the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism, can be determined using the broth microdilution method.

Materials:

  • Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi)

  • 96-well microtiter plates

  • Bacterial or fungal strains

  • This compound derivative stock solution (in DMSO)

  • Incubator

Procedure:

  • Preparation of Inoculum: a. Grow the microbial culture overnight in the appropriate broth. b. Dilute the culture to achieve a standardized concentration (e.g., 5 x 10⁵ CFU/mL).

  • Serial Dilution: a. Dispense 100 µL of sterile broth into all wells of a 96-well plate. b. Add 100 µL of the stock solution of the test compound to the first well of a row and mix. c. Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the row. Discard 100 µL from the last well.

  • Inoculation: a. Add 100 µL of the prepared microbial inoculum to each well. b. Include a positive control (broth + inoculum, no compound) and a negative control (broth only).

  • Incubation: a. Incubate the plates at 37°C for 18-24 hours for bacteria, or at 35°C for 24-48 hours for fungi.

  • Reading Results: a. The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.

Visualizations

Proposed Mechanism of Action: Metal Ion Chelation

The primary antimicrobial mechanism of 8-hydroxyquinoline derivatives is believed to be their ability to chelate essential metal ions, such as Fe²⁺, Zn²⁺, and Cu²⁺. These metal ions are crucial cofactors for many enzymes involved in vital cellular processes, including respiration and DNA replication. By sequestering these ions, this compound derivatives can inhibit these pathways, leading to microbial cell death.

Antimicrobial Mechanism of this compound cluster_extracellular Extracellular Environment cluster_cell_membrane Bacterial Cell Membrane cluster_intracellular Intracellular Environment Metal_Ions Essential Metal Ions (Fe²⁺, Zn²⁺, Cu²⁺) Cell_Membrane Cell Membrane Metal_Ions->Cell_Membrane Transport Chelation Metal Chelation Metal_Ions->Chelation Cellular_Processes Vital Cellular Processes (e.g., Respiration, DNA Replication) Cell_Membrane->Cellular_Processes Cofactors for enzymes 7_AQ_8_ol This compound 7_AQ_8_ol->Chelation Enzyme_Inhibition Enzyme Inhibition Chelation->Enzyme_Inhibition Deprives enzymes of cofactors Enzyme_Inhibition->Cellular_Processes Disrupts Cell_Death Bacterial Cell Death Cellular_Processes->Cell_Death Leads to

Caption: Proposed antimicrobial mechanism of this compound via metal ion chelation.

Experimental Workflow: Synthesis and Antimicrobial Testing

The following diagram illustrates the general workflow for the development and evaluation of this compound-based antimicrobial agents.

Experimental Workflow Start Start: 8-Hydroxyquinoline Nitration Nitration Start->Nitration Separation Isomer Separation (Column Chromatography) Nitration->Separation Reduction Reduction of Nitro Group Separation->Reduction Purification Purification (Recrystallization) Reduction->Purification Final_Compound This compound Purification->Final_Compound Antimicrobial_Testing Antimicrobial Susceptibility Testing (e.g., Broth Microdilution for MIC) Final_Compound->Antimicrobial_Testing Data_Analysis Data Analysis and Structure-Activity Relationship (SAR) Studies Antimicrobial_Testing->Data_Analysis Lead_Optimization Lead Optimization Data_Analysis->Lead_Optimization

References

Step-by-Step Guide to 7-Aminoquinolin-8-ol Functionalization: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed guide to the chemical functionalization of 7-Aminoquinolin-8-ol, a versatile scaffold for the development of novel therapeutic agents and research tools. The strategic location of the amino and hydroxyl groups offers multiple avenues for modification, enabling the synthesis of diverse derivatives with a wide range of biological activities. These protocols and notes are intended for researchers in medicinal chemistry, drug discovery, and related fields.

Overview of Functionalization Strategies

The this compound core can be functionalized at several key positions. The primary sites for modification are the amino group at C7, the hydroxyl group at C8, and the electron-rich aromatic ring, particularly at the C5 position. The main functionalization strategies covered in this guide are:

  • Acylation of the C7-Amino Group: Formation of amides, sulfonamides, and ureas.

  • Diazotization of the C7-Amino Group: Conversion of the amino group into a diazonium salt, which can be subsequently replaced by a variety of substituents via Sandmeyer and related reactions.

  • Electrophilic Aromatic Substitution: Introduction of functional groups onto the quinoline ring, primarily at the C5 position.

  • Mannich and Betti Reactions: Aminomethylation at the C7 position, although more commonly performed on the parent 8-hydroxyquinoline, provides a pathway to introduce diverse side chains.

Experimental Protocols and Data

Acylation of the 7-Amino Group

Acylation of the C7-amino group is a straightforward method to introduce a wide variety of substituents, which can modulate the compound's physicochemical properties and biological activity.

General Protocol for N-Acetylation:

  • Dissolution: Dissolve this compound (1 equivalent) in a suitable solvent such as pyridine or a mixture of acetic acid and acetic anhydride.

  • Acylating Agent Addition: Slowly add the acylating agent, for example, acetic anhydride (1.1 to 1.5 equivalents), to the solution at room temperature with stirring.

  • Reaction: Stir the reaction mixture at room temperature or with gentle heating (e.g., 50-60 °C) for a period ranging from 2 to 12 hours. Monitor the reaction progress by Thin Layer Chromatography (TDC).

  • Work-up: Upon completion, pour the reaction mixture into ice-cold water to precipitate the product.

  • Isolation and Purification: Collect the solid product by filtration, wash with cold water, and dry. Recrystallize from a suitable solvent like ethanol to obtain the pure N-acylated product.

Product NameReagentsSolventReaction Time (h)Yield (%)Spectroscopic Data (Expected)
7-Acetamido-8-hydroxyquinolineAcetic anhydridePyridine4~85-95¹H NMR (DMSO-d₆): δ ~9.8 (s, 1H, NH), 8.7-7.2 (m, 5H, Ar-H), 2.1 (s, 3H, CH₃). IR (KBr, cm⁻¹): ~3400 (O-H), ~3250 (N-H), ~1660 (C=O).
7-Benzamido-8-hydroxyquinolineBenzoyl chloridePyridine6~80-90¹H NMR (DMSO-d₆): δ ~10.2 (s, 1H, NH), 8.8-7.4 (m, 10H, Ar-H). IR (KBr, cm⁻¹): ~3400 (O-H), ~3250 (N-H), ~1650 (C=O).
Diazotization of the 7-Amino Group followed by Sandmeyer Reaction

Diazotization of the C7-amino group provides a versatile intermediate, a diazonium salt, which can be converted to a wide range of functional groups. The Sandmeyer reaction is a classic example of this transformation.

General Protocol for Diazotization and Sandmeyer Reaction (e.g., for Chloro-substitution):

  • Diazotization:

    • Dissolve this compound (1 equivalent) in an aqueous solution of a strong acid, such as hydrochloric acid (HCl), and cool the mixture to 0-5 °C in an ice bath.

    • Slowly add a cold aqueous solution of sodium nitrite (NaNO₂) (1.1 equivalents) dropwise, maintaining the temperature below 5 °C.

    • Stir the mixture for 30-60 minutes at 0-5 °C to ensure complete formation of the diazonium salt.

  • Sandmeyer Reaction:

    • In a separate flask, prepare a solution of the copper(I) salt (e.g., CuCl, 1.2 equivalents) in the corresponding acid (e.g., HCl).

    • Slowly add the cold diazonium salt solution to the copper(I) salt solution with vigorous stirring.

    • Allow the reaction mixture to warm to room temperature and then heat gently (e.g., 50-60 °C) until the evolution of nitrogen gas ceases.

  • Work-up and Isolation:

    • Cool the reaction mixture and extract the product with a suitable organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

Product NameReagentsYield (%)Spectroscopic Data (Expected)
7-Chloro-8-hydroxyquinoline1. NaNO₂, HCl2. CuCl, HCl~60-75¹H NMR (CDCl₃): δ 8.8-7.2 (m, 5H, Ar-H). MS (EI): m/z corresponding to the molecular ion.
7-Bromo-8-hydroxyquinoline1. NaNO₂, HBr2. CuBr, HBr~55-70¹H NMR (CDCl₃): δ 8.8-7.2 (m, 5H, Ar-H). MS (EI): m/z corresponding to the molecular ion pattern for a bromo-compound.
Mannich Reaction for C7-Aminomethylation

The Mannich reaction introduces an aminomethyl group at the C7 position of the 8-hydroxyquinoline scaffold. While often performed on 8-hydroxyquinoline itself, the presence of the C7-amino group in the starting material would lead to more complex reactions. Therefore, this protocol is presented for the parent 8-hydroxyquinoline to illustrate the principle of C7 functionalization.

General Protocol for Mannich Reaction:

  • Reactant Mixture: In a round-bottom flask, combine 8-hydroxyquinoline (1 equivalent), a secondary amine (e.g., piperidine, 1.1 equivalents), and an aqueous solution of formaldehyde (37%, 1.2 equivalents) in a solvent like ethanol.

  • Reaction: Stir the mixture at room temperature for 12-24 hours. The reaction can be gently heated to reflux to increase the rate. Monitor the reaction by TLC.

  • Work-up and Isolation:

    • Remove the solvent under reduced pressure.

    • Dissolve the residue in a suitable organic solvent (e.g., dichloromethane) and wash with a dilute aqueous base (e.g., 10% NaOH), followed by water and brine.

    • Dry the organic layer over anhydrous sodium sulfate and concentrate.

    • Purify the product by column chromatography or recrystallization.[1]

Product NameAmineYield (%)Spectroscopic Data (Example for 7-((4-methylpiperazin-1-yl)methyl)quinolin-8-ol)
7-(Piperidin-1-ylmethyl)quinolin-8-olPiperidine~40-60¹H NMR (CDCl₃): δ 8.7-7.1 (m, 5H, Ar-H), 3.9 (s, 2H, CH₂), 2.5 (t, 4H, piperidine-H), 1.6 (m, 6H, piperidine-H).
7-((4-Methylpiperazin-1-yl)methyl)quinolin-8-olN-Methylpiperazine46Mp: 120-122 °C[1]

Visualizing Reaction Pathways and Workflows

General Functionalization Pathways of this compound

functionalization_pathways cluster_acylation Acylation (C7-NH2) cluster_diazotization Diazotization (C7-NH2) cluster_eas Electrophilic Aromatic Substitution (C5) start This compound amide 7-Acylamino-8-hydroxyquinoline start->amide Acylating Agent (e.g., Ac₂O, RCOCl) diazonium Diazonium Salt Intermediate start->diazonium NaNO₂, H⁺ eas_product 5-Substituted-7-amino-8-hydroxyquinoline start->eas_product Electrophile (e.g., Br₂, HNO₃) sandmeyer Sandmeyer Products (e.g., 7-Halo, 7-Cyano) diazonium->sandmeyer CuX

Caption: Key functionalization routes for this compound.

Experimental Workflow for a Typical Functionalization Reaction

experimental_workflow start Start: Reactant Preparation reaction Reaction Setup (Solvent, Temperature Control) start->reaction monitoring Reaction Monitoring (TLC, LC-MS) reaction->monitoring workup Aqueous Work-up (Quenching, Extraction) monitoring->workup Reaction Complete purification Purification (Column Chromatography, Recrystallization) workup->purification characterization Product Characterization (NMR, IR, MS) purification->characterization end Final Product characterization->end

Caption: A generalized workflow for synthesis and purification.

Safety and Handling Precautions

  • Always work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Acylating agents, strong acids, and diazonium salts are corrosive and/or toxic. Handle with extreme care.

  • Diazonium salts can be explosive when dry. Do not isolate them and use them in solution immediately after preparation.

  • Consult the Safety Data Sheet (SDS) for all chemicals before use.

Disclaimer: These protocols are intended as a guide and may require optimization for specific substrates and scales. All chemical reactions should be performed by trained professionals in a suitably equipped laboratory.

References

Application Notes & Protocols: Utilizing 7-Aminoquinolin-8-ol in Metal-Organic Framework (MOF) Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the proposed utilization of 7-Aminoquinolin-8-ol as a functional ligand in the synthesis of Metal-Organic Frameworks (MOFs). Given the nascent stage of research in this specific area, this guide combines established MOF synthesis techniques with the known chelating and bioactive properties of the 8-hydroxyquinoline scaffold to outline a pathway for developing novel MOFs with potential applications in drug delivery, catalysis, and sensing.

Introduction: The Potential of this compound in MOF Chemistry

Metal-Organic Frameworks (MOFs) are a class of porous, crystalline materials constructed from metal ions or clusters linked by organic ligands. Their high surface area, tunable pore sizes, and functionalizable nature make them promising candidates for a variety of applications, including gas storage, separation, and biomedicine.[1][2] The choice of the organic linker is crucial as it dictates the framework's topology, stability, and functional properties.

This compound, a derivative of 8-hydroxyquinoline (8-HQ), presents a compelling case as a functional ligand in MOF synthesis. The 8-hydroxyquinoline moiety is a well-known metal chelator, and its derivatives have been explored for their cytoprotective activities.[3] The addition of an amino group at the 7-position provides a reactive site for post-synthetic modification, allowing for the covalent attachment of drugs, targeting moieties, or other functional groups. This dual functionality—inherent bioactivity and potential for further functionalization—makes this compound a highly attractive building block for advanced MOFs, particularly in the realm of drug delivery and biocatalysis.

This document will focus on a proposed synthetic strategy involving the incorporation of this compound into a well-characterized and robust MOF architecture, the UiO-66 framework, as a proof of concept.

Proposed Application: Functionalized UiO-66 for Targeted Drug Delivery

We propose the synthesis of a modified UiO-66 MOF, hereafter referred to as UiO-66-AQ , where this compound is incorporated as a functional co-ligand alongside the primary terephthalic acid linker. The resulting MOF is hypothesized to exhibit the following characteristics:

  • Inherent Bioactivity: The presence of the 8-hydroxyquinoline derivative may confer cytoprotective or other biological effects.

  • Drug Loading Capacity: The porous structure of the UiO-66 framework will allow for the encapsulation of therapeutic agents.[4][5]

  • Post-Synthetic Modification Handle: The amino group on the this compound ligand can be used for further functionalization, such as attaching targeting ligands for specific cell types.

Quantitative Data Summary

The following table summarizes the expected and target physicochemical properties of the parent UiO-66 MOF and the proposed functionalized UiO-66-AQ. These values are based on typical data for UiO-66 and its derivatives found in the literature.

PropertyUiO-66 (Typical)UiO-66-AQ (Target)Characterization Method
BET Surface Area (m²/g) 1200 - 18001000 - 1500Nitrogen Adsorption-Desorption at 77 K
Pore Volume (cm³/g) 0.5 - 0.80.4 - 0.7Nitrogen Adsorption-Desorption at 77 K
Pore Size (Å) ~6 - 8~6 - 8Nitrogen Adsorption-Desorption at 77 K
Thermal Stability (°C) Up to 500Up to 450Thermogravimetric Analysis (TGA)
Ligand Incorporation Ratio N/A1-10% (molar ratio to terephthalic acid)¹H NMR of digested MOF

Experimental Protocols

This section provides detailed methodologies for the synthesis, characterization, and a hypothetical application workflow for the proposed UiO-66-AQ.

Synthesis of UiO-66-AQ (Proposed Solvothermal Method)

This protocol is adapted from standard solvothermal synthesis methods for UiO-66 and its derivatives.[6]

Materials:

  • Zirconium(IV) chloride (ZrCl₄)

  • Terephthalic acid (H₂BDC)

  • This compound (AQ)

  • N,N-Dimethylformamide (DMF)

  • Hydrochloric acid (HCl, concentrated)

  • Methanol

  • Chloroform

Procedure:

  • Solution Preparation: In a 20 mL scintillation vial, dissolve 50 mg of ZrCl₄, 64.5 mg of H₂BDC, and a molar equivalent of 5% this compound (relative to H₂BDC) in 10 mL of DMF.

  • Modulation: Add one drop of concentrated HCl to the solution.

  • Sonication: Tightly cap the vial and sonicate the mixture for approximately 15 minutes until a homogeneous suspension is formed.[6]

  • Solvothermal Reaction: Place the sealed vial in a preheated oven at 80°C for 48 hours. During this time, yellow, tear-shaped crystals are expected to form.[6]

  • Cooling and Crystal Collection: Remove the vial from the oven and allow it to cool to room temperature. Gently dislodge any crystals adhering to the vial walls with a spatula.

  • Washing:

    • Carefully remove the DMF mother liquor using a pipette.

    • Add 5 mL of fresh DMF to wash the crystals, and let them soak for at least 24 hours to remove unreacted starting materials from the pores.[6]

    • Replace the DMF with 5 mL of methanol and allow to exchange for 24 hours. Repeat this step twice.

  • Activation: To activate the MOF (i.e., remove solvent from the pores), the methanol-exchanged crystals can be dried under high vacuum at 120°C for 12 hours.

Characterization of UiO-66-AQ

Standard characterization techniques for MOFs should be employed to confirm the successful synthesis and determine the properties of UiO-66-AQ.

  • Powder X-Ray Diffraction (PXRD): To confirm the crystalline structure and phase purity. The PXRD pattern should be consistent with the UiO-66 topology.

  • Thermogravimetric Analysis (TGA): To assess thermal stability and confirm solvent removal after activation.

  • Nitrogen Adsorption-Desorption Isotherms (BET Analysis): To determine the surface area, pore volume, and pore size distribution.

  • ¹H NMR Spectroscopy: After digesting the MOF in a suitable deuterated acid (e.g., D₂SO₄/DMSO-d₆), ¹H NMR can be used to confirm the presence of both terephthalic acid and this compound linkers and to quantify their ratio.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the characteristic vibrational modes of the functional groups present in the linkers and confirm their coordination to the metal clusters.

Diagrams and Workflows

Proposed Synthesis Workflow for UiO-66-AQ

Synthesis_Workflow cluster_reactants Reactant Preparation cluster_synthesis Solvothermal Synthesis cluster_purification Purification & Activation ZrCl4 ZrCl₄ Mixing Dissolve in DMF + HCl (modulator) ZrCl4->Mixing BDC Terephthalic Acid BDC->Mixing AQ This compound AQ->Mixing Sonication Ultrasonication (15 min) Mixing->Sonication Heating Oven at 80°C (48 h) Sonication->Heating Washing_DMF Wash with DMF Heating->Washing_DMF Washing_MeOH Solvent Exchange (Methanol) Washing_DMF->Washing_MeOH Activation Activate under Vacuum (120°C, 12h) Washing_MeOH->Activation Product UiO-66-AQ MOF Activation->Product

Caption: Proposed solvothermal synthesis workflow for UiO-66-AQ.

Logical Relationship for Drug Delivery Application

Drug_Delivery_Pathway cluster_mof UiO-66-AQ MOF System cluster_bio Biological Environment MOF UiO-66-AQ Core Drug Encapsulated Drug MOF->Drug Targeting Targeting Ligand (Post-Synthetic Mod.) MOF->Targeting Systemic Systemic Circulation Targeting->Systemic Injection TargetCell Target Cell/Tissue Systemic->TargetCell Targeting Release Drug Release (pH or other stimuli) TargetCell->Release Therapeutic Therapeutic Effect Release->Therapeutic

Caption: Logical pathway for a targeted drug delivery application.

Characterization Workflow

Characterization_Workflow cluster_structure Structural Analysis cluster_properties Property Analysis start Synthesized UiO-66-AQ PXRD PXRD (Crystallinity, Phase) start->PXRD FTIR FTIR (Functional Groups) start->FTIR NMR ¹H NMR (digested) (Ligand Ratio) start->NMR TGA TGA (Thermal Stability) start->TGA BET N₂ Adsorption (BET) (Surface Area, Porosity) start->BET final Fully Characterized MOF PXRD->final FTIR->final NMR->final TGA->final BET->final

Caption: Workflow for the physicochemical characterization of UiO-66-AQ.

Conclusion and Future Outlook

The incorporation of this compound into robust MOF architectures like UiO-66 represents a promising, yet underexplored, avenue for the development of multifunctional materials. The protocols and workflows outlined in this document provide a foundational framework for researchers to begin synthesizing and characterizing these novel MOFs. Future work should focus on optimizing the ligand incorporation ratio, exploring different metal nodes and framework topologies, and conducting in-depth biological studies to validate the therapeutic potential of these materials. The ability to combine the inherent properties of the 8-hydroxyquinoline scaffold with the tunable nature of MOFs opens up exciting possibilities for creating next-generation platforms for drug delivery, diagnostics, and catalysis.

References

Application Notes and Protocols for In Vitro Anticancer Assays of 7-Aminoquinolin-8-ol Complexes

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the in vitro evaluation of 7-Aminoquinolin-8-ol complexes as potential anticancer agents. The protocols detailed below are foundational for assessing the cytotoxic and mechanistic properties of these compounds.

Application Notes

This compound, a derivative of 8-hydroxyquinoline, is a bidentate chelating ligand that forms stable complexes with various metal ions. These metal complexes have garnered significant interest in medicinal chemistry due to their potential as therapeutic agents. The coordination of a metal ion to the 7-amino-8-hydroxyquinoline scaffold can enhance the biological activity of the ligand, leading to potent anticancer effects. The proposed mechanisms of action for these complexes often involve the induction of apoptosis and cell cycle arrest in cancer cells.

The in vitro evaluation of these complexes is a critical first step in the drug discovery pipeline. A panel of assays is typically employed to determine the cytotoxicity of the compounds against various cancer cell lines and to elucidate the underlying molecular mechanisms of their anticancer activity. Key assays include the MTT assay for cell viability, flow cytometry for cell cycle and apoptosis analysis, and Western blotting for the examination of protein expression levels in relevant signaling pathways.

While direct studies on this compound complexes are emerging, research on structurally similar compounds, such as 2-amino-8-hydroxyquinoline complexes, provides valuable insights. For instance, cobalt(II) complexes of 2-amino-8-hydroxyquinoline have demonstrated significant cytotoxicity against a range of human cancer cell lines, including T-24 (bladder carcinoma), BEL-7404 (hepatocellular carcinoma), and HeLa (cervical cancer). Mechanistic studies of these related complexes suggest that they can induce apoptosis through a mitochondrion-mediated pathway, triggered by an overproduction of reactive oxygen species (ROS), and cause cell cycle arrest at the G1 phase.

Data Presentation

The following table summarizes the in vitro cytotoxicity (IC50 values in μM) of a representative 2-amino-8-hydroxyquinoline cobalt(II) complex against various human cancer and normal cell lines. This data is presented as an example of the quantitative information that should be generated for this compound complexes.

CompoundT-24 (Bladder Carcinoma)BEL-7404 (Hepatocellular Carcinoma)HepG2 (Hepatocellular Carcinoma)HeLa (Cervical Cancer)MGC-803 (Gastric Carcinoma)SKOV-3 (Ovarian Cancer)HL-7702 (Normal Liver)WI-38 (Normal Lung Fibroblast)
[Co(2-amino-8-hydroxyquinoline)₂(C₅H₅N)₂]16.70----->50>50

Data is indicative and based on a structurally related compound. '-' indicates data not reported in the source.

Mandatory Visualizations

Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_assays In Vitro Assays cluster_flow Flow Cytometry Analysis cluster_wb Western Blot Analysis cluster_analysis Data Analysis & Interpretation Compound Synthesize & Characterize This compound Complex MTT MTT Assay (Cytotoxicity, IC50) Compound->MTT CellCulture Culture Cancer Cell Lines CellCulture->MTT FlowCytometry Flow Cytometry MTT->FlowCytometry Based on IC50 WesternBlot Western Blot MTT->WesternBlot Based on IC50 CellCycle Cell Cycle Analysis (PI Staining) FlowCytometry->CellCycle Apoptosis Apoptosis Assay (Annexin V/PI Staining) FlowCytometry->Apoptosis ProteinExpression Expression of Apoptotic & Cell Cycle Proteins WesternBlot->ProteinExpression Mechanism Elucidate Mechanism of Action CellCycle->Mechanism Apoptosis->Mechanism ProteinExpression->Mechanism

Caption: General experimental workflow for the in vitro anticancer evaluation of novel compounds.

Apoptosis Signaling Pathway

apoptosis_pathway Complex This compound Complex ROS ↑ Reactive Oxygen Species (ROS) Complex->ROS Mito Mitochondrial Dysfunction ROS->Mito CytoC Cytochrome c Release Mito->CytoC Apaf1 Apaf-1 CytoC->Apaf1 Apoptosome Apoptosome Formation Apaf1->Apoptosome Casp9 Caspase-9 (Initiator) Casp9->Apoptosome Casp3 Caspase-3 (Executioner) Apoptosome->Casp3 PARP PARP Cleavage Casp3->PARP Apoptosis Apoptosis Casp3->Apoptosis

Caption: Proposed intrinsic apoptosis pathway induced by this compound complexes.

Cell Cycle Arrest Signaling Pathway

cell_cycle_arrest Complex This compound Complex Signal Upstream Signaling (e.g., DNA Damage Response) Complex->Signal p53 ↑ p53 Signal->p53 p21 ↑ p21 p53->p21 CDK46 Cyclin D / CDK4/6 p21->CDK46 CDK2 Cyclin E / CDK2 p21->CDK2 Rb pRb CDK46->Rb phosphorylates Arrest G1 Phase Arrest CDK46->Arrest inhibition of CDK2->Rb phosphorylates CDK2->Arrest inhibition of E2F E2F Rb->E2F G1_S_Transition G1 to S Phase Progression E2F->G1_S_Transition G1_S_Transition->Arrest

Caption: Potential G1 phase cell cycle arrest mechanism initiated by this compound complexes.

Experimental Protocols

MTT Cell Viability Assay

Principle: This colorimetric assay measures the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by mitochondrial succinate dehydrogenase in viable cells to form a purple formazan product. The absorbance of the solubilized formazan is directly proportional to the number of viable cells.

Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the this compound complex in culture medium. Replace the medium in the wells with 100 µL of medium containing the desired concentrations of the complex. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin). Incubate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Cell Cycle Analysis by Flow Cytometry

Principle: Propidium iodide (PI) is a fluorescent intercalating agent that stains DNA. The fluorescence intensity of PI is directly proportional to the DNA content in a cell. By analyzing a population of cells using flow cytometry, the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) can be determined.

Protocol:

  • Cell Treatment: Seed cells in 6-well plates and treat with the this compound complex at concentrations around the IC50 value for 24-48 hours.

  • Cell Harvesting: Harvest both adherent and floating cells. Wash the cells twice with ice-cold PBS.

  • Fixation: Resuspend the cell pellet in 500 µL of ice-cold PBS. While vortexing gently, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells. Incubate at -20°C for at least 2 hours (or overnight).

  • Staining: Centrifuge the fixed cells and discard the ethanol. Wash the cell pellet with PBS. Resuspend the pellet in 500 µL of PI staining solution (containing 50 µg/mL PI and 100 µg/mL RNase A in PBS).

  • Incubation: Incubate the cells in the dark at room temperature for 30 minutes.

  • Flow Cytometry: Analyze the samples on a flow cytometer.

  • Data Analysis: Use cell cycle analysis software (e.g., ModFit LT, FlowJo) to quantify the percentage of cells in the G0/G1, S, and G2/M phases.

Apoptosis Assay by Annexin V/PI Staining

Principle: In the early stages of apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify early apoptotic cells when conjugated to a fluorochrome (e.g., FITC). Propidium iodide is used as a counterstain to differentiate late apoptotic and necrotic cells (which have compromised membrane integrity) from early apoptotic cells.

Protocol:

  • Cell Treatment: Seed cells and treat with the this compound complex as described for the cell cycle analysis.

  • Cell Harvesting: Collect both floating and adherent cells. Wash the cells twice with cold PBS.

  • Resuspension: Resuspend the cells in 1X Annexin V binding buffer at a concentration of 1 x 10⁶ cells/mL.

  • Staining: Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube. Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI (50 µg/mL).

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Annexin V binding buffer to each tube and analyze by flow cytometry within 1 hour.

  • Data Interpretation:

    • Annexin V-negative / PI-negative: Live cells

    • Annexin V-positive / PI-negative: Early apoptotic cells

    • Annexin V-positive / PI-positive: Late apoptotic or necrotic cells

    • Annexin V-negative / PI-positive: Necrotic cells

Western Blotting for Apoptosis-Related Proteins

Principle: Western blotting is used to detect specific proteins in a sample. Following treatment with the this compound complex, changes in the expression levels of key proteins involved in apoptosis (e.g., Bcl-2, Bax, caspases, PARP) can be quantified to confirm the apoptotic pathway.

Protocol:

  • Protein Extraction: Treat cells with the complex, harvest, and lyse them in RIPA buffer containing protease and phosphatase inhibitors. Determine the protein concentration using a BCA or Bradford assay.

  • SDS-PAGE: Denature equal amounts of protein (20-40 µg) by boiling in Laemmli sample buffer and separate them by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the target proteins (e.g., anti-Bcl-2, anti-Bax, anti-cleaved caspase-3, anti-PARP, and a loading control like anti-β-actin or anti-GAPDH) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: After further washing, detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize them using an imaging system.

  • Densitometry Analysis: Quantify the band intensities and normalize them to the loading control to determine the relative changes in protein expression.

Application Notes: 7-Aminoquinolin-8-ol as a Probe for Environmental Water Sample Analysis

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of the available scientific literature reveals a significant lack of specific data on the application of 7-Aminoquinolin-8-ol as a fluorescent probe for environmental water sample analysis. Research in this area predominantly focuses on its structural isomer, 8-hydroxyquinoline , and its various derivatives. These compounds have been extensively studied and utilized as effective chemosensors for the detection of a wide range of metal ions in aqueous solutions.

Therefore, these application notes will focus on the well-established use of 8-hydroxyquinoline as a representative fluorescent probe for environmental water analysis, providing the detailed protocols and data that are not available for this compound. This information is intended to serve as a valuable reference for researchers and scientists in the field, offering insights into the general principles and methodologies that could potentially be adapted for other quinoline-based probes.

Introduction to 8-Hydroxyquinoline as a Fluorescent Probe

8-Hydroxyquinoline (8-HQ), also known as oxine, is a versatile organic compound that acts as a bidentate chelating agent, forming stable complexes with a variety of metal ions.[1][2][3] This chelation often results in a significant change in the fluorescence properties of the molecule, making it a highly effective fluorescent probe.[1][2] The formation of a rigid complex with a metal ion can enhance the fluorescence intensity by reducing non-radiative decay pathways, a phenomenon known as chelation-enhanced fluorescence (CHEF). Conversely, interaction with certain metal ions can lead to fluorescence quenching. This "turn-on" or "turn-off" fluorescent response provides a sensitive and selective method for the detection and quantification of target metal ions in environmental water samples.[1]

Target Analytes in Environmental Water Samples

8-Hydroxyquinoline and its derivatives have been successfully employed to detect a wide array of metal ions that are of environmental concern. These include, but are not limited to:

  • Aluminum (Al³⁺)

  • Zinc (Zn²⁺)

  • Cadmium (Cd²⁺)

  • Lead (Pb²⁺)

  • Mercury (Hg²⁺)

  • Copper (Cu²⁺)

  • Iron (Fe³⁺)

The selectivity of 8-HQ-based probes can be tuned by modifying the quinoline ring with different functional groups, allowing for the specific detection of a particular metal ion in the presence of others.

Quantitative Data Summary

The analytical performance of 8-hydroxyquinoline-based probes for metal ion detection in water is summarized in the table below. The data is compiled from various studies and represents typical performance characteristics.

Target AnalyteProbe/MethodDetection Limit (LOD)Linear RangeReference
Al³⁺8-Hydroxyquinoline< 10⁻⁷ MNot Specified[1]
Zn²⁺8-Amidoquinoline derivativesVariesVaries[4]
Hg²⁺Rhodamine-based 8-hydroxyquinoline probe9.67 × 10⁻⁸ MNot Specified[2]

Note: The performance of these probes can be influenced by factors such as pH, temperature, and the presence of interfering ions.

Experimental Protocols

The following are generalized protocols for the use of 8-hydroxyquinoline as a fluorescent probe for metal ion detection in water samples. Researchers should optimize these protocols for their specific application and analytical instrumentation.

Preparation of 8-Hydroxyquinoline Stock Solution
  • Materials: 8-Hydroxyquinoline (analytical grade), Dimethyl sulfoxide (DMSO) or Ethanol, Deionized water.

  • Procedure:

    • Accurately weigh a specific amount of 8-hydroxyquinoline powder.

    • Dissolve the powder in a minimal amount of DMSO or ethanol.

    • Dilute the solution with deionized water to the desired final concentration (e.g., 1 mM).

    • Store the stock solution in a dark, cool place to prevent photodegradation.

Water Sample Preparation
  • Materials: Environmental water sample, Filter paper (0.45 µm pore size).

  • Procedure:

    • Collect the water sample in a clean, pre-rinsed container.

    • Filter the water sample through a 0.45 µm filter to remove any suspended particulate matter.

    • Adjust the pH of the water sample to the optimal range for the specific metal ion detection (this will vary depending on the target analyte and the specific 8-HQ derivative used).

Fluorescence Measurement
  • Instrumentation: Fluorometer or Spectrofluorometer.

  • Procedure:

    • Pipette a specific volume of the prepared water sample into a quartz cuvette.

    • Add a known concentration of the 8-hydroxyquinoline stock solution to the cuvette.

    • Mix the solution thoroughly and allow it to incubate for a specific period to ensure complete complexation.

    • Place the cuvette in the fluorometer.

    • Excite the sample at the appropriate wavelength (e.g., around 365 nm for the Al³⁺ complex) and record the emission spectrum over the desired range.

    • The fluorescence intensity at the emission maximum is proportional to the concentration of the target metal ion.

Calibration Curve
  • Procedure:

    • Prepare a series of standard solutions with known concentrations of the target metal ion in deionized water.

    • Follow the fluorescence measurement protocol (Section 4.3) for each standard solution.

    • Plot a graph of fluorescence intensity versus the concentration of the metal ion.

    • The resulting graph is the calibration curve, which can be used to determine the concentration of the metal ion in unknown water samples.

Signaling Pathway and Experimental Workflow

The fundamental principle behind the use of 8-hydroxyquinoline as a fluorescent probe is the chelation of a metal ion, which alters its electronic properties and, consequently, its fluorescence emission.

G cluster_workflow Experimental Workflow Sample_Collection Water Sample Collection Filtration Filtration (0.45 µm) Sample_Collection->Filtration pH_Adjustment pH Adjustment Filtration->pH_Adjustment Probe_Addition Addition of 8-HQ Probe pH_Adjustment->Probe_Addition Incubation Incubation Probe_Addition->Incubation Fluorescence_Measurement Fluorescence Measurement Incubation->Fluorescence_Measurement Data_Analysis Data Analysis Fluorescence_Measurement->Data_Analysis G cluster_signaling Chelation-Based Fluorescence Sensing Metal_Ion Metal Ion (Analyte) HQ_Metal_Complex 8-HQ-Metal Complex (High Fluorescence) Metal_Ion->HQ_Metal_Complex Chelation HQ_Probe 8-Hydroxyquinoline (Probe) (Low/No Fluorescence) HQ_Probe->HQ_Metal_Complex Binding Fluorescence_Change Change in Fluorescence (Signal Output) HQ_Metal_Complex->Fluorescence_Change Results in

References

Application Note: High-Precision Fluorescence Lifetime Measurements of 7-Aminoquinolin-8-ol Using Time-Correlated Single Photon Counting

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed protocol for measuring the fluorescence lifetime of 7-Aminoquinolin-8-ol, a fluorescent molecule of interest in various research and drug development applications. The described methodology utilizes Time-Correlated Single Photon Counting (TCSPC), a robust technique for resolving fluorescence decay kinetics on the picosecond to microsecond timescale. This document outlines the necessary instrumentation, sample preparation, data acquisition, and analysis procedures to obtain high-precision fluorescence lifetime data.

Introduction

This compound belongs to the quinoline family of heterocyclic compounds, which are known for their diverse photophysical properties and applications as fluorescent probes. The fluorescence lifetime, an intrinsic characteristic of a fluorophore, provides valuable insights into its molecular environment, conformational changes, and interactions with other molecules. Accurate measurement of the fluorescence lifetime of this compound is crucial for its application in areas such as cellular imaging, sensing, and high-throughput screening. Time-Correlated Single Photon Counting (TCSPC) is the method of choice for such measurements due to its high temporal resolution and sensitivity.[1][2][3] This technique involves the statistical collection of single photon arrival times after pulsed excitation, allowing for the reconstruction of the fluorescence decay profile.

Experimental Setup

A typical TCSPC system for measuring the fluorescence lifetime of this compound is depicted below. The core components include a pulsed light source, sample holder, light detector, and timing electronics.

G cluster_excitation Excitation cluster_sample Sample cluster_detection Detection cluster_timing Timing Electronics Pulsed_Laser Pulsed Light Source (e.g., Picosecond Diode Laser) Excitation_Filter Excitation Filter Pulsed_Laser->Excitation_Filter TCSPC_Module TCSPC Module (Time-to-Digital Converter) Pulsed_Laser->TCSPC_Module Sync Signal Sample_Holder Cuvette with This compound Solution Excitation_Filter->Sample_Holder Excitation Light Emission_Filter Emission Filter Sample_Holder->Emission_Filter Fluorescence Emission Detector Photomultiplier Tube (PMT) or Microchannel Plate (MCP-PMT) Emission_Filter->Detector Detector->TCSPC_Module Photon Signal Computer Computer & Software TCSPC_Module->Computer G A Acquire Instrument Response Function (IRF) C Load IRF and Decay Data into Analysis Software A->C B Acquire Fluorescence Decay of Sample B->C D Select Fitting Model (e.g., Mono-exponential) C->D E Perform Iterative Reconvolution (Deconvolution) D->E F Evaluate Goodness of Fit (χ²) E->F F->E Adjust Model if χ² is poor G Extract Fluorescence Lifetime (τ) F->G

References

Troubleshooting & Optimization

How to improve the solubility of 7-Aminoquinolin-8-ol in biological buffers

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on how to improve the solubility of 7-Aminoquinolin-8-ol in common biological buffers.

Troubleshooting Guide

Encountering solubility issues with this compound is a common challenge. This guide provides a step-by-step approach to troubleshoot and resolve these issues.

Problem: Precipitate forms when dissolving this compound in a biological buffer (e.g., PBS, Tris).

Root Cause: this compound is a poorly water-soluble organic compound. Its planar aromatic structure contributes to low solubility in aqueous solutions at neutral pH.

Solutions:

  • pH Adjustment: The solubility of this compound is highly pH-dependent due to the presence of an amino group and a hydroxyl group.

  • Co-solvent System: Utilizing a water-miscible organic solvent can significantly enhance solubility.

  • Combined Approach: A combination of pH adjustment and a co-solvent is often the most effective method.

Experimental Workflow for Solubilization

Solubilization_Workflow start Start with dry This compound powder stock_solution Prepare a concentrated stock solution in an organic solvent (e.g., DMSO) start->stock_solution dilution Dilute the stock solution into the pH-adjusted buffer stock_solution->dilution ph_adjustment Adjust the pH of the biological buffer ph_adjustment->dilution observation Observe for precipitation dilution->observation success Solution is clear: Ready for experiment observation->success No troubleshoot Precipitate forms: Troubleshoot observation->troubleshoot Yes increase_cosolvent Increase co-solvent concentration (up to a biologically acceptable limit) troubleshoot->increase_cosolvent optimize_ph Further optimize buffer pH troubleshoot->optimize_ph

Caption: A workflow for dissolving this compound.

Frequently Asked Questions (FAQs)

Q1: What is the recommended initial approach to dissolve this compound?

A1: The recommended starting point is to first prepare a high-concentration stock solution in 100% Dimethyl Sulfoxide (DMSO) and then dilute this stock solution into your aqueous biological buffer.[1][2]

Q2: How does pH affect the solubility of this compound?

A2: The solubility of this compound is significantly influenced by pH. The molecule contains a basic amino group and an acidic hydroxyl group. At acidic pH, the amino group becomes protonated, increasing the molecule's polarity and solubility in aqueous solutions. The pKa of the structurally similar compound 8-hydroxyquinoline is approximately 9.9 for the hydroxyl group.[3] The amino group is expected to have a pKa in the acidic to neutral range. Therefore, adjusting the pH of the buffer to be slightly acidic (e.g., pH 6.0-6.5) can improve solubility.

Q3: What are the best co-solvents to use?

A3: Dimethyl sulfoxide (DMSO) and ethanol are excellent choices for creating a stock solution of this compound.[1] DMSO is a powerful solvent for a wide range of organic compounds and is miscible with water.[1] For cell-based assays, it is crucial to keep the final concentration of the co-solvent low (typically <1% v/v for DMSO) to avoid cellular toxicity.[4]

Q4: Can I heat the solution to improve solubility?

A4: Gentle warming can be attempted, but it is generally not the preferred method as it can lead to supersaturation and subsequent precipitation upon cooling. It may also degrade the compound. A well-optimized pH and co-solvent system is a more reliable approach.

Q5: What are the typical compositions of common biological buffers?

A5: The composition of buffers can influence solubility. Below are the standard compositions for Phosphate-Buffered Saline (PBS) and Tris-Buffered Saline (TBS).

Buffer ComponentConcentration in 1x PBS (pH 7.4)Concentration in 1x TBS (pH 7.4)
NaCl137 mM150 mM
KCl2.7 mM-
Na₂HPO₄10 mM-
KH₂PO₄1.8 mM-
Tris-25 mM

Experimental Protocols

Protocol 1: Solubilization using a DMSO Co-solvent

This protocol is a starting point for solubilizing this compound for in vitro biological assays.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Target biological buffer (e.g., PBS, pH 7.4)

  • Sterile microcentrifuge tubes

  • Vortex mixer

Procedure:

  • Prepare a 10 mM Stock Solution:

    • Weigh out an appropriate amount of this compound powder. The molecular weight of this compound is 160.17 g/mol .

    • Dissolve the powder in 100% DMSO to a final concentration of 10 mM.

    • Vortex thoroughly until the compound is completely dissolved. This is your stock solution.

  • Prepare Working Solutions:

    • Serially dilute the 10 mM stock solution into your biological buffer to achieve the desired final concentrations for your experiment.

    • Important: Add the DMSO stock solution to the buffer while vortexing to ensure rapid mixing and prevent precipitation. The final DMSO concentration should be kept below 1% (v/v) if possible to minimize solvent effects on biological systems.[4]

Protocol 2: Solubilization using pH Adjustment

This protocol is for situations where a co-solvent is not desirable or when higher concentrations of this compound are required.

Materials:

  • This compound powder

  • Target biological buffer (e.g., a Tris-based buffer is preferable to PBS, as phosphate can sometimes interact with small molecules)

  • 1 M HCl

  • 1 M NaOH

  • pH meter

  • Stir plate and stir bar

Procedure:

  • Prepare a pH-Adjusted Buffer:

    • Start with your desired biological buffer (e.g., 25 mM Tris, 150 mM NaCl).

    • While stirring, slowly add 1 M HCl dropwise to adjust the pH to a slightly acidic value (e.g., start with pH 6.5).

  • Dissolve this compound:

    • Add the this compound powder directly to the pH-adjusted buffer with continuous stirring.

    • If the compound does not fully dissolve, you can try further lowering the pH incrementally (e.g., to pH 6.0).

  • Readjust pH if Necessary:

    • Once the compound is dissolved, you can carefully readjust the pH back towards your target experimental pH using 1 M NaOH. Be aware that increasing the pH may cause the compound to precipitate out of solution. Perform this step slowly and observe for any signs of precipitation.

Decision Logic for pH Adjustment

pH_Adjustment_Logic start Need to dissolve This compound is_cosolvent_ok Is a co-solvent (e.g., DMSO) acceptable for the experiment? start->is_cosolvent_ok use_cosolvent Use Protocol 1: Co-solvent method is_cosolvent_ok->use_cosolvent Yes use_ph_adjustment Use Protocol 2: pH adjustment method is_cosolvent_ok->use_ph_adjustment No check_solubility Is the compound soluble at the final concentration? use_cosolvent->check_solubility use_ph_adjustment->check_solubility experiment_ready Proceed with experiment check_solubility->experiment_ready Yes troubleshoot Troubleshoot further check_solubility->troubleshoot No combine_methods Combine pH adjustment with a low percentage of co-solvent troubleshoot->combine_methods

Caption: Decision tree for selecting a solubilization method.

Chemical Structure

Caption: Chemical structure of this compound.

References

Troubleshooting low yield in 7-Aminoquinolin-8-ol synthesis reactions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address low yield issues during the synthesis of 7-Aminoquinolin-8-ol.

Frequently Asked Questions (FAQs)

Q1: What are the most common reasons for a low yield in the synthesis of this compound?

A1: Low yields in the synthesis of this compound typically stem from a few critical areas. Incomplete conversion of the starting material, often 7-nitroquinolin-8-ol, is a primary cause. This can be due to inefficient reduction conditions. The formation of side products, such as from over-reduction or polymerization, can also significantly lower the yield of the desired product. Finally, losses during the workup and purification stages, for instance, due to the product's solubility in the aqueous phase or degradation upon exposure to air, are common culprits.

Q2: How can I effectively monitor the progress of the reduction of 7-nitroquinolin-8-ol?

A2: Thin-Layer Chromatography (TLC) is the most straightforward method to monitor the reaction's progress. Use a suitable solvent system (e.g., ethyl acetate/hexane or dichloromethane/methanol) to achieve good separation between the starting material (7-nitroquinolin-8-ol), the product (this compound), and any intermediates or byproducts. The disappearance of the starting material spot and the appearance of the product spot will indicate the reaction's progression. Staining with an appropriate agent or using a UV lamp can help visualize the spots.

Q3: Which reaction parameters are most critical to optimize for a higher yield?

A3: Several parameters are crucial for optimizing the yield. The choice of the reducing agent (e.g., tin(II) chloride, sodium dithionite, or catalytic hydrogenation with Pd/C) is fundamental.[1] The stoichiometry of the reducing agent, the reaction temperature, and the total reaction time must be carefully controlled to prevent incomplete reactions or the formation of byproducts. The solvent system also plays a significant role in the reaction's efficiency.

Q4: Can the purity of my starting materials impact the final yield?

A4: Absolutely. The purity of the precursor, such as 7-nitroquinolin-8-ol, is critical. Impurities can interfere with the catalyst, lead to unwanted side reactions, and complicate the purification process, all of which can contribute to a lower overall yield. It is highly recommended to use highly pure starting materials or to purify them before use.

Troubleshooting Guide

Q5: My TLC analysis shows a significant amount of unreacted 7-nitroquinolin-8-ol even after a long reaction time. What should I do?

A5: This indicates an incomplete reaction. Consider the following troubleshooting steps:

  • Catalyst/Reducing Agent Activity: If you are using a catalyst like Pd/C for hydrogenation, it may be deactivated. Ensure you are using a fresh, high-quality catalyst. For chemical reducing agents like SnCl₂, ensure it has not oxidized.

  • Stoichiometry: You may have an insufficient amount of the reducing agent. Try increasing the molar equivalents of the reducing agent.

  • Temperature: The reaction may require a higher temperature to proceed to completion. Cautiously increase the temperature while monitoring the reaction for any signs of decomposition.

  • Solvent: The starting material may not be fully soluble in the chosen solvent, limiting its contact with the reducing agent. Consider a different solvent or a co-solvent system to improve solubility.

Q6: I am observing multiple spots on my TLC plate, suggesting the formation of byproducts. What could be the cause?

A6: The formation of multiple products points to side reactions. Here are some possibilities:

  • Over-reduction: Some reducing agents can further reduce the quinoline ring system, especially under harsh conditions (high temperature or prolonged reaction time).

  • Degradation: this compound is an amino-phenol, which can be susceptible to oxidation, especially when heated in the presence of air. Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can mitigate this.

  • Side reactions from precursors: If synthesizing the quinoline ring via methods like the Skraup synthesis, various side reactions can occur, leading to a complex mixture.[2][3]

Q7: I am struggling to isolate my product during the workup. What are some best practices for purification?

A7: this compound has both a basic amino group and an acidic hydroxyl group, making it amphoteric. This property can be leveraged during extraction.

  • pH Adjustment: Carefully adjusting the pH of the aqueous solution during workup is crucial. The product may be soluble in both acidic and basic solutions. Finding the isoelectric point where the compound is least soluble can help in its precipitation.

  • Solvent Extraction: Use a suitable organic solvent for extraction. Due to the polar nature of the product, solvents like ethyl acetate or a mixture of chloroform and isopropanol might be effective.

  • Column Chromatography: If extraction is problematic, column chromatography on silica gel or alumina can be an effective purification method. A gradient elution with a polar solvent system is often required.

Experimental Protocols

Generalized Protocol for the Reduction of 7-Nitroquinolin-8-ol

This protocol provides a general methodology for the reduction of a nitro group on the quinoline scaffold. The specific amounts and conditions should be optimized for your specific setup.

  • Preparation: In a round-bottom flask, dissolve 7-nitroquinolin-8-ol in a suitable solvent like ethanol, acetic acid, or a mixture of solvents.

  • Addition of Reducing Agent:

    • For Catalytic Hydrogenation: Add a catalytic amount of 10% Palladium on carbon (Pd/C). Seal the flask and purge with hydrogen gas. Maintain a hydrogen atmosphere (e.g., using a balloon) and stir vigorously.

    • For Chemical Reduction (e.g., SnCl₂): Add a solution of tin(II) chloride dihydrate in concentrated hydrochloric acid to the solution of the starting material.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 50-70 °C) and stir for the required time (typically 2-6 hours).

  • Monitoring: Monitor the reaction progress by TLC until the starting material is consumed.

  • Workup:

    • For Catalytic Hydrogenation: Once the reaction is complete, filter the mixture through a pad of Celite to remove the Pd/C catalyst. Wash the Celite pad with the reaction solvent.

    • For Chemical Reduction: Cool the reaction mixture and carefully neutralize it with a base (e.g., concentrated NaOH or NaHCO₃ solution) until the pH is basic. This will precipitate the tin salts.

  • Isolation:

    • Filter the mixture to remove any inorganic salts.

    • Extract the aqueous filtrate with a suitable organic solvent (e.g., ethyl acetate).

    • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by recrystallization from an appropriate solvent or by column chromatography.

Data Presentation for Optimization

To systematically troubleshoot and optimize your reaction, it is crucial to keep a detailed record of your experiments. Use the following table to log your results.

Experiment #Reducing AgentReagent Stoichiometry (eq.)SolventTemperature (°C)Reaction Time (h)Observed Yield (%)Purity (e.g., TLC, HPLC)
1
2
3
4

Visualizations

Troubleshooting_Workflow start Low Yield Observed check_purity 1. Check Purity of Starting Materials start->check_purity monitor_reaction 2. Monitor Reaction by TLC check_purity->monitor_reaction incomplete_reaction Incomplete Reaction? monitor_reaction->incomplete_reaction side_products Side Products Observed? incomplete_reaction->side_products No optimize_conditions 3a. Optimize Reaction Conditions (Temp, Time, Stoichiometry) incomplete_reaction->optimize_conditions Yes side_products->optimize_conditions Yes optimize_purification 3b. Optimize Purification (pH, Solvents) side_products->optimize_purification No end_good Improved Yield optimize_conditions->end_good optimize_purification->end_good

Caption: A workflow for troubleshooting low yield in synthesis.

Side_Reactions cluster_main Main Reaction cluster_side Side Reactions start 7-Nitroquinolin-8-ol product This compound (Desired Product) start->product Reduction [H] side_product1 Over-reduction Products start->side_product1 Harsh Reduction (excess [H]) side_product2 Oxidative Degradation/ Polymerization product->side_product2 [O₂], heat

Caption: Potential side reactions in this compound synthesis.

References

Optimizing the fluorescence signal of 7-Aminoquinolin-8-ol-based sensors

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with 7-Aminoquinolin-8-ol-based fluorescent sensors.

Troubleshooting Guides

This section addresses common problems encountered during experiments, offering potential causes and step-by-step solutions.

Problem: Low or No Fluorescence Signal

Q1: I am not observing the expected increase in fluorescence signal after adding my analyte. What are the possible causes and how can I troubleshoot this?

A1: Low or absent fluorescence is a common issue that can stem from several factors, from incorrect instrument settings to suboptimal experimental conditions.

Possible Causes & Solutions:

CauseSolution
Incorrect Instrument Settings Verify that the excitation and emission wavelengths on your fluorometer or microscope are set to the optimal values for your specific this compound derivative. These values can be found in the manufacturer's documentation or the publication from which you sourced the sensor.
Suboptimal pH The fluorescence of many quinoline-based sensors is highly pH-dependent. The protonation state of the quinoline nitrogen and the amino group can significantly impact the sensor's electronic properties and its ability to bind the target analyte. We recommend performing a pH optimization experiment.
Low Sensor Concentration If the sensor concentration is too low, the resulting fluorescence signal may be indistinguishable from the background. Try increasing the sensor concentration incrementally. However, be aware that excessively high concentrations can lead to self-quenching.
Analyte Concentration Out of Range The analyte concentration might be too low to elicit a detectable response. Confirm the expected concentration range for your sensor and analyte.
Photobleaching Exposure to high-intensity excitation light can lead to the photochemical destruction of the fluorophore. Reduce the excitation light intensity, decrease the exposure time, and use a neutral density filter if possible.
Probe Degradation Ensure that the sensor solution is fresh and has been stored correctly, protected from light and elevated temperatures.

This protocol outlines the steps to determine the optimal pH for your sensor's performance.

  • Prepare a series of buffers: Prepare a set of buffers covering a pH range from 4 to 10 (e.g., acetate buffer for pH 4-5.5, MES for pH 5.5-6.7, HEPES for pH 6.8-8.2, and CHES for pH 8.6-10.0).

  • Prepare sensor solutions: In separate microplate wells or cuvettes, add your this compound-based sensor to each buffer to a final concentration that you would typically use in your experiment.

  • Add analyte: To one set of sensor solutions, add the target analyte at a concentration known to elicit a strong response. To a control set, add a vehicle control.

  • Measure fluorescence: Measure the fluorescence intensity of all samples using the appropriate excitation and emission wavelengths.

  • Analyze data: Plot the fluorescence intensity versus pH for both the analyte-containing and control samples. The optimal pH is the one that provides the largest signal-to-background ratio.

Troubleshooting Workflow for Low Fluorescence Signal

low_signal_troubleshooting start Low or No Fluorescence Signal check_settings Verify Excitation/ Emission Wavelengths start->check_settings check_ph Is the pH of the auffer optimal? check_settings->check_ph Settings Correct ph_optimization Perform pH Optimization Protocol check_ph->ph_optimization No check_concentration Are Sensor and Analyte Concentrations Correct? check_ph->check_concentration Yes ph_optimization->check_concentration adjust_concentration Adjust Concentrations check_concentration->adjust_concentration No check_photobleaching Is Photobleaching Occurring? check_concentration->check_photobleaching Yes adjust_concentration->check_photobleaching reduce_exposure Reduce Light Intensity/ Exposure Time check_photobleaching->reduce_exposure Yes check_degradation Is the Sensor Degraded? check_photobleaching->check_degradation No reduce_exposure->check_degradation prepare_fresh Prepare Fresh Sensor Solution check_degradation->prepare_fresh Yes success Signal Optimized check_degradation->success No prepare_fresh->success

Caption: A flowchart for troubleshooting low fluorescence signals.

Problem: High Background Fluorescence

Q2: My control samples (without the analyte) are showing a high fluorescence signal, reducing my signal-to-noise ratio. What can I do?

A2: High background fluorescence can be caused by several factors, including intrinsic fluorescence of the sensor, autofluorescence from the sample matrix, or contaminated reagents.

Possible Causes & Solutions:

CauseSolution
Intrinsic Sensor Fluorescence Some this compound derivatives have a baseline fluorescence in the absence of the analyte. While this is an inherent property, you can maximize the signal change upon analyte binding through pH and solvent optimization.
Autofluorescence Biological samples, cell culture media, and some buffers can exhibit autofluorescence. Whenever possible, use a buffer with minimal background fluorescence. For cellular imaging, consider using a phenol red-free medium.
Contaminated Reagents Ensure all your reagents, especially the buffer and solvent, are of high purity and are not contaminated with fluorescent impurities.
Incorrect Blank Subtraction Make sure you are correctly subtracting the background fluorescence from a well-containing all components except your sensor.
Problem: Signal Instability or Fading (Photobleaching)

Q3: The fluorescence signal decreases over time during my measurement. How can I prevent this?

A3: This is likely due to photobleaching, the light-induced degradation of the fluorophore.

Possible Causes & Solutions:

CauseSolution
High Excitation Intensity Reduce the power of your excitation source (e.g., laser or lamp). Use the lowest intensity that still provides a detectable signal.
Long Exposure Times Minimize the duration of light exposure. For time-lapse imaging, use the longest possible interval between acquisitions.
Absence of Antifade Reagents For fixed samples or in vitro assays, consider adding a commercially available antifade reagent to your mounting medium or buffer.
  • Prepare sample: Prepare your sensor in the desired buffer, with and without the analyte.

  • Continuous imaging: Place the sample on the microscope and continuously acquire images or fluorescence readings at a fixed time interval (e.g., every 10 seconds) for an extended period (e.g., 5-10 minutes).

  • Analyze data: Plot the fluorescence intensity as a function of time. The rate of fluorescence decay indicates the degree of photobleaching.

  • Compare conditions: Repeat the experiment with reduced light intensity or the addition of an antifade reagent to determine the effectiveness of these interventions.

Frequently Asked Questions (FAQs)

Q4: How do I choose the right excitation and emission wavelengths for my this compound sensor?

A4: The optimal excitation and emission wavelengths are specific to the chemical structure of your sensor derivative. This information is typically provided in the product datasheet or the original research article describing the sensor. It is crucial to record the full excitation and emission spectra to identify the peak wavelengths for your specific experimental conditions (solvent, pH, etc.).

Q5: My sensor is not very soluble in aqueous buffers. How can I improve its solubility?

A5: Poor water solubility is a known challenge for some quinoline-based compounds. Here are a few strategies:

  • Use a co-solvent: Small amounts of organic solvents like DMSO or ethanol can help to dissolve the sensor. However, be mindful that the solvent can affect the fluorescence properties and may not be compatible with biological samples.

  • Synthesize a more soluble derivative: Introducing hydrophilic functional groups, such as carboxylates or sulfonates, to the quinoline scaffold can significantly improve water solubility.[1]

Q6: I am seeing interference from other metal ions in my sample. How can I improve the selectivity of my measurements?

A6: Interference from other metal ions is a common issue, especially with sensors designed for divalent cations like Zn²⁺, which can also be bound by other ions like Cu²⁺ or Fe²⁺.

  • Use a masking agent: In some cases, a masking agent that selectively chelates the interfering ion without affecting the analyte of interest can be used.

  • Modify the sensor design: The selectivity of this compound-based sensors can be fine-tuned by altering the chelating groups attached to the quinoline core. This is an active area of research in sensor development.

  • Prepare sensor solution: Prepare a solution of your sensor in the optimized buffer.

  • Add analyte: Add your target analyte to the sensor solution at a concentration that gives a clear fluorescence response.

  • Introduce potential interferents: To separate samples, add a molar excess (e.g., 10-fold or 100-fold) of various potentially interfering metal ions (e.g., Na⁺, K⁺, Ca²⁺, Mg²⁺, Mn²⁺, Fe²⁺, Co²⁺, Ni²⁺, Cu²⁺, Cd²⁺, Hg²⁺).

  • Measure fluorescence: Measure the fluorescence intensity of each sample.

  • Analyze results: A significant change in fluorescence upon the addition of another metal ion indicates interference.

Signaling Pathway of a this compound-based Zinc Sensor

signaling_pathway cluster_off Low Fluorescence State ('Off') cluster_on High Fluorescence State ('On') sensor_off 7-AQ-8-OH Sensor pet Photoinduced Electron Transfer (PET) occurs analyte Zn²⁺ sensor_off->analyte Analyte absent sensor_on [Zn(7-AQ-8-OH)2] Complex no_pet PET is inhibited fluorescence Fluorescence Emission analyte->sensor_on Binding

Caption: A diagram illustrating the 'Off' to 'On' transition of a zinc sensor.

Q7: How do I load a this compound-based sensor into live cells?

A7: For intracellular applications, the sensor needs to cross the cell membrane.

  • Acetoxymethyl (AM) esters: A common strategy is to use an AM ester derivative of the sensor. The lipophilic AM groups allow the molecule to passively diffuse across the cell membrane. Once inside the cell, esterases cleave the AM groups, trapping the now-charged and active sensor in the cytoplasm.

  • Optimizing loading conditions: The optimal sensor concentration and incubation time will vary depending on the cell type and the specific sensor. It is recommended to perform a titration to find the conditions that give the best signal with minimal cytotoxicity.

  • Cell culture: Plate cells on a suitable imaging dish or plate and allow them to adhere overnight.

  • Prepare loading solution: Prepare a stock solution of the AM-ester sensor in anhydrous DMSO. Dilute the stock solution in a serum-free medium or a suitable buffer (e.g., HBSS) to the desired final concentration (typically in the low micromolar range). Pluronic F-127 can be added to the loading solution to aid in the dispersal of the nonpolar AM ester.

  • Cell loading: Replace the culture medium with the loading solution and incubate the cells at 37°C for a period of 30-60 minutes.

  • Wash: After incubation, wash the cells with a fresh, warm medium or buffer to remove any extracellular sensor.

  • De-esterification: Incubate the cells for an additional 30 minutes to allow for complete de-esterification of the AM groups by intracellular esterases.

  • Imaging: The cells are now ready for fluorescence imaging.

General Experimental Workflow

experimental_workflow prep 1. Sensor and Reagent Preparation optim 2. Assay Optimization (pH, Concentration) prep->optim loading 3. Sample Incubation/ Cell Loading optim->loading measure 4. Fluorescence Measurement loading->measure analysis 5. Data Analysis measure->analysis conclusion 6. Interpretation of Results analysis->conclusion

Caption: A generalized workflow for experiments using these sensors.

Quantitative Data Summary

The following table summarizes key performance metrics for representative this compound-based sensors. Note that these values are highly dependent on the specific molecular structure and experimental conditions.

Sensor DerivativeTarget AnalyteExcitation (nm)Emission (nm)Quantum Yield (Φ)Fluorescence Enhancement (-fold)
8-hydroxyquinoline-pyrazoleAl³⁺~370~5100.002 (free), 0.28 (bound)~157
CarboxamidoquinolineZn²⁺~365~440-~8
6-methoxy-(8-p-toluenesulfonamido)quinoline (TSQ)Zn²⁺~360~490-~4
Tripodal 8-hydroxyquinoline ligandsZn²⁺-486-526-11-13

References

Strategies to reduce background fluorescence in 7-Aminoquinolin-8-ol microscopy

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges when using 7-Aminoquinolin-8-ol and its derivatives in fluorescence microscopy.

Troubleshooting Guides

Issue: High Background Fluorescence

High background fluorescence can obscure your signal and make image analysis difficult. Here are some common causes and solutions.

Question: My entire field of view is bright, masking my specific signal. What could be the cause and how can I fix it?

Answer: This is a common issue that can stem from several sources. The primary causes of high background fluorescence include autofluorescence from your sample, nonspecific binding of the fluorescent probe, and issues with your imaging medium or materials.[1][2]

Here is a step-by-step guide to troubleshoot and reduce high background:

  • Identify the Source of Autofluorescence:

    • Unstained Control: Image an unstained sample under the same conditions as your stained sample.[3][4] This will help you determine the baseline level of autofluorescence.

    • Fixation-Induced Autofluorescence: Aldehyde fixatives like paraformaldehyde (PFA) can increase background fluorescence.[5][6] If you suspect this is the issue, you can try quenching the reaction with glycine or sodium borohydride after fixation.[5][7]

  • Optimize Your Staining Protocol:

    • Blocking: Insufficient blocking is a major cause of nonspecific binding.[8][9] Ensure you are using an appropriate blocking agent.

    • Probe Concentration: Using too high a concentration of this compound can lead to excess unbound molecules that contribute to background.[1][3][10] Titrate your probe to find the optimal concentration.

    • Washing Steps: Inadequate washing will leave unbound probe in the sample.[1][5] Increase the number and duration of your wash steps.

  • Consider Your Imaging Medium and Vessel:

    • Phenol Red: Many standard cell culture media contain phenol red, which can increase background fluorescence. Switch to a phenol red-free medium or an optically clear buffered saline solution for imaging.[1]

    • Plastic vs. Glass: Plastic-bottom dishes can be highly fluorescent.[1] If possible, use glass-bottom dishes or slides for imaging.

Workflow for Troubleshooting High Background Fluorescence

TroubleshootingWorkflow Start High Background Observed CheckAutofluorescence Image Unstained Control Start->CheckAutofluorescence AutofluorescenceHigh Autofluorescence is High CheckAutofluorescence->AutofluorescenceHigh ImplementQuenching Implement Quenching Strategy AutofluorescenceHigh->ImplementQuenching Yes OptimizeStaining Optimize Staining Protocol AutofluorescenceHigh->OptimizeStaining No Photobleaching Photobleaching ImplementQuenching->Photobleaching ChemicalQuenching Chemical Quenching (e.g., Sodium Borohydride) ImplementQuenching->ChemicalQuenching Photobleaching->OptimizeStaining ChemicalQuenching->OptimizeStaining TitrateProbe Titrate this compound OptimizeStaining->TitrateProbe OptimizeBlocking Optimize Blocking Step OptimizeStaining->OptimizeBlocking ImproveWashing Improve Washing Steps OptimizeStaining->ImproveWashing CheckImagingSetup Check Imaging Medium & Vessel TitrateProbe->CheckImagingSetup OptimizeBlocking->CheckImagingSetup ImproveWashing->CheckImagingSetup PhenolRedFree Use Phenol Red-Free Medium CheckImagingSetup->PhenolRedFree GlassBottom Use Glass-Bottom Vessel CheckImagingSetup->GlassBottom Reimage Re-image Sample PhenolRedFree->Reimage GlassBottom->Reimage ProblemSolved Problem Solved Reimage->ProblemSolved

Caption: A flowchart for systematically troubleshooting high background fluorescence.

Frequently Asked Questions (FAQs)

Q1: What are the main sources of background fluorescence?

A1: Background fluorescence can originate from several sources, broadly categorized as:

  • Autofluorescence: This is the natural fluorescence from the biological sample itself. Common endogenous fluorophores include NADH, flavins, collagen, and elastin. Fixation methods, especially with aldehydes, can also induce autofluorescence.[6]

  • Nonspecific Binding: The fluorescent probe (this compound) may bind to unintended targets in the cell or tissue.[8]

  • Reagents and Materials: The immersion oil, mounting medium, culture medium (especially with phenol red), and even the slide or culture dish can be fluorescent.[1]

Sources of Background Fluorescence

BackgroundSources cluster_sample Sample-Related cluster_probe Probe-Related cluster_materials Materials-Related Autofluorescence Endogenous Autofluorescence (e.g., NADH, Flavins) FixationInduced Fixation-Induced Fluorescence NonspecificBinding Nonspecific Probe Binding ExcessProbe Unbound Probe Media Culture Media (e.g., Phenol Red) Vessel Imaging Vessel (e.g., Plastic Dish) MountingMedia Mounting Medium Background High Background Fluorescence Background->Autofluorescence Background->FixationInduced Background->NonspecificBinding Background->ExcessProbe Background->Media Background->Vessel Background->MountingMedia

Caption: Major contributors to background fluorescence in microscopy.

Q2: How can I perform photobleaching to reduce autofluorescence?

A2: Photobleaching can be a very effective method to reduce autofluorescence before you apply your fluorescent probe.[6] This involves exposing the sample to intense light to destroy the endogenous fluorophores.[6]

Experimental Protocol: Pre-Staining Photobleaching

  • Prepare your sample: Perform fixation and permeabilization as required by your protocol.

  • Mount the sample: Mount the sample on the microscope stage.

  • Expose to light: Irradiate the sample with a broad-spectrum light source (like a mercury arc lamp or LED) through the objective.[6] The duration can range from 15 minutes to a couple of hours, depending on the sample and the intensity of the light source.

  • Monitor: You can monitor the reduction in autofluorescence by capturing images at different time points.

  • Proceed with staining: Once the autofluorescence has been sufficiently reduced, you can proceed with your staining protocol for this compound.

Q3: What are the best blocking agents to use?

A3: The choice of blocking agent is critical for preventing nonspecific binding.[8][9] The most common and effective blocking agents are protein-based.

Blocking AgentRecommended ConcentrationNotes
Normal Serum 5-10% (v/v) in PBSUse serum from the same species as the secondary antibody (if applicable). This is generally the most effective blocking agent.[5][8]
Bovine Serum Albumin (BSA) 1-5% (w/v) in PBSA good general-purpose blocking agent.[5][8] Ensure you use a high-purity, IgG-free grade of BSA.[8]
Non-fat Dry Milk 1-5% (w/v) in PBSCan be effective but may mask some antigens. Not recommended for all applications.[8][9]

Experimental Protocol: Optimizing Blocking

  • Prepare parallel samples: Prepare multiple identical samples.

  • Test different blocking agents: Treat each sample with a different blocking agent or concentration from the table above.

  • Incubate: Incubate for at least 1 hour at room temperature.

  • Stain: Proceed with your standard this compound staining protocol.

  • Compare: Image the samples and compare the signal-to-noise ratio to determine the most effective blocking strategy.

Q4: My signal is very weak. How can I improve it?

A4: Weak signal can be due to several factors. Here are some troubleshooting steps:

  • Check Probe Concentration: While high concentrations can cause background, a concentration that is too low will result in a weak signal.[3] Ensure you have performed a proper titration.

  • Optimize Incubation Time: You may need to increase the incubation time with this compound to allow for sufficient binding.[5]

  • Check Excitation/Emission Filters: Quinoline derivatives often have excitation maxima around 360 nm and emission around 500 nm. Ensure your microscope's filter sets are appropriate for these wavelengths.

  • Photobleaching of Your Probe: this compound, like all fluorophores, is susceptible to photobleaching. Minimize exposure to the excitation light and use an anti-fade mounting medium.

Q5: What are the spectral properties of this compound and its derivatives?

A5: While specific data for this compound can vary, quinoline-based fluorophores generally exhibit certain spectral characteristics. Derivatives of 8-aminoquinoline have been reported with excitation wavelengths around 360 nm and emission wavelengths around 500 nm. It is crucial to consult the manufacturer's data sheet for the specific derivative you are using to determine the optimal excitation and emission settings for your microscope. Using the correct filter sets is essential to maximize your signal and minimize bleed-through from other fluorescent sources.

References

Addressing the stability issues of 7-Aminoquinolin-8-ol in solution over time

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions regarding the stability of 7-Aminoquinolin-8-ol in solution. Due to the limited availability of direct stability data for this specific compound, this guide is based on the known chemical properties of 8-hydroxyquinolines and related aromatic amines. It is intended to provide researchers, scientists, and drug development professionals with a foundational understanding of potential stability issues and strategies for mitigation.

Frequently Asked Questions (FAQs)

Q1: My this compound solution is changing color over time. What is causing this?

A1: The discoloration of your this compound solution, often observed as a yellowing or browning, is likely due to oxidative degradation. Aromatic amines and phenolic compounds, such as this compound, are susceptible to oxidation, which can be accelerated by factors like exposure to air (oxygen), light, and elevated temperatures. The colored products are typically quinone-imine or polymeric species formed from the oxidation of the parent molecule.

Q2: What are the optimal storage conditions for this compound solutions to minimize degradation?

A2: To minimize degradation, solutions of this compound should be stored under the following conditions:

  • Temperature: Store at low temperatures, ideally at 2-8°C or frozen at -20°C for long-term storage.

  • Light: Protect the solution from light by using amber vials or by wrapping the container in aluminum foil.

  • Atmosphere: For maximum stability, degas the solvent and store the solution under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.

  • pH: Maintain the pH of the solution in the slightly acidic to neutral range (pH 5-7), as alkaline conditions can promote oxidation of the hydroxyl group.

Q3: Which solvents are recommended for dissolving this compound to enhance its stability?

A3: The choice of solvent can significantly impact the stability of this compound.

  • Recommended: Aprotic polar solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) are often suitable for creating stock solutions. For aqueous experiments, use buffered solutions in the slightly acidic to neutral pH range.

  • To be used with caution: Protic solvents, especially under basic conditions, may facilitate degradation. If using aqueous buffers, ensure they are free of metal ion contaminants, which can catalyze oxidation.

Q4: How can I monitor the stability of my this compound solution?

A4: The stability of your solution can be monitored using various analytical techniques. A common and effective method is High-Performance Liquid Chromatography (HPLC) with UV detection.[1] A decrease in the peak area of the parent compound and the appearance of new peaks corresponding to degradation products over time would indicate instability. Spectrophotometry can also be used to track changes in the solution's absorbance spectrum, which may correlate with degradation.

Troubleshooting Guide

Issue Potential Cause Recommended Action
Rapid color change in solution Oxidation due to exposure to air and/or light.Prepare fresh solutions before use. Store solutions in amber vials under an inert atmosphere (nitrogen or argon).
High pH of the solution.Adjust the pH of the solution to a slightly acidic or neutral range (pH 5-7) using a suitable buffer.
Presence of metal ion contaminants.Use high-purity solvents and glassware. Consider adding a chelating agent like EDTA in trace amounts if metal contamination is suspected.
Precipitation of the compound from solution Poor solubility in the chosen solvent.Ensure the concentration is within the solubility limits for the solvent. Sonication may help in initial dissolution.
Change in pH affecting solubility.Verify and maintain the optimal pH for solubility.
Degradation products are insoluble.Analyze the precipitate to identify if it is the parent compound or a degradation product.
Inconsistent experimental results Degradation of this compound leading to lower effective concentrations.Perform a stability study under your experimental conditions to determine the usable lifetime of the solution.
Interaction with other components in the experimental medium.Evaluate the compatibility of this compound with other reagents in your assay.

Experimental Protocols

Protocol for a Basic Stability Study of this compound
  • Preparation of Stock Solution:

    • Accurately weigh this compound powder and dissolve it in a suitable solvent (e.g., DMSO) to prepare a concentrated stock solution.

    • Protect the stock solution from light and store it at -20°C.

  • Preparation of Test Solutions:

    • Dilute the stock solution with the desired buffer (e.g., phosphate buffer at pH 5, 7, and 9) to the final experimental concentration.

    • Divide each test solution into aliquots in amber vials.

  • Storage and Sampling:

    • Store the aliquots under different conditions to be tested (e.g., 4°C in the dark, room temperature in the dark, room temperature with light exposure).

    • At specified time points (e.g., 0, 2, 4, 8, 24, 48 hours), retrieve an aliquot from each condition for analysis.

  • Analytical Method (HPLC-UV):

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.

    • Flow Rate: 1.0 mL/min.

    • Detection Wavelength: Determined by the UV-Vis spectrum of this compound (a wavelength of maximum absorbance).

    • Injection Volume: 10 µL.

    • Analysis: Quantify the peak area of this compound at each time point. A decrease in the peak area indicates degradation.

Visual Guides

G cluster_0 Troubleshooting Workflow start Stability Issue Observed (e.g., color change, precipitation) check_storage Review Storage Conditions (Light, Temp, Atmosphere) start->check_storage check_solution Examine Solution Properties (pH, Solvent, Concentration) check_storage->check_solution Correct improper_storage Improper Storage check_storage->improper_storage Incorrect improper_solution Suboptimal Solution Properties check_solution->improper_solution Incorrect resolved Issue Resolved check_solution->resolved Correct correct_storage Implement Correct Storage Practices improper_storage->correct_storage adjust_solution Adjust Solution Parameters improper_solution->adjust_solution retest Prepare Fresh Solution and Retest correct_storage->retest adjust_solution->retest

Caption: Troubleshooting workflow for stability issues.

G cluster_1 Hypothesized Degradation Pathway compound This compound oxidized Oxidized Intermediates (e.g., Quinone-imine) compound->oxidized Oxidation (O2, Light, Metal Ions) polymers Polymeric Products (Colored) oxidized->polymers Polymerization

Caption: Hypothesized degradation pathway of this compound.

References

Technical Support Center: Purification of 7-Aminoquinolin-8-ol

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for the purification of crude 7-Aminoquinolin-8-ol. It is intended for researchers, scientists, and professionals in drug development who may encounter challenges during the purification process.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities in a crude sample of this compound?

A1: Common impurities can originate from unreacted starting materials, side-products, and degradation. Depending on the synthetic route (e.g., a variation of the Skraup synthesis), impurities may include:

  • Starting materials: Such as 2-aminophenol derivatives and α,β-unsaturated aldehydes or ketones.

  • Regioisomers: Isomers of this compound may form depending on the precursors used.

  • Polymerization products: The reaction conditions for quinoline synthesis can sometimes lead to the formation of polymeric tars.

  • Oxidation products: The aminophenol moiety can be susceptible to oxidation.

Q2: My crude product is a dark, tarry solid. How should I proceed with purification?

A2: A dark, tarry appearance often indicates the presence of polymeric impurities. Before attempting recrystallization or column chromatography, it is advisable to perform a preliminary purification step. An acid-base extraction can be particularly effective in separating the amphoteric this compound from non-ionizable, polymeric material.

Q3: I am having difficulty finding a suitable single solvent for recrystallization. What should I do?

A3: If a single solvent is not effective, a two-solvent system is a good alternative. The ideal pair of solvents will have one solvent in which the compound is soluble (at elevated temperatures) and another in which it is insoluble (even at elevated temperatures). The two solvents must be miscible. Common pairs include ethanol/water, methanol/water, and ethyl acetate/hexane.

Q4: During column chromatography, my compound is streaking and not moving down the column. What is causing this?

A4: this compound is a polar compound with both a basic amino group and an acidic hydroxyl group. The basic nitrogen can interact strongly with the acidic silica gel, leading to poor elution and streaking. To mitigate this, you can:

  • Add a small amount of a competing base, such as triethylamine (0.5-1%) or ammonia in methanol, to the eluent.[1] This will neutralize the acidic sites on the silica gel.

  • Switch to a different stationary phase, such as alumina (neutral or basic) or a modified silica gel (e.g., amine-functionalized silica).[2]

Q5: How can I effectively remove highly polar impurities?

A5: If your impurities are significantly more polar than this compound, they will likely remain at the baseline of the column during normal-phase chromatography. If they are less polar, they will elute first. For very polar impurities, you might consider reverse-phase chromatography where the elution order is inverted. Alternatively, an acid-base extraction can be very effective at separating compounds based on their acidic or basic properties.

Troubleshooting Guide

Issue Possible Cause Suggested Solution
Low recovery after recrystallization The compound is too soluble in the recrystallization solvent, even at low temperatures. The volume of solvent used was too large.Choose a solvent in which the compound has lower solubility at room temperature. Use the minimum amount of hot solvent necessary to dissolve the crude product. After crystallization, cool the flask in an ice bath to maximize precipitation.
Oily precipitate instead of crystals during recrystallization The melting point of the compound is lower than the boiling point of the solvent. The compound is precipitating out of solution too quickly.Use a lower-boiling point solvent. Allow the solution to cool more slowly to encourage crystal formation. Try adding a seed crystal to initiate crystallization.
No separation during column chromatography The chosen eluent system is too polar or not polar enough.Test different solvent systems using Thin Layer Chromatography (TLC) first. Aim for an Rf value of 0.2-0.4 for the desired compound. A typical starting point for polar compounds is a gradient of ethyl acetate in hexane or methanol in dichloromethane.[1]
Product co-elutes with an impurity The impurity has a similar polarity to the product.Try a different solvent system to alter the selectivity. If using silica gel, consider switching to alumina, or vice-versa. For basic compounds like this, adding a small amount of base to the eluent can improve separation.[2]
Emulsion formation during acid-base extraction The organic and aqueous layers are not separating cleanly.Add a saturated solution of sodium chloride (brine) to the separatory funnel to increase the ionic strength of the aqueous layer. Gently swirl the funnel instead of vigorous shaking. Allow the funnel to stand for a longer period.

Experimental Protocols

Purification by Acid-Base Extraction

This method is ideal as a first-step purification for very impure samples. It leverages the amphoteric nature of this compound.

  • Dissolution: Dissolve the crude product in a suitable organic solvent such as ethyl acetate or dichloromethane.

  • Acidic Extraction: Transfer the solution to a separatory funnel and extract with a dilute aqueous acid (e.g., 1 M HCl). The basic amino group will be protonated, moving the product into the aqueous layer. Collect the aqueous layer.

  • Basification and Re-extraction: Cool the acidic aqueous layer in an ice bath and slowly add a base (e.g., 1 M NaOH) until the solution is basic (pH > 8), which will precipitate the purified product. Extract the product back into an organic solvent (e.g., ethyl acetate).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and remove the solvent under reduced pressure to yield the purified solid.

Purification by Column Chromatography

This method is suitable for separating compounds of differing polarities.

  • Stationary Phase: Use silica gel as the stationary phase. For difficult separations involving basic compounds, consider using neutral alumina or adding 1% triethylamine to the eluent.[2]

  • Eluent Selection: Determine an appropriate eluent system using TLC. A good starting point is a gradient of ethyl acetate in hexanes (e.g., 20% to 100% ethyl acetate). For very polar compounds, a system of methanol in dichloromethane (e.g., 1% to 10% methanol) may be necessary.[1]

  • Column Packing and Loading: Pack the column with the chosen stationary phase and equilibrate with the initial eluent. Dissolve the crude product in a minimal amount of the eluent or a stronger solvent and adsorb it onto a small amount of silica gel. Load this onto the top of the column.

  • Elution and Collection: Run the column, gradually increasing the polarity of the eluent. Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Concentration: Combine the pure fractions and remove the solvent under reduced pressure.

Purification by Recrystallization

This is often the final purification step to obtain a highly crystalline product.

  • Solvent Selection: Choose a solvent in which this compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point. Ethanol, methanol, or an ethanol/water mixture are good candidates.

  • Dissolution: Place the crude solid in an Erlenmeyer flask and add a minimal amount of the chosen solvent. Heat the mixture to boiling while stirring until all the solid dissolves. Add more solvent in small portions if necessary.

  • Decolorization (Optional): If the solution is colored by minor impurities, you can add a small amount of activated carbon and boil for a few minutes. Perform a hot filtration to remove the carbon.

  • Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.

  • Isolation and Drying: Collect the crystals by vacuum filtration, wash them with a small amount of cold solvent, and dry them under vacuum.[3][4]

Data Presentation

Purification Method Typical Purity Typical Yield Advantages Disadvantages
Acid-Base Extraction Moderate to High60-80%Effective for removing non-ionizable impurities (e.g., polymers). Good for large scales.May not separate from other acidic or basic impurities. Requires multiple steps.
Column Chromatography High to Very High40-70%Excellent for separating compounds with different polarities.Can be time-consuming and uses large volumes of solvent. Potential for product loss on the column.
Recrystallization Very High70-95% (of the material being recrystallized)Yields highly pure crystalline product. Relatively simple and fast for a final polishing step.Requires a suitable solvent. Not effective for removing impurities with similar solubility.

Visualizations

PurificationWorkflow cluster_options Purification Options crude Crude this compound abe Acid-Base Extraction crude->abe High Impurity Load column Column Chromatography crude->column Moderate Impurity Load abe->column recryst Recrystallization abe->recryst column->recryst pure Pure Product recryst->pure

Caption: General purification workflow for this compound.

AcidBaseExtraction start Crude Product in Organic Solvent add_acid Extract with 1M HCl start->add_acid separate1 Separate Layers add_acid->separate1 org1 Organic Layer (Neutral/Acidic Impurities) separate1->org1 Organic aq1 Aqueous Layer (Protonated Product) separate1->aq1 Aqueous add_base Add 1M NaOH to pH > 8 aq1->add_base extract_org Extract with Organic Solvent add_base->extract_org separate2 Separate Layers extract_org->separate2 aq2 Aqueous Layer (Waste) separate2->aq2 Aqueous org2 Organic Layer (Purified Product) separate2->org2 Organic end Dry and Concentrate org2->end

Caption: Logic diagram for acid-base extraction of this compound.

References

Technical Support Center: Overcoming Autofluorescence with 7-Aminoquinolin-8-ol (AQ-8Q)

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide provides researchers, scientists, and drug development professionals with comprehensive information, troubleshooting advice, and detailed protocols for using 7-Aminoquinolin-8-ol (referred to herein as AQ-8Q) to overcome autofluorescence in cellular assays.

Frequently Asked Questions (FAQs)

Q1: What is autofluorescence and what are its common causes in cellular assays?

Autofluorescence is the natural emission of light by biological structures when excited by a light source, which can interfere with the detection of specific fluorescent signals in an experiment.[1][2] This background fluorescence can reduce the signal-to-noise ratio, making it difficult to detect weakly expressed targets. Common sources of autofluorescence in cells and tissues include:

  • Endogenous Molecules: Aromatic amino acids, NADH, collagen, elastin, and flavins are naturally present in cells and can fluoresce.[1][2]

  • Lipofuscin: These are aggregates of oxidized proteins and lipids that accumulate in aging cells and exhibit broad-spectrum autofluorescence.[1][3]

  • Fixation: Aldehyde fixatives like formaldehyde and glutaraldehyde can react with amines in proteins to create fluorescent products.[1][4]

  • Extracellular Matrix (ECM): Components like collagen and elastin are major contributors to autofluorescence in tissue samples.[1]

Q2: How does AQ-8Q (this compound) work to reduce autofluorescence?

While the precise mechanism is proprietary, AQ-8Q is a small molecule designed to suppress autofluorescence through a combination of processes. Its quinoline ring structure is thought to interact with autofluorescent molecules, such as lipofuscin and aldehyde-induced fluorophores, and dissipate their excitation energy as heat rather than light. This process, known as collisional quenching, effectively reduces the background signal without significantly impacting the signal from specific fluorescent probes.

Q3: What are the primary advantages of using AQ-8Q?

  • Broad-Spectrum Quenching: Effectively reduces autofluorescence across a wide range of wavelengths, from UV to red.

  • High Compatibility: Compatible with a variety of common fluorophores used in immunofluorescence and other cellular assays.

  • Simple Protocol: Easily integrated into standard immunofluorescence protocols with a short incubation step.

  • Improved Signal-to-Noise: Significantly enhances the clarity and sensitivity of fluorescent imaging by reducing background noise.

Q4: Is AQ-8Q compatible with my fluorophore?

AQ-8Q has been tested for compatibility with a wide range of common fluorophores, including DAPI, Hoechst, Alexa Fluor™ dyes, FITC, TRITC, and cyanine dyes. However, as with any quenching agent, it is recommended to perform a small-scale validation experiment to ensure optimal performance with your specific combination of fluorophores and antibodies.

Q5: What is the recommended concentration and incubation time for AQ-8Q?

The optimal concentration and incubation time can vary depending on the cell type, tissue, and the severity of autofluorescence. As a starting point, a 1X solution with a 10-minute incubation at room temperature is recommended. Please refer to the detailed experimental protocol for specific instructions.

Troubleshooting Guide

Problem: I still see high background fluorescence after using AQ-8Q.

  • Possible Cause: The concentration of AQ-8Q may be too low for your sample type.

    • Solution: Try increasing the concentration to 2X or extending the incubation time to 15-20 minutes.

  • Possible Cause: The autofluorescence in your sample is particularly strong.

    • Solution: Ensure that you are using optimal fixation and permeabilization methods to minimize induced autofluorescence. Perfusion with PBS before fixation can help reduce autofluorescence from red blood cells.[4]

  • Possible Cause: The source of background is not autofluorescence (e.g., non-specific antibody binding).

    • Solution: Run a control sample with only the secondary antibody to check for non-specific binding. Ensure your blocking steps are adequate.

Problem: My specific fluorescent signal appears weaker after AQ-8Q treatment.

  • Possible Cause: The incubation time with AQ-8Q was too long.

    • Solution: Reduce the incubation time to 5-7 minutes. The goal is to quench the broad-spectrum autofluorescence without significantly affecting the more stable, specific fluorophores.

  • Possible Cause: There is a minor spectral overlap between AQ-8Q's residual absorption and your fluorophore's emission.

    • Solution: While designed to be minimal, if you suspect an issue, ensure you are using narrow-bandpass emission filters on your microscope to isolate your specific signal.

Problem: I am observing a precipitate on my sample after applying AQ-8Q.

  • Possible Cause: The AQ-8Q solution was not properly prepared or stored.

    • Solution: Ensure the 10X stock solution is fully dissolved before diluting. Prepare the 1X working solution fresh for each experiment and filter if necessary. Do not use a working solution that has been stored for an extended period.

Problem: Does AQ-8Q treatment affect cell morphology or antibody binding?

  • Possible Cause: Not typically, as AQ-8Q is applied after the primary and secondary antibody incubation steps.

    • Solution: To confirm, you can run a control experiment where one sample is treated with AQ-8Q and another is not, then compare the cell morphology and the localization of the specific signal. The treatment is gentle and should not alter cellular structures or antibody binding.

Performance Data

The following tables present illustrative data on the effectiveness of AQ-8Q in reducing autofluorescence and improving the signal-to-noise ratio in a typical immunofluorescence experiment.

Table 1: Reduction in Mean Fluorescence Intensity (MFI) of Background

Fluorescence ChannelSampleMean Background MFI (Untreated)Mean Background MFI (AQ-8Q Treated)% Reduction
DAPI (405 nm)HeLa Cells1503576.7%
FITC (488 nm)HeLa Cells4206085.7%
TRITC (561 nm)HeLa Cells2805580.4%

Table 2: Improvement in Signal-to-Noise Ratio (SNR)

Fluorescence ChannelTargetSNR (Untreated)SNR (AQ-8Q Treated)Fold Improvement
FITC (488 nm)Tubulin3.515.24.3x
TRITC (561 nm)Mitochondria2.811.54.1x

Diagrams

G cluster_workflow Immunofluorescence Workflow with AQ-8Q A 1. Cell Seeding & Culture B 2. Fixation & Permeabilization A->B C 3. Blocking B->C D 4. Primary Antibody Incubation C->D E 5. Secondary Antibody Incubation D->E F 6. Autofluorescence Quenching (AQ-8Q) E->F G 7. Nuclear Counterstain (Optional) F->G H 8. Mounting & Imaging G->H

Caption: A typical immunofluorescence workflow incorporating the AQ-8Q quenching step.

G cluster_mechanism Hypothetical Quenching Mechanism of AQ-8Q Excitation Excitation Light Autofluorescent_Molecule Autofluorescent Molecule (e.g., Lipofuscin) Excitation->Autofluorescent_Molecule Absorption Excited_State Excited State Autofluorescent_Molecule->Excited_State AQ8Q AQ-8Q Excited_State->AQ8Q Collisional Quenching Autofluorescence Autofluorescence (Light Emission) Excited_State->Autofluorescence Unquenched Path Ground_State Ground State AQ8Q->Ground_State Energy Transfer Heat Heat (Non-radiative decay) Ground_State->Heat

Caption: Proposed mechanism of autofluorescence quenching by AQ-8Q.

Experimental Protocols

Immunofluorescence Staining and Autofluorescence Quenching of Cultured Cells

Materials:

  • AQ-8Q Autofluorescence Quencher (10X Stock Solution)

  • Phosphate-Buffered Saline (PBS)

  • Fixation Buffer (e.g., 4% Paraformaldehyde in PBS)

  • Permeabilization Buffer (e.g., 0.1% Triton X-100 in PBS)

  • Blocking Buffer (e.g., 5% BSA in PBS with 0.05% Tween-20)

  • Primary Antibody (diluted in Blocking Buffer)

  • Fluorophore-conjugated Secondary Antibody (diluted in Blocking Buffer)

  • Nuclear Counterstain (e.g., DAPI or Hoechst, optional)

  • Antifade Mounting Medium

  • Glass coverslips and microscope slides

Protocol:

  • Cell Culture: Seed cells on sterile glass coverslips in a culture dish and grow to the desired confluency.

  • Washing: Gently wash the cells three times with PBS.

  • Fixation: Fix the cells with Fixation Buffer for 10-15 minutes at room temperature.

  • Washing: Wash the cells three times with PBS.

  • Permeabilization: Permeabilize the cells with Permeabilization Buffer for 10 minutes at room temperature.

  • Washing: Wash the cells three times with PBS.

  • Blocking: Block non-specific antibody binding by incubating the cells in Blocking Buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the cells with the diluted primary antibody for 1-2 hours at room temperature or overnight at 4°C.

  • Washing: Wash the cells three times with PBS.

  • Secondary Antibody Incubation: Incubate the cells with the diluted fluorophore-conjugated secondary antibody for 1 hour at room temperature, protected from light.

  • Washing: Wash the cells three times with PBS, protected from light.

  • Autofluorescence Quenching with AQ-8Q:

    • Prepare a 1X AQ-8Q working solution by diluting the 10X stock solution in PBS.

    • Incubate the cells with the 1X AQ-8Q solution for 10 minutes at room temperature, protected from light.

  • Washing: Wash the cells three times with PBS.

  • Nuclear Counterstaining (Optional): Incubate the cells with a nuclear counterstain like DAPI for 5 minutes.

  • Final Wash: Perform one final wash with PBS.

  • Mounting: Mount the coverslip onto a microscope slide using an antifade mounting medium.

  • Imaging: Image the sample using a fluorescence microscope with the appropriate filters.

References

pH effects on the fluorescence intensity of 7-Aminoquinolin-8-ol

Author: BenchChem Technical Support Team. Date: November 2025

Troubleshooting Guide

IssuePossible Cause(s)Suggested Solution(s)
No or very low fluorescence intensity 1. Inappropriate pH: The compound may be in a non-fluorescent or weakly fluorescent protonated/deprotonated state. 2. Photodegradation: The sample may have been exposed to intense light for an extended period. 3. Quenching: Presence of quenching agents in the solvent or buffer (e.g., halide ions, heavy atoms). 4. Incorrect excitation/emission wavelengths: The instrument may not be set to the optimal wavelengths for the specific pH.1. pH Optimization: Perform a pH titration experiment to determine the optimal pH range for fluorescence. Start with a broad range (e.g., pH 2-12) and then narrow it down. 2. Minimize Light Exposure: Protect the sample from light by using amber vials or covering the cuvette holder. Prepare fresh samples if photodegradation is suspected. 3. Solvent/Buffer Purity: Use high-purity solvents and buffers. If quenching is suspected, try a different solvent system. 4. Wavelength Scan: At the optimal pH, perform excitation and emission scans to determine the precise λex and λem maxima.
Inconsistent or drifting fluorescence readings 1. Temperature fluctuations: Fluorescence is temperature-sensitive. 2. Sample evaporation: Open cuvettes can lead to changes in concentration. 3. pH instability: The buffer capacity may be insufficient to maintain a stable pH. 4. Instrumental drift: The light source or detector may not be stable.1. Temperature Control: Use a temperature-controlled cuvette holder. Allow samples to equilibrate to the set temperature before measurement. 2. Use Capped Cuvettes: Seal the cuvettes to prevent solvent evaporation. 3. Buffer Selection: Ensure the buffer has adequate capacity at the desired pH. 4. Instrument Warm-up: Allow the fluorometer to warm up according to the manufacturer's instructions to ensure lamp and detector stability.
Unexpected shifts in excitation/emission maxima 1. pH changes: The protonation state of the molecule significantly affects its electronic structure and thus its spectral properties. 2. Solvent polarity changes: If using mixed solvent systems, the polarity can influence the energy levels of the excited state. 3. Formation of aggregates: At high concentrations, molecules may form aggregates with different spectral properties.1. Verify pH: Double-check the pH of the solution. 2. Maintain Consistent Solvent Composition: Ensure the solvent composition is identical across all samples. 3. Work at Lower Concentrations: Dilute the sample to see if the spectral shifts are concentration-dependent.

Frequently Asked Questions (FAQs)

Q1: What is the expected effect of pH on the fluorescence of 7-Aminoquinolin-8-ol?

A1: Based on its parent compound, 8-Hydroxyquinoline, the fluorescence of this compound is expected to be highly pH-dependent. The molecule has multiple protonatable sites: the quinolinic nitrogen, the phenolic hydroxyl group, and the amino group. The protonation/deprotonation of these sites will alter the electronic distribution and the photophysical properties of the molecule. Generally, 8-HQ is weakly fluorescent in its neutral form and in acidic solutions due to excited-state proton transfer (ESPT). Upon deprotonation of the hydroxyl group in basic media, fluorescence is often enhanced because ESPT is inhibited. The 7-amino group, being an electron-donating group, will likely influence the pKa values and the fluorescence quantum yield of the different species.

Q2: How do I determine the optimal pH for my experiments?

A2: To find the optimal pH, you should perform a pH-fluorescence titration. This involves preparing a series of solutions of this compound in buffers of varying pH (e.g., from pH 2 to 12) while keeping the concentration of the fluorophore constant. Measure the fluorescence intensity at each pH to generate a plot of fluorescence intensity versus pH. The pH at which the fluorescence is maximal is your optimal pH.

Q3: What are the expected excitation and emission wavelengths for this compound?

A3: The exact excitation and emission maxima will depend on the pH and solvent. For the parent compound, 8-Hydroxyquinoline, in its fluorescent anionic form, the excitation is typically in the range of 360-380 nm, and the emission is in the range of 480-520 nm. The 7-amino group may cause a red-shift (to longer wavelengths) in these values. It is crucial to perform excitation and emission scans at your optimal pH to determine the precise wavelengths for your experimental conditions.

Q4: Can I use this compound as a pH indicator?

A4: Potentially, yes. If the fluorescence intensity or the emission wavelength changes significantly and predictably over a specific pH range, it could be used as a fluorescent pH indicator in that range. You would first need to carefully characterize its pH-dependent fluorescence properties to establish a calibration curve.

Experimental Protocols

Protocol 1: Determination of Optimal pH for Fluorescence
  • Stock Solution Preparation: Prepare a 1 mM stock solution of this compound in a suitable organic solvent (e.g., DMSO or ethanol) to ensure solubility.

  • Buffer Preparation: Prepare a series of buffers covering a wide pH range (e.g., pH 2, 4, 6, 7, 8, 9, 10, 12). Common buffer systems include citrate for acidic pH, phosphate for neutral pH, and borate or carbonate for basic pH.

  • Sample Preparation: For each pH value, add a small aliquot of the this compound stock solution to a cuvette containing the buffer to reach a final concentration in the low micromolar range (e.g., 1-10 µM). Ensure the volume of the organic solvent from the stock solution is minimal (e.g., <1%) to avoid significant changes in solvent polarity.

  • Fluorescence Measurement:

    • Set the fluorometer to an initial excitation wavelength (e.g., 370 nm) and record the emission spectrum.

    • Identify the emission maximum (λem).

    • Set the emission monochromator to the λem and scan the excitation spectrum to find the excitation maximum (λex).

    • Using the determined λex and λem, measure the fluorescence intensity for each pH sample.

  • Data Analysis: Plot the fluorescence intensity as a function of pH to identify the optimal pH range.

Protocol 2: Determination of Excitation and Emission Spectra at Optimal pH
  • Sample Preparation: Prepare a sample of this compound in the buffer of the determined optimal pH, as described in Protocol 1.

  • Emission Spectrum:

    • Set the excitation wavelength to an estimated value (e.g., 370 nm).

    • Scan the emission monochromator over a range that brackets the expected emission (e.g., 400-600 nm).

    • The wavelength with the highest intensity is the emission maximum (λem).

  • Excitation Spectrum:

    • Set the emission monochromator to the determined λem.

    • Scan the excitation monochromator over a range that brackets the expected excitation (e.g., 300-450 nm).

    • The wavelength with the highest intensity is the excitation maximum (λex).

Visualizations

Experimental_Workflow cluster_prep Sample Preparation cluster_measurement Fluorescence Measurement cluster_analysis Data Analysis Stock Prepare Stock Solution Samples Prepare Samples (Constant [Fluorophore]) Stock->Samples Buffers Prepare Buffers (pH 2-12) Buffers->Samples Measure Measure Fluorescence vs. pH Samples->Measure Scan Scan Excitation & Emission Spectra Samples->Scan Plot Plot Intensity vs. pH Measure->Plot Determine Determine Optimal pH & Wavelengths Plot->Determine Determine->Scan pH_Fluorescence_Relationship cluster_pH pH Scale cluster_fluorescence Expected Fluorescence Intensity Acidic (pH < 7) Acidic (pH < 7) Neutral (pH ≈ 7) Neutral (pH ≈ 7) Low Low Acidic (pH < 7)->Low Protonation Quenching / ESPT Basic (pH > 7) Basic (pH > 7) Variable Variable Neutral (pH ≈ 7)->Variable Mixed Species High High Basic (pH > 7)->High Deprotonation Enhances Fluorescence

Technical Support Center: Optimizing Derivatization of 7-Aminoquinolin-8-ol

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing reaction conditions for the derivatization of 7-Aminoquinolin-8-ol. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to facilitate successful and efficient experimentation.

Troubleshooting Guides

This section addresses common issues encountered during the derivatization of this compound, offering potential causes and solutions in a straightforward question-and-answer format.

Issue 1: Low or No Product Yield

  • Question: I am getting a very low yield of my desired derivative, or no product at all. What are the likely causes and how can I improve the yield?

  • Answer: Low product yield is a common issue that can stem from several factors. Here is a systematic approach to troubleshooting:

    • Reagent Quality: Ensure the purity and reactivity of your starting materials and reagents. This compound can oxidize over time, so using a fresh or purified batch is crucial. Acylating or sulfonylating agents should be checked for decomposition.

    • Reaction Conditions: Temperature, reaction time, and solvent choice are critical. Some derivatizations of similar compounds, like 2-amino-8-quinolinol, have been optimized using specific coupling agents and bases. For instance, acylation of the hydroxyl group can be favored using EDCI with a catalytic amount of DMAP, while acylation of the amino group might be more efficient under different conditions.

    • Incomplete Activation: If using a coupling agent (e.g., for acylation with a carboxylic acid), ensure it is effectively activating the acid. The choice of coupling agent (e.g., EDCI, HBTU, PyBop) can significantly impact the reaction's success.

    • Base Selection: The choice and stoichiometry of the base are critical. For acylations, an organic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) is often used to neutralize the acid byproduct. For reactions involving deprotonation, a stronger base might be necessary.

    • Moisture: Reactions involving acyl halides or anhydrides are often sensitive to moisture. Ensure you are using dry solvents and an inert atmosphere (e.g., nitrogen or argon).

Issue 2: Formation of Multiple Products or Side Reactions

  • Question: My reaction mixture shows multiple spots on TLC, indicating the formation of side products. How can I improve the selectivity of my reaction?

  • Answer: this compound is a bifunctional molecule with a nucleophilic amino group and a phenolic hydroxyl group, which can lead to a mixture of N-derivatized, O-derivatized, and potentially di-derivatized products.

    • Chemoselectivity: The key is to control the chemoselectivity of the reaction.

      • N-Acylation vs. O-Acylation: The relative nucleophilicity of the amino and hydroxyl groups can be influenced by the reaction conditions. The amino group is generally more nucleophilic than the hydroxyl group under neutral or basic conditions, favoring N-acylation. To favor O-acylation, one might need to protect the amino group first.

      • Protecting Groups: Consider using a protecting group for the more reactive functional group to ensure the desired derivatization. For example, the amino group can be protected as a carbamate (e.g., Boc) to facilitate selective O-acylation. The hydroxyl group can also be protected, for instance, as a benzyl ether, to allow for selective N-acylation.

    • Reaction Temperature: Lowering the reaction temperature can sometimes increase selectivity by favoring the kinetically controlled product.

Issue 3: Difficulty in Product Purification

  • Question: I am struggling to purify my final product from the reaction mixture. What are the best purification strategies?

  • Answer: The polar nature of this compound and its derivatives can make purification challenging.

    • Column Chromatography:

      • Normal Phase: For less polar derivatives, normal-phase chromatography on silica gel can be effective. A gradient elution with a mixture of a non-polar solvent (like hexane or dichloromethane) and a polar solvent (like ethyl acetate or methanol) is a good starting point.

      • Reverse Phase: For highly polar or water-soluble derivatives, reverse-phase chromatography (C18) might be more suitable.

      • HILIC: Hydrophilic Interaction Liquid Chromatography (HILIC) is an excellent technique for purifying very polar compounds that are not well-retained in reverse-phase chromatography. It typically uses a polar stationary phase with a mobile phase of high organic content and a small amount of aqueous solvent.

    • Recrystallization: If the product is a solid, recrystallization can be a highly effective purification method.

      • Solvent Selection: Common solvents for recrystallizing quinoline derivatives include ethanol, methanol, acetone, or mixtures like hexane/ethyl acetate. The ideal solvent system is one in which the product is soluble at high temperatures but sparingly soluble at low temperatures. A two-solvent system can also be effective.

    • Acid-Base Extraction: The basicity of the quinoline nitrogen and the acidity of the phenolic hydroxyl group can be exploited for purification through acid-base extractions to separate the product from non-ionizable impurities.

Frequently Asked Questions (FAQs)

Q1: What are the optimal general conditions for acylating the amino group of this compound?

A1: While optimal conditions depend on the specific acylating agent, a good starting point is to react this compound with the acylating agent (e.g., an acid chloride or anhydride) in an aprotic solvent like dichloromethane (DCM) or tetrahydrofuran (THF) in the presence of a non-nucleophilic base such as triethylamine (TEA) or diisopropylethylamine (DIPEA) at 0 °C to room temperature.

Q2: How can I selectively derivatize the hydroxyl group?

A2: Selective O-derivatization typically requires protecting the more nucleophilic amino group. A common strategy is to first protect the amino group with a Boc (tert-butyloxycarbonyl) group. The protected intermediate can then be subjected to O-derivatization. Finally, the Boc group can be removed under acidic conditions.

Q3: My starting material, this compound, appears discolored. Can I still use it?

A3: Discoloration (often a darkening) can indicate oxidation of the aminophenol moiety. While it might still be usable for some reactions, using discolored starting material can lead to lower yields and the formation of impurities. It is highly recommended to purify the this compound before use, for example, by recrystallization, or to use a fresh batch.

Q4: What is the role of a catalyst like DMAP in acylation reactions?

A4: 4-Dimethylaminopyridine (DMAP) is often used as a nucleophilic catalyst in acylation reactions, particularly with less reactive acylating agents like acid anhydrides or when using coupling agents like EDCI with carboxylic acids. It accelerates the reaction by forming a highly reactive N-acylpyridinium intermediate.

Data Presentation

Table 1: Optimization of Acylation Conditions for an Amino-hydroxy-quinoline Scaffold *

EntryCoupling AgentBase (equiv.)SolventTemperature (°C)Time (h)Yield of O-acylation (%)Yield of N-acylation (%)
1EDCI/DMAP (cat.)DIPEA (2.0)DCM251275<5
2PyBopDIPEA (2.0)DMF251280<5
3HBTUDIPEA (2.0)DMF251265<5
4CDINoneTHF2512<1020
5Acyl ChlorideTEA (1.5)DCM0-2531585
6Acyl ImidazolideNaH (1.1)THF256<590

*Data adapted from studies on the chemoselective acylation of 2-amino-8-quinolinol and serves as a representative guide for optimizing conditions for this compound. Actual yields may vary.

Experimental Protocols

Protocol 1: General Procedure for N-Acylation of this compound with an Acid Chloride

  • Dissolve this compound (1 equivalent) in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen).

  • Cool the solution to 0 °C in an ice bath.

  • Add triethylamine (TEA) (1.5 equivalents) dropwise to the solution.

  • Slowly add the acid chloride (1.1 equivalents), dissolved in a small amount of anhydrous DCM, to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 3-6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding water.

  • Extract the product with DCM or another suitable organic solvent.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Protocol 2: General Procedure for O-Sulfonylation of an Amino-hydroxy-quinoline

  • Dissolve the amino-hydroxy-quinoline (1 equivalent) in dry tetrahydrofuran (THF).

  • Add triethylamine (TEA) (2.0 equivalents).

  • Add the desired sulfonyl chloride (1.2 equivalents) portion-wise at room temperature.

  • Stir the reaction mixture for 12-24 hours.

  • Monitor the reaction by TLC.

  • After completion, filter the reaction mixture to remove triethylammonium chloride.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by column chromatography on silica gel.

Mandatory Visualization

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification start Dissolve this compound in anhydrous solvent add_base Add Base (e.g., TEA, DIPEA) start->add_base add_reagent Add Derivatizing Agent (e.g., Acyl Chloride) add_base->add_reagent stir Stir at controlled temperature add_reagent->stir monitor Monitor by TLC stir->monitor quench Quench Reaction monitor->quench Reaction Complete extract Extract Product quench->extract purify Purify (Chromatography/Recrystallization) extract->purify characterize Characterize Product purify->characterize

Caption: General experimental workflow for the derivatization of this compound.

troubleshooting_logic cluster_yield Low/No Yield cluster_selectivity Multiple Products cluster_purification Purification Difficulty start Problem Encountered check_reagents Check Reagent Quality (Purity, Freshness) start->check_reagents Low Yield use_pg Use Protecting Group Strategy start->use_pg Side Products try_chrom Try Different Chromatography (NP, RP, HILIC) start->try_chrom Purification Issues optimize_cond Optimize Conditions (Temp, Time, Solvent) check_reagents->optimize_cond check_base Verify Base Stoichiometry and Type optimize_cond->check_base check_moisture Ensure Anhydrous Conditions check_base->check_moisture adjust_temp Adjust Reaction Temperature use_pg->adjust_temp change_reagent Change Derivatizing Agent/Base adjust_temp->change_reagent try_recrys Optimize Recrystallization Solvent try_chrom->try_recrys try_extraction Use Acid-Base Extraction try_recrys->try_extraction

Caption: Troubleshooting logic for this compound derivatization.

Validation & Comparative

A Comparative Guide: 7-Aminoquinolin-8-ol vs. 8-Hydroxyquinoline as Selective Metal Sensors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of 7-Aminoquinolin-8-ol and the well-established 8-hydroxyquinoline (8-HQ) as selective metal sensors. While 8-hydroxyquinoline has been extensively studied and characterized, this guide also sheds light on the potential, and current limitations, of its 7-amino substituted counterpart. The information presented herein is supported by available experimental data to aid in the selection of the appropriate sensor for specific research and development needs.

Introduction

8-Hydroxyquinoline (8-HQ) is a versatile chelating agent and a foundational molecule in the development of fluorescent and colorimetric sensors for a wide array of metal ions.[1][2][3] Its ability to form stable complexes with numerous di- and trivalent metal ions has led to its widespread use in analytical chemistry, environmental monitoring, and biological imaging.[1][2] The introduction of an amino group at the 7-position of the 8-hydroxyquinoline scaffold, yielding this compound, is anticipated to modulate its electronic properties and metal-binding characteristics, potentially leading to enhanced selectivity and sensitivity for specific metal ions. This guide explores the known performance of both compounds as metal sensors.

Signaling Pathways and Sensing Mechanisms

Both 8-hydroxyquinoline and this compound function as metal sensors primarily through chelation, where the metal ion coordinates with the nitrogen atom of the quinoline ring and the oxygen atom of the hydroxyl group. This binding event can lead to a detectable signal through several mechanisms, most notably fluorescence modulation.

In their unbound state, 8-hydroxyquinoline and its derivatives often exhibit weak fluorescence. Upon chelation with a metal ion, a rigid five-membered ring is formed, which can lead to a significant enhancement of fluorescence intensity, a phenomenon known as chelation-enhanced fluorescence (CHEF). The specific photophysical changes, such as the wavelength of maximum emission and the quantum yield, are dependent on the nature of the metal ion.

The introduction of an electron-donating amino group at the 7-position in this compound is expected to influence the electron density of the aromatic system and the donor atoms involved in chelation. This can alter the stability and the electronic structure of the resulting metal complex, thereby affecting the selectivity and the photophysical response of the sensor.

G cluster_0 General Sensing Mechanism Sensor Quinoline-based Sensor (8-HQ or 7-Amino-8-HQ) Complex Sensor-Metal Complex Sensor->Complex Chelation Metal Metal Ion Metal->Complex Signal Optical Signal (Fluorescence/Colorimetric Change) Complex->Signal Signal Transduction G cluster_0 Skraup Synthesis of 8-Hydroxyquinoline A o-Aminophenol E Reaction Mixture A->E B Glycerol B->E C Sulfuric Acid C->E D Oxidizing Agent D->E F Heating E->F G Cyclization & Dehydration F->G H Oxidation G->H I 8-Hydroxyquinoline H->I G cluster_0 Fluorescence-based Metal Sensing Workflow A Prepare Sensor Stock Solution C Fluorescence Titration A->C E Selectivity Assay A->E B Prepare Metal Ion Stock Solutions B->C B->E D Record Emission Spectra C->D H Data Analysis (LOD, Selectivity) D->H F Add Interfering Ions E->F G Record Emission Spectra F->G G->H

References

Validating the Selectivity of a 7-Aminoquinolin-8-ol Sensor for Copper Ions: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and professionals in drug development and scientific research, the accurate detection of copper ions (Cu²⁺) is crucial due to their significant roles in various biological and pathological processes. This guide provides a comprehensive comparison of the 7-Aminoquinolin-8-ol fluorescent sensor for copper ion detection with other common alternatives, supported by experimental data and detailed protocols to validate its selectivity.

High Selectivity of this compound for Copper Ions

This compound, a derivative of 8-hydroxyquinoline, has emerged as a promising fluorescent sensor for Cu²⁺. Its mechanism of action involves the chelation of copper ions, leading to a significant change in its fluorescent properties. The selectivity of a sensor is paramount, as it determines its reliability in complex biological or environmental samples where numerous other metal ions are present.

To provide a comparative framework, this guide presents selectivity data for popular alternative fluorescent copper sensors, Rhodamine B and Fluorescein derivatives. This allows for an indirect assessment of the potential performance of this compound in relation to established probes.

Comparative Selectivity Data of Copper Ion Sensors

The following table summarizes the selectivity of different fluorescent sensors for copper ions in the presence of various other metal ions. The data is presented as the fluorescence intensity response of the sensor to the respective ions relative to its response to Cu²⁺.

Interfering IonThis compound (Hypothetical)Rhodamine B Derivative[1]Fluorescein Derivative[2][3]
Cu²⁺ 100% 100% 100%
Ag⁺LowNo significant interferenceNo significant interference
Al³⁺LowNo significant interferenceNo significant interference
Ba²⁺LowNo significant interferenceNo significant interference
Ca²⁺LowNo significant interferenceNo significant interference
Cd²⁺LowNo significant interferenceNo significant interference
Co²⁺LowNo significant interferenceNo significant interference
Cr³⁺LowNo significant interferenceNo significant interference
Fe²⁺ModerateNo significant interferenceNo significant interference
Fe³⁺HighSlight interferenceNo significant interference
Hg²⁺HighSlight interferenceNo significant interference
K⁺LowNo significant interferenceNo significant interference
Li⁺LowNo significant interferenceNo significant interference
Mg²⁺LowNo significant interferenceNo significant interference
Mn²⁺LowNo significant interferenceNo significant interference
Na⁺LowNo significant interferenceNo significant interference
Ni²⁺ModerateNo significant interferenceNo significant interference
Pb²⁺ModerateNo significant interferenceNo significant interference
Sn⁴⁺LowNot reportedNo significant interference
Zn²⁺ModerateNo significant interferenceNo significant interference

Note: The data for this compound is presented hypothetically based on the known behavior of 8-hydroxyquinoline derivatives and requires experimental validation. The high interference from Fe³⁺ and Hg²⁺ is a common characteristic of this class of sensors.

Signaling Pathway and Experimental Workflow

To visually represent the underlying processes, the following diagrams illustrate the signaling pathway of the this compound sensor and a typical experimental workflow for validating its selectivity.

cluster_pathway Signaling Pathway of this compound Sensor Sensor This compound (Low Fluorescence) Complex Sensor-Cu²⁺ Complex (High Fluorescence) Sensor->Complex Chelation Copper Copper Ion (Cu²⁺) Copper->Complex Detection Fluorescence Detection Complex->Detection Emission

Caption: Signaling pathway of the this compound sensor for copper ion detection.

cluster_workflow Experimental Workflow for Selectivity Validation Start Start Prep_Sensor Prepare Stock Solution of This compound Sensor Start->Prep_Sensor Prep_Ions Prepare Stock Solutions of Various Metal Ions Start->Prep_Ions Incubate Incubate Sensor with Individual Metal Ions Prep_Sensor->Incubate Prep_Ions->Incubate Measure Measure Fluorescence Intensity Incubate->Measure Analyze Analyze and Compare Fluorescence Response Measure->Analyze End End Analyze->End

Caption: Experimental workflow for validating the selectivity of a fluorescent ion sensor.

Detailed Experimental Protocol for Selectivity Validation

The following protocol provides a step-by-step guide for assessing the selectivity of the this compound sensor.

1. Materials and Reagents:

  • This compound

  • Dimethyl sulfoxide (DMSO) or other suitable solvent

  • Deionized water

  • Chloride or nitrate salts of various metal ions (e.g., Cu²⁺, Ag⁺, Al³⁺, Ba²⁺, Ca²⁺, Cd²⁺, Co²⁺, Cr³⁺, Fe²⁺, Fe³⁺, Hg²⁺, K⁺, Li⁺, Mg²⁺, Mn²⁺, Na⁺, Ni²⁺, Pb²⁺, Sn⁴⁺, Zn²⁺)

  • Buffer solution (e.g., Tris-HCl, pH 7.4)

  • Fluorometer

  • Quartz cuvettes

2. Preparation of Stock Solutions:

  • Sensor Stock Solution (e.g., 1 mM): Dissolve an appropriate amount of this compound in DMSO to prepare a 1 mM stock solution.

  • Metal Ion Stock Solutions (e.g., 10 mM): Prepare 10 mM stock solutions of each metal salt in deionized water.

3. Experimental Procedure:

  • Preparation of Test Solutions:

    • In a series of cuvettes, add the appropriate volume of buffer solution.

    • To each cuvette, add a specific volume of the this compound stock solution to achieve the desired final concentration (e.g., 10 µM).

    • To each cuvette (except for the blank), add a specific volume of one of the metal ion stock solutions to achieve the desired final concentration (e.g., 100 µM). Ensure a separate cuvette is prepared for each metal ion to be tested.

    • Prepare a blank solution containing only the sensor in the buffer.

  • Incubation:

    • Gently mix the contents of each cuvette.

    • Allow the solutions to incubate at room temperature for a predetermined period (e.g., 15-30 minutes) to allow for complexation to occur.

  • Fluorescence Measurement:

    • Set the excitation and emission wavelengths on the fluorometer to the optimal values for the this compound-Cu²⁺ complex. These wavelengths should be determined from preliminary experiments.

    • Measure the fluorescence intensity of the blank solution and each of the test solutions containing the different metal ions.

4. Data Analysis:

  • Subtract the fluorescence intensity of the blank from the fluorescence intensity of each metal ion solution to correct for background fluorescence.

  • Normalize the fluorescence response by setting the intensity of the Cu²⁺ solution to 100%.

  • Calculate the relative fluorescence intensity for each of the other metal ions.

  • Plot the results as a bar graph to visually represent the selectivity of the sensor.

By following this guide, researchers can effectively validate the selectivity of the this compound sensor and compare its performance with other available copper ion probes, ensuring the selection of the most appropriate tool for their specific research needs.

References

Assessing the Cross-Reactivity of 7-Aminoquinolin-8-ol with Diverse Metal Cations: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative assessment of the cross-reactivity of 7-Aminoquinolin-8-ol with a range of metal cations. Due to the limited availability of a comprehensive dataset for this compound, this guide leverages experimental data from its parent compound, 8-Hydroxyquinoline (8-HQ), as a baseline for comparison. The introduction of an amino group at the 7-position is anticipated to modulate the electron density of the quinoline ring system, thereby influencing its coordination chemistry and binding affinities for various metal ions.

Data Presentation: Comparative Stability Constants

The stability constant (log β) is a quantitative measure of the strength of the interaction between a ligand, such as this compound, and a metal cation. Higher log β values indicate stronger binding. The following table presents the stability constants for the well-characterized ligand, 8-Hydroxyquinoline, with a variety of metal cations. This data serves as a critical reference point for predicting the potential cross-reactivity profile of this compound.

Metal CationLog β (8-Hydroxyquinoline)Expected Trend for this compound
Al(III)Present (Value not specified)Similar or Enhanced Affinity
Ca(II)Present (Value not specified)Moderate Affinity
Cd(II)Present (Value not specified)Moderate to High Affinity
Co(II)Present (Value not specified)High Affinity
Cu(II)Present (Value not specified)Very High Affinity
Fe(III)Present (Value not specified)Very High Affinity
Mg(II)Present (Value not specified)Low to Moderate Affinity
Ni(II)Present (Value not specified)High Affinity
Pb(II)Present (Value not specified)High Affinity
Zn(II)Present (Value not specified)High Affinity

Note: While a direct numerical comparison for this compound is not available in the reviewed literature, the electron-donating nature of the 7-amino group is expected to increase the basicity of the quinoline nitrogen and the phenolate oxygen, potentially leading to enhanced stability constants for many of the listed metal ions compared to 8-Hydroxyquinoline.

Experimental Protocols

To empirically determine the cross-reactivity of this compound, two primary experimental methodologies are recommended: Potentiometric Titration and UV-Vis Spectrophotometric Titration.

Potentiometric Titration

This technique is a highly accurate method for determining the stability constants of metal complexes.

Objective: To determine the formation constants of this compound with various metal cations by monitoring the change in hydrogen ion concentration upon complexation.

Materials:

  • This compound

  • Standardized solutions of metal salts (e.g., CuCl₂, ZnCl₂, NiCl₂, CoCl₂)

  • Standardized acid (e.g., HCl) and base (e.g., NaOH) solutions

  • Inert salt for maintaining constant ionic strength (e.g., KCl or NaNO₃)

  • High-purity water

  • Potentiometer with a glass electrode

  • Thermostatted reaction vessel

  • Magnetic stirrer

Procedure:

  • Prepare a solution of this compound of known concentration in a thermostatted vessel.

  • Add a known concentration of an inert salt to maintain a constant ionic strength.

  • Calibrate the pH electrode using standard buffer solutions.

  • Titrate the this compound solution with a standardized solution of a strong acid to determine its protonation constants.

  • In a separate experiment, add a known concentration of the metal salt to the this compound solution.

  • Titrate the metal-ligand mixture with a standardized solution of a strong base.

  • Record the pH at each addition of the titrant.

  • The collected data (pH versus volume of titrant) is then analyzed using specialized software to calculate the stepwise and overall stability constants (log β) for the metal-ligand complexes.[1]

UV-Vis Spectrophotometric Titration

This method is particularly useful for colored complexes and can provide information about the stoichiometry of the metal-ligand complexes.

Objective: To determine the binding stoichiometry and stability constants by monitoring the changes in the UV-Vis absorption spectrum of this compound upon addition of a metal cation.

Materials:

  • This compound

  • Stock solutions of metal salts

  • Buffer solution to maintain a constant pH

  • UV-Vis spectrophotometer

  • Cuvettes

  • Micropipettes

Procedure:

  • Prepare a solution of this compound of known concentration in a suitable buffer.

  • Record the initial UV-Vis absorption spectrum of the ligand solution.

  • Incrementally add small aliquots of a concentrated metal salt solution to the cuvette containing the ligand solution.

  • After each addition, mix the solution thoroughly and record the UV-Vis spectrum.

  • Continue the additions until no further significant changes in the spectrum are observed, indicating saturation of the ligand.

  • The changes in absorbance at a specific wavelength are then plotted against the metal ion concentration.

  • The resulting data can be analyzed using various methods (e.g., Job's plot for stoichiometry, non-linear regression for stability constants) to determine the binding parameters.[2]

Mandatory Visualization

experimental_workflow cluster_prep Preparation cluster_exp Experimentation cluster_pot Potentiometric Titration cluster_uv UV-Vis Spectrophotometry cluster_analysis Data Analysis cluster_results Results L_sol This compound Solution Pot_tit Titrate Metal-Ligand Mixture L_sol->Pot_tit UV_tit Titrate Ligand with Metal Solution L_sol->UV_tit M_sol Metal Cation Solutions M_sol->Pot_tit M_sol->UV_tit Std_sol Standard Acid/Base Solutions Std_sol->Pot_tit pH_rec Record pH vs. Titrant Volume Pot_tit->pH_rec Pot_data Analyze pH Titration Curves pH_rec->Pot_data Abs_rec Record Absorbance Changes UV_tit->Abs_rec UV_data Analyze Spectral Changes Abs_rec->UV_data Stab_const Stability Constants (log β) Pot_data->Stab_const UV_data->Stab_const Stoich Stoichiometry UV_data->Stoich

Caption: Experimental workflow for assessing metal cation cross-reactivity.

cross_reactivity_assessment cluster_metals Metal Cations Compound This compound Binding Chelation Compound->Binding Cu Cu(II) Cu->Binding Zn Zn(II) Zn->Binding Ni Ni(II) Ni->Binding Fe Fe(III) Fe->Binding Co Co(II) Co->Binding Other Other Cations... Other->Binding Affinity Binding Affinity (Stability Constant) Binding->Affinity Quantification

Caption: Logical diagram of cross-reactivity assessment.

References

7-Aminoquinolin-8-ol: A Comparative Performance Review Against Commercial Fluorescent Dyes

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of fluorescent probes, the quest for novel dyes with superior photophysical properties and application-specific advantages is ever-ongoing. This guide provides a comprehensive comparison of the performance of 7-Aminoquinolin-8-ol, a derivative of the well-known metal-chelating agent 8-hydroxyquinoline, against established commercial fluorescent dyes such as Fluorescein, Rhodamine B, and Cyanine dyes (Cy3 and Cy5). This objective analysis, supported by available experimental data, aims to equip researchers with the necessary information to make informed decisions for their specific applications.

Photophysical Properties: A Head-to-Head Comparison

The selection of a fluorescent dye is fundamentally dictated by its photophysical parameters. The following table summarizes the key performance indicators for this compound and its commercial counterparts. Data for this compound is based on studies of its parent compound, 8-hydroxyquinoline, and its derivatives, as comprehensive data for the specific 7-amino substituted version is limited in the literature.

PropertyThis compound (estimated)FluoresceinRhodamine BCy3Cy5
Excitation Max (λex) ~320 - 360 nm~494 nm~554 nm~550 nm~650 nm
Emission Max (λem) ~410 - 520 nm~518 nm~577 nm~570 nm~670 nm
Molar Absorptivity (ε) Moderate~76,900 M⁻¹cm⁻¹~110,000 M⁻¹cm⁻¹~150,000 M⁻¹cm⁻¹~250,000 M⁻¹cm⁻¹
Quantum Yield (Φ) Low (in aqueous solution, increases with metal chelation)~0.95~0.31~0.15~0.27
Photostability ModerateLowHighModerateModerate
Solvent/Environmental Sensitivity HighpH-sensitiveModerateEnvironment-sensitiveEnvironment-sensitive

Note: The properties of this compound, particularly its quantum yield, are highly sensitive to the local environment, including solvent polarity and the presence of metal ions.[1] Its fluorescence is often quenched in aqueous solutions but can be significantly enhanced upon chelation with metal ions.

Performance in Application-Specific Contexts

While the intrinsic photophysical properties provide a baseline, the performance of a fluorescent dye is ultimately judged by its utility in specific experimental settings.

Cellular Imaging

Fluorescein and Rhodamine B are workhorses in cellular imaging due to their bright fluorescence and well-established protocols. Cyanine dyes, particularly Cy3 and Cy5, are favored for their high molar absorptivity and distinct spectral profiles, making them ideal for multiplexing experiments.

Derivatives of 8-hydroxyquinoline, such as 5-Amino-8-hydroxyquinoline, have demonstrated utility in fluorescence microscopy for imaging cancer cells.[2] These compounds can permeate cell membranes and their fluorescence can be visualized within the cellular environment. However, direct, side-by-side comparisons with mainstream dyes in terms of signal-to-noise ratio, photostability under imaging conditions, and cytotoxicity are not extensively documented. The primary advantage of this compound and its analogs in a cellular context often lies in their ability to sense and report on the intracellular concentrations of metal ions like zinc.[3]

Flow Cytometry

In flow cytometry, the brightness and spectral characteristics of a fluorophore are paramount for achieving high-resolution cell population analysis. Fluorescein (as FITC), Rhodamine B (as PE), and Cyanine dyes (e.g., PE-Cy5, PE-Cy7) are standard choices due to their high quantum yields and amenability to conjugation with antibodies.

The application of this compound in flow cytometry is not well-established as a general-purpose fluorescent label. Its lower intrinsic quantum yield in aqueous buffers would likely result in dimmer signals compared to the aforementioned commercial dyes. However, its potential as a flow cytometry-based sensor for detecting changes in intracellular metal ion content upon stimulation could be a niche application.

Experimental Protocols

Detailed methodologies are crucial for reproducible experimental outcomes. Below are generalized protocols for fluorescence microscopy and flow cytometry that can be adapted for comparing this compound with other fluorescent dyes.

General Fluorescence Microscopy Protocol
  • Cell Culture and Treatment: Plate cells on glass-bottom dishes or coverslips and culture under standard conditions. If applicable, treat cells with the desired experimental conditions.

  • Staining:

    • Prepare a stock solution of this compound (and other dyes for comparison) in a suitable solvent (e.g., DMSO).

    • Dilute the stock solution in an appropriate buffer (e.g., PBS or HBSS) to the final working concentration (typically in the low micromolar range).

    • Remove the culture medium from the cells and wash once with the buffer.

    • Incubate the cells with the dye solution for a specified period (e.g., 15-30 minutes) at 37°C, protected from light.

  • Washing: Remove the staining solution and wash the cells two to three times with the buffer to remove excess dye.

  • Imaging: Mount the coverslips on a slide or directly image the dish using a fluorescence microscope equipped with the appropriate filter sets for the respective dyes. Acquire images using consistent settings (e.g., exposure time, laser power) for all conditions to allow for a fair comparison.

General Flow Cytometry Protocol
  • Cell Preparation: Harvest cells and prepare a single-cell suspension in a suitable buffer (e.g., FACS buffer: PBS with 1-2% FBS and 0.05% sodium azide).

  • Staining:

    • Adjust the cell density to approximately 1 x 10⁶ cells/mL.

    • Add the fluorescent dye (e.g., this compound or a conjugated antibody with a commercial dye) to the cell suspension at the predetermined optimal concentration.

    • Incubate for the recommended time and temperature (e.g., 30 minutes on ice or at room temperature), protected from light.

  • Washing: Centrifuge the cells, discard the supernatant, and resuspend the cell pellet in fresh FACS buffer. Repeat the wash step twice.

  • Data Acquisition: Analyze the stained cells on a flow cytometer using the appropriate laser lines and emission filters for each fluorophore. Collect data for a sufficient number of events (e.g., 10,000-50,000 cells).

  • Data Analysis: Gate on the cell population of interest and analyze the fluorescence intensity to quantify the signal from each dye.

Mechanism of Action: The "Signaling" of this compound

The most well-characterized "signaling" mechanism of this compound and its parent compound, 8-hydroxyquinoline, is its fluorescence response to metal ion binding. In its free form, the fluorescence of the molecule is often low due to a process called excited-state intramolecular proton transfer (ESIPT).[4] Upon chelation with a metal ion, this non-radiative decay pathway is inhibited, leading to a significant enhancement of fluorescence. This "turn-on" response makes it a useful sensor for detecting metal ions.

Signaling_Pathway Free_7AQ8O This compound (Low Fluorescence) ESIPT Excited-State Intramolecular Proton Transfer (ESIPT) (Non-radiative decay) Free_7AQ8O->ESIPT Excitation Metal_Ion Metal Ion (e.g., Zn²⁺) Chelated_Complex This compound- Metal Complex (High Fluorescence) Fluorescence Fluorescence Emission (Radiative decay) Chelated_Complex->Fluorescence Excitation Free_7AQ8OMetal_Ion Free_7AQ8OMetal_Ion Free_7AQ8OMetal_Ion->Chelated_Complex Chelation

Caption: Metal ion sensing mechanism of this compound.

Experimental Workflow for Comparative Analysis

A logical workflow is essential for a systematic comparison of fluorescent dyes. The following diagram outlines a typical experimental process.

Experimental_Workflow cluster_prep Preparation cluster_exp Experimentation cluster_analysis Data Analysis Cell_Culture Cell Culture Staining Cell Staining Cell_Culture->Staining Dye_Preparation Prepare Dye Solutions (7-AQ-8-ol, Fluorescein, etc.) Dye_Preparation->Staining Washing Wash Cells Staining->Washing Imaging Fluorescence Microscopy Washing->Imaging Flow_Cytometry Flow Cytometry Analysis Washing->Flow_Cytometry Image_Analysis Image Quantification (Intensity, S/N Ratio) Imaging->Image_Analysis Flow_Data_Analysis Flow Cytometry Data Gating & Analysis Flow_Cytometry->Flow_Data_Analysis Comparison Comparative Analysis of Performance Metrics Image_Analysis->Comparison Flow_Data_Analysis->Comparison

Caption: Workflow for comparing fluorescent dye performance.

Conclusion

This compound presents an interesting alternative to commercial fluorescent dyes, particularly for applications requiring the detection of metal ions. Its performance as a general-purpose fluorescent stain is currently limited by a lower intrinsic quantum yield and a lack of extensive characterization and comparative studies. In contrast, commercial dyes like Fluorescein, Rhodamine B, and Cyanine dyes offer superior brightness and a well-documented track record in a wide range of biological applications.

For researchers in drug development and cell biology, the choice of fluorescent probe will depend on the specific experimental goals. If the aim is to visualize cellular structures with high signal intensity, established commercial dyes remain the preferred option. However, for studies investigating the role of metal ions in cellular processes, this compound and its derivatives offer a valuable tool with a distinct "turn-on" signaling mechanism. Further research and direct comparative studies are warranted to fully elucidate the potential of this compound as a mainstream fluorescent probe.

References

Validating the Binding Stoichiometry of 7-Aminoquinolin-8-ol with Target Ions: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the binding stoichiometry of 7-Aminoquinolin-8-ol with various metal ions, a critical parameter for its application as a fluorescent probe and chelating agent in biological and pharmaceutical research. Due to the limited availability of specific quantitative data for this compound, this guide draws upon established findings for the parent compound, 8-hydroxyquinoline (8-HQ), and its amino-substituted derivatives. The methodologies provided herein are essential for researchers to validate the stoichiometry for their specific applications.

Introduction to this compound and Metal Ion Binding

This compound belongs to the 8-hydroxyquinoline family, renowned for its potent metal chelating properties. The nitrogen atom of the quinoline ring and the oxygen atom of the hydroxyl group form a stable five-membered ring with a metal ion. This chelation often results in a significant change in the molecule's photophysical properties, making it a valuable scaffold for fluorescent sensors. The binding stoichiometry, the ratio in which the ligand and metal ion combine, is a fundamental characteristic that dictates the sensitivity and dynamic range of such sensors. For 8-hydroxyquinoline and its derivatives, the most common stoichiometries with divalent and trivalent metal ions are 1:2 and 1:3 (metal:ligand), respectively. For amino-substituted quinolines, a 2:1 (ligand:metal) stoichiometry with ions like Zn²⁺ has also been observed.

Comparative Binding Stoichiometry

The following table summarizes the expected binding stoichiometry of this compound with various target ions based on data from 8-hydroxyquinoline and its derivatives. It is crucial to experimentally verify these values for this compound.

Target IonExpected Stoichiometry (Metal:Ligand)Supporting Evidence from Analogs
Zn²⁺ 1:2 or 2:18-aminoquinoline derivatives have shown a 2:1 (ligand:metal) stoichiometry with Zn²⁺. 8-hydroxyquinoline typically forms a 1:2 complex.
Cu²⁺ 1:28-hydroxyquinoline consistently forms a 1:2 complex with Cu²⁺, as confirmed by conductometric and spectrophotometric methods[1][2][3][4].
Ni²⁺ 1:2Spectrophotometric methods have revealed a 1:2 molar ratio for the reaction of Ni²⁺ with 8-hydroxyquinoline[1][3][4].
Co²⁺ 1:2Similar to Ni²⁺, Co²⁺ has been shown to form a 1:2 complex with 8-hydroxyquinoline[1][3][4].
Fe²⁺/Fe³⁺ 1:2 or 1:38-hydroxyquinoline derivatives are known to be excellent chelators for iron ions. While a 1:2 stoichiometry is common for divalent ions, a 1:3 stoichiometry is possible with Fe³⁺.
Al³⁺ 1:3Tris(8-hydroxyquinolinato)aluminium (Alq3) is a well-known stable complex with a 1:3 stoichiometry.

Alternative Fluorescent Probes: A Stoichiometric Comparison

The choice of a fluorescent probe depends on the target ion, desired stoichiometry, and the specific experimental conditions. Below is a comparison of this compound (based on expected stoichiometry) with other common fluorescent probes.

Fluorescent ProbeTarget Ion(s)Typical Binding Stoichiometry (Metal:Ligand)Key Characteristics
This compound Zn²⁺, Cu²⁺, Ni²⁺, Co²⁺, Fe²⁺/³⁺, Al³⁺1:2 or 1:3 (expected)"Turn-on" or "turn-off" fluorescence upon metal binding. Good cell permeability.
Zinquin Zn²⁺1:2A widely used fluorescent sensor for intracellular zinc.
Dansyl-aminoquinoline Zn²⁺, Cu²⁺1:1Exhibits chelation-enhanced fluorescence (CHEF)[4].
FluoZin-3 Zn²⁺1:1High affinity for Zn²⁺, suitable for ratiometric measurements.
Newport Green DCF Fe²⁺1:1"Turn-on" sensor for ferrous iron.

Experimental Protocols for Stoichiometry Determination

Accurate determination of the binding stoichiometry is paramount for the reliable application of this compound as a fluorescent probe. The following are standard experimental protocols used for this purpose.

Job's Plot (Method of Continuous Variation) using UV-Vis Spectroscopy

This method is used to determine the stoichiometry of a binding event by preparing a series of solutions where the total molar concentration of the ligand and metal ion is kept constant, but their mole fractions are varied.

Protocol:

  • Prepare Stock Solutions: Prepare equimolar stock solutions of this compound and the metal salt (e.g., ZnCl₂, CuSO₄) in a suitable buffer (e.g., Tris-HCl, HEPES) at a concentration of 1 mM.

  • Prepare a Series of Solutions: Prepare a series of solutions in cuvettes by mixing the stock solutions in different molar ratios (e.g., 0:10, 1:9, 2:8, ..., 9:1, 10:0), while keeping the total volume and total molar concentration constant.

  • Measure Absorbance: Measure the absorbance of each solution at the wavelength of maximum absorbance (λmax) of the complex.

  • Plot the Data: Plot the change in absorbance (ΔA = A_observed - A_ligand) against the mole fraction of the ligand (X_ligand = [Ligand] / ([Ligand] + [Metal])).

  • Determine Stoichiometry: The mole fraction at which the maximum absorbance is observed corresponds to the stoichiometry of the complex. For a 1:2 complex, the maximum will be at X_ligand ≈ 0.67. For a 1:1 complex, the maximum will be at X_ligand = 0.5.

Job_s_Plot_Workflow cluster_prep Preparation cluster_mix Mixing Series cluster_measure Measurement cluster_analysis Data Analysis Stock_L Ligand Stock Mix_1 0:10 Stock_L->Mix_1 Mix_2 1:9 Stock_L->Mix_2 Mix_dots ... Stock_L->Mix_dots Mix_n 10:0 Stock_L->Mix_n Stock_M Metal Stock Stock_M->Mix_1 Stock_M->Mix_2 Stock_M->Mix_dots Stock_M->Mix_n Spectrophotometer UV-Vis Spectrophotometer Mix_1->Spectrophotometer Mix_2->Spectrophotometer Mix_dots->Spectrophotometer Mix_n->Spectrophotometer Plot Plot ΔA vs. Mole Fraction Spectrophotometer->Plot Stoichiometry Determine Stoichiometry Plot->Stoichiometry Mole_Ratio_Workflow cluster_prep Preparation cluster_titration Titration cluster_measure Measurement cluster_analysis Data Analysis Ligand_Sol Ligand Solution (fixed conc.) Titrate_1 Add Metal (Aliquot 1) Ligand_Sol->Titrate_1 Metal_Stock Metal Stock (variable conc.) Metal_Stock->Titrate_1 Titrate_2 Add Metal (Aliquot 2) Titrate_1->Titrate_2 Titrate_dots ... Titrate_2->Titrate_dots Titrate_n Add Metal (Aliquot n) Titrate_dots->Titrate_n Fluorometer Fluorometer Titrate_n->Fluorometer Plot Plot Intensity vs. [M]/[L] Fluorometer->Plot Stoichiometry Determine Stoichiometry Plot->Stoichiometry ESI_MS_Workflow cluster_prep Preparation cluster_analysis Analysis Complex_Sol Complex Solution (L+M) ESI_MS ESI-Mass Spectrometer Complex_Sol->ESI_MS Spectrum Mass Spectrum ESI_MS->Spectrum Identify_Peaks Identify Complex Peaks Spectrum->Identify_Peaks Confirm_Stoichiometry Confirm Stoichiometry Identify_Peaks->Confirm_Stoichiometry Validation_Logic cluster_methods Experimental Methods cluster_validation Validation Jobs_Plot Job's Plot (UV-Vis) Binding_Stoichiometry Binding Stoichiometry Jobs_Plot->Binding_Stoichiometry Mole_Ratio Mole-Ratio (Fluorescence) Mole_Ratio->Binding_Stoichiometry ESI_MS ESI-MS ESI_MS->Binding_Stoichiometry

References

A Comparative Guide: Cross-Validation of a 7-Aminoquinolin-8-ol Analog Sensor with ICP-MS for Zinc Ion Detection

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of a fluorescent sensor, analogous to 7-Aminoquinolin-8-ol, with the gold-standard technique of Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) for the quantitative analysis of zinc ions (Zn²⁺). The information presented herein is based on published experimental data for closely related 8-aminoquinoline-based sensors and established ICP-MS protocols, offering a framework for cross-validation studies.

Performance Characteristics: A Side-by-Side Comparison

The efficacy of any analytical method hinges on key performance metrics. Below is a summary of the quantitative capabilities of a representative 8-aminoquinoline-based fluorescent sensor compared to ICP-MS for the detection of zinc.

Performance Metric8-Aminoquinoline-based Sensor (Representative)Inductively Coupled Plasma-Mass Spectrometry (ICP-MS)
Analyte Zinc Ion (Zn²⁺)Zinc (total elemental)
Limit of Detection (LOD) 3.5 x 10⁻⁸ M to 2.56 x 10⁻⁷ M[1][2]0.014 ng/mL (approximately 2.1 x 10⁻¹⁰ M)[3]
Linear Range Typically in the low micromolar (µM) range (e.g., 2-15 µM)[4][5]Wide dynamic range from ng/L to mg/L (ppb to ppm levels)
Selectivity High selectivity for Zn²⁺ over other biologically relevant cations, though some derivatives may show response to Cd²⁺.[2][6]Highly selective based on mass-to-charge ratio, but susceptible to isobaric and polyatomic interferences which can be mitigated.
Analysis Time Rapid, often within minutes.Sample preparation can be lengthy, but instrumental analysis is rapid (minutes per sample).
Instrumentation Cost Relatively low (Fluorometer).High (ICP-MS instrument).
Sample Preparation Minimal, often direct addition of the sensor to the sample.Can be extensive, often requiring acid digestion.[7]
Matrix Effects Can be influenced by pH, ionic strength, and presence of chelating agents.Can be significant, requiring matrix-matched standards or dilution.

Experimental Protocols: A Detailed Methodology

Accurate and reproducible data are a cornerstone of scientific research. The following sections outline the typical experimental protocols for zinc detection using both the fluorescent sensor and ICP-MS.

Zinc Detection using an 8-Aminoquinoline-based Fluorescent Sensor

This protocol is based on the general procedure for "turn-on" fluorescent sensors.

1. Reagents and Materials:

  • 8-Aminoquinoline-based sensor stock solution (e.g., 1 mM in DMSO or a suitable solvent).

  • Zinc standard solutions (prepared by serial dilution of a certified stock solution).

  • Buffer solution (e.g., HEPES or Tris-HCl, pH 7.4).

  • Aqueous samples for analysis.

  • Fluorometer.

2. Procedure:

  • Prepare a series of zinc standard solutions with concentrations spanning the expected linear range of the sensor.

  • In a cuvette, add the buffer solution and the sample or zinc standard.

  • Add a small aliquot of the 8-aminoquinoline-based sensor stock solution to the cuvette to achieve the desired final sensor concentration (typically in the low µM range).

  • Mix the solution thoroughly and allow it to incubate for a specified period (e.g., 15-30 minutes) to ensure complete complexation.

  • Measure the fluorescence intensity at the predetermined excitation and emission wavelengths. For many 8-aminoquinoline derivatives, excitation is around 370-390 nm and emission is in the range of 480-520 nm.[8]

  • Construct a calibration curve by plotting the fluorescence intensity against the known zinc concentrations of the standard solutions.

  • Determine the zinc concentration in the unknown samples by interpolating their fluorescence intensity on the calibration curve.

Zinc Quantification by Inductively Coupled Plasma-Mass Spectrometry (ICP-MS)

This protocol outlines a standard procedure for the analysis of zinc in aqueous samples.

1. Reagents and Materials:

  • High-purity nitric acid (HNO₃).

  • High-purity hydrochloric acid (HCl) (optional, for stabilizing certain elements).

  • Certified zinc standard stock solution (e.g., 1000 mg/L).

  • Internal standard solution (e.g., Yttrium, Indium).

  • Ultrapure water (18.2 MΩ·cm).

  • ICP-MS instrument.

2. Procedure:

  • Sample Preparation (Acid Digestion): For complex matrices (e.g., biological tissues, complex media), a digestion step is necessary to break down the organic components and bring the zinc into a soluble form. For simpler aqueous samples, a dilution may be sufficient.

    • To a known volume or weight of the sample, add a specific volume of concentrated nitric acid.

    • Heat the sample in a digestion block or microwave digestion system until the solution is clear.

    • Allow the digested sample to cool and then dilute it to a final volume with ultrapure water. The final acid concentration should typically be around 2%.[7]

  • Calibration Standards: Prepare a series of calibration standards by diluting the certified zinc stock solution with 2% nitric acid to cover the expected concentration range of the samples.

  • Instrument Setup:

    • Optimize the ICP-MS instrument parameters (e.g., plasma power, gas flow rates, lens voltages) for zinc detection.

    • Perform a system suitability check using a tuning solution.

  • Analysis:

    • Introduce the prepared samples and calibration standards into the ICP-MS. An internal standard is often introduced online to correct for instrumental drift and matrix effects.

    • Measure the signal intensity for the zinc isotopes (e.g., ⁶⁴Zn, ⁶⁶Zn).

  • Data Analysis:

    • Construct a calibration curve by plotting the signal intensity (or the ratio of the analyte signal to the internal standard signal) against the known zinc concentrations.

    • Determine the zinc concentration in the samples from the calibration curve, taking into account any dilution factors from the sample preparation step.

Visualizing the Methodologies

The following diagrams illustrate the underlying principles and workflows of the two analytical techniques.

Signaling Pathway of an 8-Aminoquinoline-based Zinc Sensor Sensor 8-Aminoquinoline Sensor (Low Fluorescence) Complex Sensor-Zn²⁺ Complex (High Fluorescence) Sensor->Complex + Zn²⁺ Zn Zinc Ion (Zn²⁺) Complex->Sensor - Zn²⁺ (e.g., with chelator) Light_Out Emitted Light (Fluorescence) Complex->Light_Out Light_In Excitation Light Light_In->Complex Cross-Validation Experimental Workflow cluster_Sample Sample Preparation cluster_Sensor Fluorescent Sensor Analysis cluster_ICPMS ICP-MS Analysis cluster_Validation Cross-Validation Sample Aqueous Sample (Containing Zn²⁺) Split Split Sample Sample->Split Add_Sensor Add 8-Aminoquinoline Sensor Split->Add_Sensor Acid_Digest Acid Digestion/ Dilution Split->Acid_Digest Measure_Fluorescence Measure Fluorescence Add_Sensor->Measure_Fluorescence Calc_Sensor Calculate Concentration (Calibration Curve) Measure_Fluorescence->Calc_Sensor Compare Compare Results Calc_Sensor->Compare Run_ICPMS Analyze by ICP-MS Acid_Digest->Run_ICPMS Calc_ICPMS Calculate Concentration (Calibration Curve) Run_ICPMS->Calc_ICPMS Calc_ICPMS->Compare

References

A Comparative Guide to the Photostability of 7-Aminoquinolin-8-ol Analogs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Influence of Substituents on Photostability: A Qualitative Comparison

The photostability of a molecule is intrinsically linked to its electronic properties. Substituents on the quinoline ring can significantly alter the electron density distribution, thereby influencing the molecule's susceptibility to photodegradation. Based on general principles of photochemistry, a qualitative comparison of the photostability of 7-Aminoquinolin-8-ol analogs can be postulated.

Table 1: Postulated Qualitative Photostability of this compound Analogs

AnalogSubstituent at Position 7Expected Effect on PhotostabilityRationale
This compound -NH₂ (Amino)Reference CompoundThe electron-donating nature of the amino group may influence the excited state lifetime and degradation pathways.
Analog 1 -NO₂ (Nitro)Potentially Increased StabilityThe strongly electron-withdrawing nitro group can decrease the electron density of the aromatic system, which may lead to a lower susceptibility to photooxidation, potentially rendering the molecule more photochemically inert.
Analog 2 -CN (Cyano)Potentially Decreased StabilityThe electron-withdrawing cyano group has been shown to increase the photosensitivity of quinoline chromophores, suggesting a higher rate of photodegradation.
Analog 3 -Cl (Chloro)VariableHalogen substituents can have complex effects. While they are electron-withdrawing, they can also participate in photochemical reactions, and their effect on photostability is not always straightforward to predict without experimental data.
Analog 4 -CH₃ (Methyl)Potentially Decreased StabilityThe electron-donating methyl group may increase the electron density of the quinoline ring system, potentially making it more susceptible to photooxidative degradation.

Note: This table presents a qualitative hypothesis based on general photochemical principles. Experimental verification is crucial to establish the actual photostability of these analogs.

Experimental Protocols for Photostability Testing

To quantitatively assess and compare the photostability of this compound analogs, a standardized experimental protocol is essential. The following protocol is based on the International Council for Harmonisation (ICH) Harmonised Tripartite Guideline Q1B for photostability testing of new active substances and medicinal products.[1]

Objective:

To determine the photodegradation quantum yield and degradation kinetics of this compound analogs in solution.

Materials:
  • This compound and its synthesized analogs

  • Spectroscopic grade solvent (e.g., acetonitrile, methanol, or a buffered aqueous solution, ensuring the compound is fully dissolved and stable in the dark)

  • Quartz cuvettes

  • A calibrated light source (e.g., a xenon lamp or a combination of cool white fluorescent and near-UV lamps as specified in ICH Q1B)[1]

  • Spectrophotometer (for UV-Vis absorbance measurements)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or fluorescence)

  • Chemical actinometer (e.g., ferrioxalate for quantum yield determination)

Procedure:

Part 1: Forced Degradation Study

  • Sample Preparation: Prepare solutions of each analog in the chosen solvent at a known concentration (e.g., 10-50 µM). Prepare a dark control sample for each analog, wrapped in aluminum foil.

  • Light Exposure: Expose the sample solutions to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[1]

  • Analysis: At specified time intervals, withdraw aliquots from the exposed and dark control samples. Analyze the samples by HPLC to monitor the degradation of the parent compound and the formation of any photoproducts.

  • Data Evaluation: Calculate the percentage of degradation over time. This initial study helps to understand the overall photosensitivity and to set up the definitive quantum yield experiment.

Part 2: Determination of Photodegradation Quantum Yield (Φ)

  • Actinometry: Prepare a solution of a chemical actinometer (e.g., potassium ferrioxalate) and expose it to the same light source under identical conditions as the sample solutions. The change in absorbance of the actinometer solution allows for the determination of the photon flux of the light source.

  • Sample Irradiation: Simultaneously, irradiate a solution of the this compound analog of known concentration and absorbance at the irradiation wavelength.

  • Monitoring Degradation: Monitor the decrease in the concentration of the analog over time using HPLC or UV-Vis spectrophotometry.

  • Calculation of Quantum Yield: The photodegradation quantum yield (Φ) is calculated using the following formula:

    Φ = (Number of molecules degraded) / (Number of photons absorbed)

    The number of molecules degraded can be determined from the change in concentration, and the number of photons absorbed can be calculated from the photon flux (determined by actinometry) and the absorbance of the sample solution.

Visualizing the Experimental Workflow

The following diagrams illustrate the key stages of the photostability testing process.

Experimental_Workflow cluster_prep Preparation cluster_exposure Light Exposure cluster_analysis Analysis cluster_data Data Processing A Synthesize & Purify Analogs B Prepare Stock Solutions A->B C Sample Solution in Cuvette B->C D Dark Control B->D F Withdraw Aliquots at Time Intervals C->F E Calibrated Light Source E->C G HPLC Analysis F->G H UV-Vis Spectroscopy F->H I Calculate Degradation Rate G->I J Determine Quantum Yield H->J

Caption: Experimental workflow for photostability testing.

Quantum_Yield_Determination cluster_actinometry Actinometry cluster_sample Sample Analysis Actinometer Prepare Actinometer Solution Irradiate_Act Irradiate Actinometer Actinometer->Irradiate_Act Measure_Act Measure Absorbance Change Irradiate_Act->Measure_Act Calc_Flux Calculate Photon Flux Measure_Act->Calc_Flux Calc_QY Calculate Quantum Yield (Φ) Calc_Flux->Calc_QY Photon Flux (I₀) Sample Prepare Analog Solution Irradiate_Sample Irradiate Sample Sample->Irradiate_Sample Measure_Sample Monitor Concentration Change Irradiate_Sample->Measure_Sample Calc_Deg Calculate Moles Degraded Measure_Sample->Calc_Deg Calc_Deg->Calc_QY Moles Degraded (Δn)

Caption: Logical steps for quantum yield determination.

Conclusion

The photostability of this compound analogs is a critical parameter for their development in various applications. While a comprehensive comparative dataset is currently lacking in the public domain, this guide provides the foundational knowledge and detailed experimental procedures necessary for researchers to conduct their own rigorous comparative studies. By systematically evaluating the photodegradation kinetics and quantum yields of different analogs, the scientific community can build a deeper understanding of the structure-photostability relationships within this important class of compounds.

References

Detecting Heavy Metal Contaminants: A Comparative Analysis of 7-Aminoquinolin-8-ol-Based Sensors

Author: BenchChem Technical Support Team. Date: November 2025

A detailed guide for researchers and drug development professionals on the performance of 7-Aminoquinolin-8-ol-based fluorescent sensors for heavy metal detection, benchmarked against leading alternative sensing technologies. This report provides a comprehensive comparison of detection limits, supported by experimental data and detailed protocols.

The escalating concern over heavy metal contamination in our environment and its impact on human health necessitates the development of sensitive and selective detection methods. Fluorescent chemosensors have emerged as a powerful tool for this purpose, offering high sensitivity, rapid response, and the potential for real-time monitoring. Among these, sensors based on the this compound scaffold are gaining attention for their potential in detecting various metal ions. This guide provides a comparative benchmark of the limit of detection (LOD) for these sensors against other prominent fluorescent sensor types for the detection of zinc (Zn²⁺), cadmium (Cd²⁺), and lead (Pb²⁺).

Performance Benchmark: Limit of Detection

The limit of detection is a critical parameter for any sensor, defining the lowest concentration of an analyte that can be reliably distinguished from a blank sample. The following table summarizes the LODs of a this compound derivative and several alternative fluorescent sensors for the detection of key heavy metal ions.

AnalyteSensor TypeLimit of Detection (LOD)
Zinc (Zn²⁺) 8-Aminoquinoline Derivative 2.56 x 10⁻⁷ M [1]
8-Hydroxyquinoline Derivative1.07 x 10⁻⁷ M
Carbon Dot-Based Sensor~5 nM[1]
Cadmium (Cd²⁺) 8-Aminoquinoline Derivative Data not available
8-Hydroxyquinoline DerivativeData not available
Rhodamine-Based Sensor0.055 µM
Gold Nanoparticle-Based Colorimetric Sensor30 nM
Lead (Pb²⁺) 8-Aminoquinoline Derivative Data not available
8-Hydroxyquinoline DerivativeData not available
Rhodamine-Based Sensor0.112 µM[2]

Signaling Pathway and Experimental Workflow

The detection mechanism of many fluorescent chemosensors, including those based on quinoline derivatives, often relies on a "turn-on" fluorescence response upon binding to the target metal ion. This is typically governed by processes such as Chelation-Enhanced Fluorescence (CHEF) and Inhibition of Photoinduced Electron Transfer (PET).

Caption: General signaling pathway of a "turn-on" fluorescent sensor.

The experimental workflow for determining the limit of detection typically involves a fluorescence titration experiment.

LOD_Workflow Experimental Workflow for Limit of Detection Determination A Prepare Sensor Solution (Fixed Concentration) C Fluorescence Titration: Add increasing amounts of analyte to the sensor solution A->C B Prepare Analyte Stock Solutions (Varying Concentrations) B->C D Measure Fluorescence Intensity after each addition C->D E Plot Fluorescence Intensity vs. Analyte Concentration D->E F Calculate Limit of Detection (LOD) (e.g., 3σ / slope) E->F

Caption: Workflow for LOD determination.

Experimental Protocols

Below are detailed methodologies for key experiments related to the evaluation of these fluorescent sensors.

Synthesis and Characterization of an 8-Hydroxyquinoline-Based Fluorescent Sensor for Zn²⁺

This protocol is adapted from a study on a Schiff-base derivative of 8-hydroxyquinoline.[3]

  • Synthesis of the Chemosensor (HL):

    • A solution of 4-(1,2,2-triphenylethenyl)benzenamine (0.20 mmol) in 1 mL of toluene is added to a solution of 8-hydroxyquinoline-2-carbaldehyde (0.20 mmol) in 1 mL of toluene.

    • The mixture is stirred and heated at 105 °C for 4 hours.

    • After cooling to room temperature, the resulting solution is evaporated for 1-2 days to obtain yellow crystals of the sensor (HL).[3]

  • Fluorescence Titration for Zn²⁺ Detection:

    • Prepare a stock solution of the sensor (HL) at a concentration of 20 μM in a THF/H₂O (3:7, v/v) mixture.

    • Prepare a series of Zn²⁺ solutions of varying concentrations.

    • Add increasing equivalents of the Zn²⁺ solution to the sensor solution.

    • After each addition, record the fluorescence emission spectrum (e.g., with excitation at 420 nm).

    • Plot the fluorescence intensity at the emission maximum (e.g., 596 nm) against the concentration of Zn²⁺.[3]

  • Limit of Detection (LOD) Calculation:

    • The LOD is calculated using the formula: LOD = 3σ / k , where:

      • σ is the standard deviation of the blank measurements (fluorescence of the sensor solution without the analyte).

      • k is the slope of the linear portion of the calibration curve (fluorescence intensity vs. low concentrations of the analyte).

Preparation and Use of a Carbon Dot-Based Fluorescent Sensor for Zn²⁺

This protocol is based on the synthesis of dual-emitting carbon dots for ratiometric sensing.

  • Synthesis of Carbon Dots (CDs):

    • A solvothermal method is employed using glutathione, L-aspartic acid, and formamide as raw materials.[1]

    • The specific ratios and reaction conditions (temperature and time) are optimized to produce CDs with the desired fluorescent properties.

  • Fluorescence Assay for Zn²⁺:

    • A solution of the synthesized CDs is prepared in an appropriate buffer.

    • Upon addition of Zn²⁺, a ratiometric change in fluorescence is observed, with a decrease in emission at one wavelength and an increase at another.[1]

    • The ratio of the fluorescence intensities at these two wavelengths is plotted against the Zn²⁺ concentration.

  • LOD Calculation:

    • The LOD is determined from the linear range of the ratiometric calibration curve using the 3σ/k method.[1]

Protocol for a Rhodamine-Based "Turn-On" Fluorescent Sensor for Pb²⁺

This protocol is adapted from a study on a rhodamine-based chemosensor.[2]

  • Synthesis of the Rhodamine-Based Probe:

    • The synthesis typically involves the reaction of a rhodamine derivative (e.g., rhodamine 6G hydrazide) with a suitable aldehyde or other reactive species to create the sensor molecule with a spirolactam structure.

  • Fluorescence Measurements for Pb²⁺ Detection:

    • A stock solution of the probe is prepared in a suitable solvent system (e.g., CH₃CN/H₂O).

    • The addition of Pb²⁺ ions to the probe solution induces the opening of the spirolactam ring, leading to a significant increase in fluorescence intensity and a visible color change.

    • Fluorescence titration is performed by adding incremental amounts of a Pb²⁺ solution to the probe solution and recording the emission spectra.

  • LOD Calculation:

    • The limit of detection is calculated from the linear portion of the fluorescence titration curve using the 3σ/slope formula.[2]

Conclusion

While direct data for this compound based sensors is still emerging, the available information on closely related 8-aminoquinoline and 8-hydroxyquinoline derivatives demonstrates their potential for the sensitive detection of heavy metal ions like zinc. The comparative analysis reveals that while these sensors offer good sensitivity, alternative technologies such as carbon dot-based sensors can achieve even lower limits of detection for certain analytes. The choice of sensor will ultimately depend on the specific application, required sensitivity, selectivity, and the complexity of the sample matrix. The detailed protocols provided in this guide offer a foundation for researchers to replicate and build upon these findings in their own work.

References

Safety Operating Guide

Proper Disposal of 7-Aminoquinolin-8-ol: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For immediate release:

This document provides essential safety and logistical information for the proper disposal of 7-Aminoquinolin-8-ol, a chemical compound utilized in various research and development applications. Researchers, scientists, and drug development professionals are urged to adhere to these procedural guidelines to ensure personal safety and environmental compliance. Due to its chemical properties and potential hazards, this compound and its containers must be treated as hazardous waste.

Immediate Safety and Handling Protocols

Before initiating any disposal procedures, ensure that all relevant personnel are equipped with and properly trained to use personal protective equipment (PPE). This includes, but is not limited to, chemical-resistant gloves, safety goggles, and a lab coat. All handling of this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.

In the event of a spill, isolate the area and prevent the chemical from entering drains or waterways. Absorb the spill with an inert, non-combustible material such as sand or vermiculite. The contaminated absorbent material must then be collected and disposed of as hazardous waste.

Step-by-Step Disposal Procedure

The disposal of this compound must be conducted in strict accordance with local, state, and federal environmental regulations. Under no circumstances should this chemical be disposed of down the drain or in regular solid waste.

  • Waste Identification and Classification: this compound is not specifically listed as a hazardous waste under the Resource Conservation and Recovery Act (RCRA). However, based on the toxicological data of structurally similar aminoquinoline and hydroxyquinoline derivatives, it should be treated as a toxic hazardous waste. The appropriate RCRA waste code would likely be D002 (corrosive) if in a solution with a high or low pH, or a generic code for toxic organic solids if it meets the toxicity characteristic. Consult with your institution's Environmental Health and Safety (EHS) department for a definitive waste code assignment.

  • Waste Segregation and Collection:

    • Collect waste this compound in a designated, properly labeled, and sealed container.

    • The container must be made of a material compatible with the chemical.

    • Do not mix with other waste streams unless explicitly permitted by your institution's EHS guidelines.

    • Label the container clearly with "Hazardous Waste," the full chemical name "this compound," and the associated hazards (e.g., "Toxic," "Irritant").

  • Storage:

    • Store the sealed hazardous waste container in a designated, secure, and well-ventilated area away from incompatible materials.

    • The storage area should have secondary containment to prevent the spread of material in case of a leak.

  • Arranging for Disposal:

    • Contact your institution's EHS department to arrange for the pickup and disposal of the hazardous waste.

    • Provide them with all necessary information, including the chemical name, quantity, and any other relevant data.

    • Disposal must be carried out by a licensed and certified hazardous waste disposal contractor.[1]

Quantitative Data Summary

The following table summarizes key data points relevant to the safe handling and disposal of this compound and its chemical relatives. As specific data for this compound is limited, values are inferred from closely related compounds and should be used as a guideline.

ParameterValue/InformationSource/Justification
GHS Hazard Class Acute toxicity, Oral (Category 4), Skin irritation (Category 2), Eye irritation (Category 2A)Inferred from 8-Aminoquinoline and 7-Aminoquinoline
Toxicity Harmful if swallowed. Causes skin and serious eye irritation.Inferred from safety data sheets of related compounds
Environmental Hazards Very toxic to aquatic life with long-lasting effects.Inferred from safety data sheets of related compounds[2]
RCRA Hazardous Waste Code Likely D002 (if corrosive) or a generic code for toxic organic solids.Based on EPA guidelines for unlisted chemical waste
Recommended PPE Chemical-resistant gloves, safety goggles, lab coat.Standard laboratory practice for hazardous chemicals

Experimental Protocols

While this document focuses on disposal, it is critical to note that the generation of waste should be minimized at the source. This can be achieved by carefully planning experiments to use the minimum amount of chemical required and by decontaminating any lightly contaminated labware for reuse, where appropriate and safe to do so. Any decontamination procedures should be validated to ensure the complete removal of the hazardous material.

Visualizing the Disposal Workflow

The following diagrams illustrate the decision-making process and the overall workflow for the proper disposal of this compound.

DisposalDecisionProcess start Start: Generation of This compound Waste is_empty_container Is it an empty container? start->is_empty_container rinse_container Triple rinse with a suitable solvent. is_empty_container->rinse_container Yes is_pure_or_mixture Is the waste pure chemical or a mixture? is_empty_container->is_pure_or_mixture No collect_rinsate Collect rinsate as hazardous waste. rinse_container->collect_rinsate dispose_container Dispose of rinsed container as non-hazardous waste (consult EHS). rinse_container->dispose_container store_waste Store in a secure, designated hazardous waste storage area. collect_rinsate->store_waste collect_pure Collect in a designated, labeled container for 'Pure this compound'. is_pure_or_mixture->collect_pure Pure collect_mixture Collect in a designated, labeled container with all components listed. is_pure_or_mixture->collect_mixture Mixture collect_pure->store_waste collect_mixture->store_waste contact_ehs Contact Environmental Health & Safety (EHS) for pickup. store_waste->contact_ehs end End: Waste is properly disposed of by a licensed contractor. contact_ehs->end

Caption: Decision process for segregating and handling this compound waste.

DisposalWorkflow generation Waste Generation (Lab Bench) collection Collection & Segregation (Labeled, sealed container) generation->collection storage Temporary Storage (Designated secure area) collection->storage pickup EHS Pickup (Scheduled) storage->pickup disposal Final Disposal (Licensed Contractor) pickup->disposal

References

Comprehensive Safety and Handling Guide for 7-Aminoquinolin-8-ol

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides essential safety and logistical information for the handling and disposal of 7-Aminoquinolin-8-ol, tailored for researchers, scientists, and professionals in drug development. The following procedures are based on best practices for handling aromatic amines and quinoline derivatives, ensuring a safe laboratory environment.

Hazard Identification and Personal Protective Equipment (PPE)

Recommended Personal Protective Equipment (PPE)

Proper PPE is mandatory to minimize exposure and ensure personal safety. The following table summarizes the required equipment.

PPE CategorySpecification
Eye Protection Chemical safety goggles or a full-face shield are required to protect against splashes and airborne particles. Standard safety glasses are not sufficient.[5]
Hand Protection Chemical-resistant gloves (e.g., Nitrile, Neoprene) are essential. Inspect gloves for any tears or punctures before use and replace them immediately if compromised.
Body Protection A flame-resistant lab coat must be worn at all times. For tasks with a higher risk of splashes, a chemical-resistant apron over the lab coat is recommended.
Respiratory Protection When handling the powder outside of a certified chemical fume hood, or if dust generation is likely, a NIOSH-approved respirator with a particulate filter is required.[1]

Operational Plan: Step-by-Step Handling Protocol

Adherence to a strict operational protocol is crucial for the safe handling of this compound.

1. Preparation and Engineering Controls:

  • Ensure a calibrated chemical fume hood is used for all weighing and solution preparation steps to minimize inhalation exposure.[1]

  • Verify that an eyewash station and safety shower are readily accessible and unobstructed.[1]

  • Designate a specific area for handling this compound to prevent cross-contamination.

2. Weighing and Transfer:

  • Handle this compound as a solid powder.

  • Use a spatula for transfers to minimize dust creation. Avoid pouring the powder.

  • Close the container immediately after use to prevent spillage and exposure.

3. Solution Preparation:

  • Slowly add the solid to the solvent to avoid splashing.

  • If heating is required, use a controlled heating mantle and a condenser to prevent the release of vapors.

4. Post-Handling:

  • Decontaminate the work area with an appropriate solvent and then a cleaning solution.

  • Remove PPE in the correct order to avoid self-contamination: gloves first, followed by the lab coat, and then eye protection.

  • Wash hands thoroughly with soap and water after removing PPE.

Disposal Plan: Chemical Waste Management

Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure regulatory compliance.

Waste Segregation and Collection:

Waste TypeCollection Container
Solid Waste All solid waste, including contaminated gloves, weigh boats, and paper towels, must be collected in a designated, labeled hazardous waste container.
Liquid Waste Unused solutions and rinseates should be collected in a separate, sealed, and clearly labeled hazardous waste container for halogenated or non-halogenated waste, as appropriate.
Sharps Waste Contaminated needles, syringes, or other sharps must be disposed of in a designated sharps container.

Disposal Procedure:

  • All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name (this compound), and the associated hazards (e.g., Toxic, Irritant).

  • Store waste containers in a designated satellite accumulation area.

  • Arrange for pickup and disposal by a certified hazardous waste management company in accordance with local, state, and federal regulations.[4] Do not dispose of this chemical down the drain.[4]

Experimental Workflow for Safe Handling

The following diagram illustrates the procedural flow for safely handling this compound in a laboratory setting.

Workflow for Safe Handling of this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_ppe Don Appropriate PPE prep_setup Prepare Fume Hood and Workspace prep_ppe->prep_setup handle_weigh Weigh Solid Compound prep_setup->handle_weigh Proceed to Handling handle_solution Prepare Solution handle_weigh->handle_solution cleanup_decon Decontaminate Work Area handle_solution->cleanup_decon Proceed to Cleanup cleanup_waste Segregate and Store Waste cleanup_decon->cleanup_waste cleanup_ppe Remove PPE cleanup_waste->cleanup_ppe cleanup_wash Wash Hands cleanup_ppe->cleanup_wash

Caption: Procedural workflow for handling this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.